Atuzaginstat
Descripción
Propiedades
IUPAC Name |
N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMBXKACVCIMM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211981-76-7 | |
| Record name | Atuzaginstat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATUZAGINSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atuzaginstat: A Technical Guide to its Mechanism of Action as a Lysine Gingipain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atuzaginstat (formerly COR388) is an investigational, orally bioavailable, and brain-penetrant small molecule designed to inhibit lysine-specific gingipains, virulent proteases secreted by the keystone periodontal pathogen, Porphyromonas gingivalis. A growing body of evidence suggests a causal link between chronic P. gingivalis infection in the brain and the pathogenesis of Alzheimer's disease (AD). This compound represents a novel therapeutic approach to AD by targeting this infectious driver of neurodegeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the key pathways and processes involved.
Introduction: The Gingipain Hypothesis of Alzheimer's Disease
The prevailing amyloid cascade hypothesis of Alzheimer's disease is being challenged by alternative theories, including the potential role of infectious agents in triggering neurodegeneration. The "gingipain hypothesis" posits that chronic infection of the brain with the anaerobic gram-negative bacterium Porphyromonas gingivalis is a critical upstream event in the pathogenesis of AD.[1][2] This bacterium, commonly associated with chronic periodontitis, has been identified in the brains of individuals with AD.[1][3]
P. gingivalis secretes toxic proteases known as gingipains, which are essential for its virulence and survival. There are two main types of gingipains: arginine-specific (Rgps) and lysine-specific (Kgp). These enzymes are implicated in the breakdown of host proteins, leading to tissue destruction and inflammation. In the context of AD, gingipains are believed to contribute to neurodegeneration through several mechanisms, including the disruption of neuronal integrity, processing of amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, and cleavage of tau protein.[1] this compound is a first-in-class inhibitor specifically targeting lysine-specific gingipains.[1]
Molecular Mechanism of Action
This compound is a potent and selective irreversible inhibitor of lysine-specific gingipains.[1] Its mechanism of action is centered on the covalent modification of the active site of the Kgp enzyme, thereby permanently neutralizing its proteolytic activity.[1]
Target Engagement and Potency
This compound demonstrates high potency against lysine (B10760008) gingipains, with a reported half-maximal inhibitory concentration (IC50) of less than 50 pM.[1] This irreversible binding effectively blocks the catalytic activity of the enzyme, preventing the downstream pathological consequences of its proteolytic activity.
Downstream Effects of Gingipain Inhibition
By inhibiting lysine gingipains, this compound is hypothesized to exert its therapeutic effects through multiple downstream mechanisms:
-
Reduction of P. gingivalis Load: Gingipains are crucial for the survival and nutrient acquisition of P. gingivalis. Inhibition of these enzymes is believed to reduce the bacterial load in the brain.[1]
-
Inhibition of Neurotoxicity: Gingipains are directly toxic to neurons. This compound protects neurons from this toxicity by neutralizing the enzymatic activity of Kgp.[1]
-
Reduction of Neuroinflammation: P. gingivalis infection and the activity of gingipains trigger a chronic neuroinflammatory response. This compound has been shown to reduce the levels of pro-inflammatory markers, such as TNF-α, in preclinical models.[1]
-
Preservation of Neuronal Proteins: Gingipains can cleave essential neuronal proteins like tau and contribute to the generation of Aβ peptides.[1] By inhibiting gingipain activity, this compound may prevent the degradation of these critical proteins and reduce the production of neurotoxic Aβ fragments.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Kgp) | < 50 pM | [1] |
Table 2: Preclinical Efficacy of this compound in a Mouse Model of P. gingivalis-Induced Neurodegeneration
| Parameter | Effect of this compound | Reference |
| Brain P. gingivalis Load | Reduced | [3] |
| Brain Aβ42 Levels | Reduced | [3] |
| Neuroinflammation (TNF-α) | Reduced | [1] |
| Hippocampal Neuron Survival | Rescued | [1] |
Table 3: Pharmacokinetic Properties of this compound in Healthy Older Adults (Multiple Ascending Dose Study)
| Dose | Tmax (hours) | Cmax (ng/mL) | AUC0-24 (h*ng/mL) | T½ (hours) | Reference |
| 25 mg BID | 0.5 - 1.5 | 25 | 178 | 4.5 - 4.9 | [1] |
| 50 mg BID | Not specified | Not specified | Not specified | Not specified | [1] |
| 100 mg BID | Not specified | Not specified | Not specified | Not specified | [1] |
Table 4: Key Efficacy Results from the GAIN Phase 2/3 Clinical Trial
| Endpoint | Population | Result | p-value | Reference |
| ADAS-Cog11 | Overall | Not met | Not significant | [4] |
| ADCS-ADL | Overall | Not met | Not significant | [4] |
| ADAS-Cog11 | Subgroup with detectable salivary P. gingivalis DNA (80 mg BID) | 57% slowing of cognitive decline | 0.02 | [4] |
| ADAS-Cog11 | Subgroup with detectable salivary P. gingivalis DNA (40 mg BID) | 42% slowing of cognitive decline | 0.07 | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound. The detailed, step-by-step protocols are primarily derived from the foundational work by Dominy et al., 2019, in Science Advances.
Gingipain Inhibition Assay (IC50 Determination)
Objective: To determine the in vitro potency of this compound in inhibiting the activity of lysine-specific gingipain (Kgp).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant lysine-specific gingipain (Kgp) from P. gingivalis is purified. A fluorogenic substrate specific for Kgp is used.
-
Assay Conditions: The assay is performed in a suitable buffer system at an optimal pH for Kgp activity.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: Kgp is pre-incubated with varying concentrations of this compound for a defined period to allow for covalent bond formation. The reaction is then initiated by the addition of the fluorogenic substrate.
-
Detection: The fluorescence signal, corresponding to the cleavage of the substrate by active Kgp, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
P. gingivalis Infection Mouse Model of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of P. gingivalis-induced neurodegeneration.
Methodology:
-
Animal Model: Wild-type mice (e.g., BALB/c) are used.
-
Infection Protocol: Mice are chronically infected with a pathogenic strain of P. gingivalis (e.g., W83) via oral gavage over a period of several weeks to establish a brain infection.
-
Treatment: Following the infection period, mice are randomized to receive either vehicle control or this compound orally, typically twice daily.
-
Endpoint Analysis: After the treatment period, mice are euthanized, and brain tissue is collected for analysis.
-
P. gingivalis Load: Bacterial DNA is quantified in brain homogenates using quantitative polymerase chain reaction (qPCR).
-
Aβ Levels: Aβ42 levels in brain homogenates are measured using enzyme-linked immunosorbent assay (ELISA).
-
Neuroinflammation: Levels of pro-inflammatory cytokines (e.g., TNF-α) are measured in brain homogenates by ELISA or cytokine array.
-
Immunohistochemistry: Brain sections are stained for neuronal markers (e.g., NeuN) and markers of neuroinflammation (e.g., Iba1 for microglia) to assess neuronal loss and glial activation.
-
GAIN Phase 2/3 Clinical Trial Protocol (NCT03823404)
Objective: To evaluate the efficacy and safety of this compound in individuals with mild to moderate Alzheimer's disease.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study.
-
Participants: Individuals aged 55-80 years with a diagnosis of mild to moderate AD.
-
Intervention: Participants were randomized to one of three arms:
-
This compound 40 mg twice daily
-
This compound 80 mg twice daily
-
Placebo twice daily
-
-
Duration: 48 weeks of treatment.
-
Primary Endpoints:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11).
-
Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
-
-
Secondary and Exploratory Endpoints:
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Mini-Mental State Examination (MMSE).
-
Biomarkers of P. gingivalis infection (e.g., salivary DNA).
-
Cerebrospinal fluid (CSF) biomarkers of AD (Aβ, tau).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the context of the gingipain hypothesis of Alzheimer's disease.
Caption: Experimental workflow for the evaluation of this compound from in vitro studies to clinical trials.
Conclusion
This compound represents a pioneering therapeutic strategy for Alzheimer's disease, predicated on the novel gingipain hypothesis. Its mechanism of action, the irreversible inhibition of lysine-specific gingipains from P. gingivalis, targets a key virulence factor implicated in the upstream pathology of neurodegeneration. Preclinical studies have demonstrated the potential of this compound to reduce the bacterial load in the brain, mitigate neuroinflammation, and protect neurons. The Phase 2/3 GAIN trial, while not meeting its primary endpoints in the overall population, provided encouraging results in a subgroup of patients with evidence of P. gingivalis infection, suggesting that a targeted approach may be warranted. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound and the broader implications of the gingipain hypothesis in Alzheimer's disease.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. alzforum.org [alzforum.org]
- 4. This compound Slows Cognitive Decline in P. Gingivalis-Positive Participants - - Practical Neurology [practicalneurology.com]
Atuzaginstat and the Gingipain Hypothesis of Alzheimer's Disease: A Technical Guide
Introduction
The gingipain hypothesis of Alzheimer's disease (AD) posits a novel causative pathway for neurodegeneration, moving beyond the traditional amyloid cascade and tauopathy models. This hypothesis centers on the keystone pathogen in chronic periodontitis, Porphyromonas gingivalis, and its secreted toxic proteases, known as gingipains.[1][2][3] Evidence suggests that P. gingivalis can translocate from the oral cavity to the brain, where its gingipains may initiate and propagate the hallmark pathologies of AD.[4][5][6] Atuzaginstat (formerly COR388) is a first-in-class, orally administered, brain-penetrant small-molecule inhibitor of lysine-gingipains, developed to directly test this hypothesis and offer a new therapeutic paradigm for Alzheimer's disease.[7][8]
This technical guide provides an in-depth review of the gingipain hypothesis, the mechanism of action of this compound, and a summary of the preclinical and clinical data that have shaped our understanding of this innovative approach to treating Alzheimer's disease.
The Gingipain Hypothesis of Alzheimer's Disease
The foundation of this hypothesis is the detection of P. gingivalis and its gingipains in the brains of individuals with Alzheimer's disease.[1][6] Post-mortem analysis of AD brain tissue has revealed the presence of P. gingivalis DNA and gingipains in regions critical for memory, such as the hippocampus.[6][9] Crucially, the levels of gingipains have been found to correlate with tau and ubiquitin pathology, suggesting a direct role in the neurodegenerative process.[4][7][10]
Gingipains are cysteine proteases, primarily categorized as arginine-gingipains (Rgp) and lysine-gingipains (Kgp), which are essential for the virulence of P. gingivalis.[11] They are believed to contribute to AD pathology through several mechanisms:
-
Neuroinflammation: Gingipains can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, fostering a chronic neuroinflammatory state.[2][12][13]
-
Tau Pathology: Gingipains have been shown to directly cleave tau protein, potentially leading to the generation of neurotoxic fragments and contributing to the formation of neurofibrillary tangles (NFTs).[1][6]
-
Amyloid-β (Aβ) Production: Oral infection of mice with P. gingivalis leads to increased production of Aβ1-42, a primary component of amyloid plaques.[1][4][5] This suggests gingipains can influence amyloid precursor protein (APP) processing.
-
Blood-Brain Barrier (BBB) Disruption: Virulence factors from P. gingivalis, including gingipains delivered via outer membrane vesicles (OMVs), can increase the permeability of the BBB, facilitating the entry of the bacteria and other harmful molecules into the brain.[5][10]
-
Neuronal Damage: By degrading essential cellular proteins, gingipains can directly induce neuronal damage and death.[6][7]
References
- 1. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 5. mdpi.com [mdpi.com]
- 6. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 8. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | ALZFORUM [alzforum.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]
- 12. Effects of gingipain extracts on brain neuroinflammation in mice [xuebao.shsmu.edu.cn]
- 13. researchgate.net [researchgate.net]
Porphyromonas gingivalis as a Therapeutic Target in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of neuroinflammation has identified a compelling and potentially modifiable link between periodontal disease and neurodegenerative conditions, most notably Alzheimer's disease (AD). A growing body of evidence implicates the gram-negative anaerobe Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, as a significant contributor to the pathogenesis of neurodegeneration.[1][2] This technical guide provides an in-depth overview of the mechanisms by which P. gingivalis is proposed to drive neurodegenerative processes and explores the development of therapeutic strategies aimed at mitigating its impact, with a particular focus on the inhibition of its primary virulence factors, gingipains.
P. gingivalis and its secreted virulence factors, including gingipains, lipopolysaccharide (LPS), and outer membrane vesicles (OMVs), are believed to contribute to neurodegeneration through a multi-faceted approach.[2][3] These factors can translocate from the oral cavity to the brain, where they can breach the blood-brain barrier (BBB), trigger chronic neuroinflammation, promote the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, and directly induce neuronal damage.[4][5][6] The detection of P. gingivalis DNA and gingipains in the brains of individuals with AD underscores the potential causal role of this pathogen in the disease process.[1][7]
Targeting P. gingivalis and its neurotoxic products represents a novel and promising therapeutic avenue for neurodegenerative diseases. This guide will delve into the core preclinical and clinical data supporting this approach, provide detailed experimental protocols for key research models, and visualize the intricate signaling pathways and experimental workflows involved.
Mechanisms of P. gingivalis-Induced Neurodegeneration
The pathogenic effects of P. gingivalis in the central nervous system are primarily attributed to its virulence factors, which orchestrate a cascade of events leading to neuronal dysfunction and death.
Blood-Brain Barrier Disruption
The integrity of the BBB is crucial for maintaining brain homeostasis. P. gingivalis and its components can compromise this protective barrier, facilitating their entry and that of other neurotoxic substances into the brain parenchyma. Gingipains, a class of cysteine proteases, are particularly adept at degrading tight junction proteins that form the structural basis of the BBB.[8][9] Furthermore, P. gingivalis bacteremia has been shown to increase BBB permeability through the Mfsd2a/Caveolin-1 mediated transcytosis pathway.[9]
Neuroinflammation
Once in the brain, P. gingivalis and its components, particularly LPS and OMVs, are potent activators of microglia and astrocytes, the resident immune cells of the CNS.[1][10] This activation triggers the release of a barrage of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), leading to a state of chronic neuroinflammation.[8] This inflammatory milieu is a hallmark of neurodegenerative diseases and contributes significantly to neuronal damage.
Amyloid-Beta Dysregulation
P. gingivalis infection has been shown to increase the production of Aβ, a key component of the amyloid plaques characteristic of AD.[8][11] Oral infection of mice with P. gingivalis leads to brain colonization and elevated levels of Aβ1-42.[1] The proposed mechanisms for this include the activation of inflammatory pathways that modulate the processing of the amyloid precursor protein (APP).
Tau Pathology
Hyperphosphorylated tau protein forms neurofibrillary tangles within neurons, another pathological hallmark of AD. P. gingivalis and its gingipains have been directly implicated in tau pathology.[3][12] Gingipains can cleave tau, and this fragmentation is believed to promote its hyperphosphorylation and aggregation.[3] Additionally, the neuroinflammation induced by P. gingivalis can activate kinases that phosphorylate tau.[12]
Therapeutic Targeting of P. gingivalis: Gingipain Inhibitors
The central role of gingipains in the neurotoxic effects of P. gingivalis has made them a prime target for therapeutic intervention. Small-molecule inhibitors of gingipains have been developed with the aim of neutralizing this key virulence factor.
Atuzaginstat (COR388)
This compound is a first-in-class, orally bioavailable, and brain-penetrant small-molecule inhibitor of lysine-gingipains.[13] Preclinical studies have demonstrated its potential to mitigate the neurodegenerative effects of P. gingivalis infection.
In animal models of P. gingivalis-induced neurodegeneration, this compound has shown significant efficacy in reducing bacterial load in the brain, blocking Aβ1-42 production, decreasing neuroinflammation, and rescuing hippocampal neurons.[1][14]
| Preclinical Efficacy of this compound (COR388) | |
| Parameter | Result |
| IC50 for Lysine-Gingipain | <50 pM[13] |
| Reduction in Brain P. gingivalis DNA (in vivo) | 90% (p < 0.0001)[14] |
| Reduction in Brain Aβ Levels (in vivo) | p < 0.01[14] |
| Reduction in Brain TNF-α (in vivo) | p < 0.001[14] |
| Rescue of Hippocampal Neurons (in vivo) | Statistically significant increase in neuron number[14] |
This compound has been evaluated in Phase 1 and Phase 2/3 clinical trials for the treatment of mild to moderate AD. The Phase 2/3 GAIN trial was a large, randomized, placebo-controlled study.[11][15]
| This compound (COR388) Clinical Trial Summary | |
| Trial Phase | Key Findings |
| Phase 1 | Safe and well-tolerated in healthy volunteers and AD patients.[15][16] Detectable in cerebrospinal fluid (CSF).[15] |
| Phase 2/3 (GAIN Trial) | Primary Endpoints (Overall Population): Did not meet co-primary endpoints of slowing cognitive (ADAS-Cog 11) and functional (ADCS-ADL) decline.[11][17] |
| Subgroup Analysis (P. gingivalis DNA in saliva): Statistically significant slowing of cognitive decline (30-50%) in patients treated with this compound.[11][17] | |
| Adverse Events | Dose-related liver enzyme elevations were observed.[16] |
The GAIN trial results suggest that targeting P. gingivalis may be beneficial in a specific subpopulation of AD patients with evidence of oral infection.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of P. gingivalis in neurodegeneration.
Porphyromonas gingivalis Oral Infection Mouse Model of Periodontitis
This protocol establishes a chronic oral infection in mice to model periodontitis and study its systemic and neurological consequences.
Materials:
-
Porphyromonas gingivalis (e.g., ATCC 33277)
-
Anaerobic growth medium (e.g., Trypticase Soy Broth supplemented with yeast extract, hemin, and menadione)
-
Carboxymethylcellulose (CMC)
-
C57BL/6 mice (8-12 weeks old)
-
Oral gavage needles
Procedure:
-
Culture P. gingivalis under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 3-5 days.
-
Harvest bacteria by centrifugation and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in a 2% solution of CMC in PBS to a final concentration of 1 x 10⁹ colony-forming units (CFU) per 100 µL.
-
Administer 100 µL of the bacterial suspension to each mouse via oral gavage.
-
Repeat the oral gavage 3 times a week for a period of 4-6 weeks to establish chronic infection.[18]
-
A control group should receive the CMC vehicle only.
-
At the end of the infection period, tissues (e.g., brain, gingiva) can be harvested for analysis.
Primary Microglia Culture and Stimulation
This protocol details the isolation and culture of primary microglia from neonatal mouse pups for in vitro studies of neuroinflammation.
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Poly-D-lysine coated culture flasks
-
P. gingivalis LPS (ultrapure)
Procedure:
-
Euthanize neonatal pups and dissect cortices in cold dissection medium.
-
Mince the tissue and incubate with trypsin and DNase I at 37°C for 15-20 minutes.
-
Dissociate the tissue into a single-cell suspension by gentle trituration.
-
Plate the mixed glial cell suspension in poly-D-lysine coated T75 flasks.
-
Culture the mixed glia for 10-14 days, with media changes every 3-4 days, to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 220 rpm for 2 hours at 37°C.[19][20]
-
Collect the supernatant containing detached microglia and plate them for experiments.
-
For stimulation, treat the primary microglia with varying concentrations of P. gingivalis LPS (e.g., 0.1-1000 ng/mL) for a specified time (e.g., 18-24 hours).[4]
Assessment of Blood-Brain Barrier Permeability
This protocol uses Evans blue dye to assess the integrity of the BBB in vivo.
Materials:
-
Evans blue dye (2% in saline)
-
Saline
-
Anesthetic
-
Formamide
-
Spectrophotometer
Procedure:
-
Inject mice intravenously with a 2% solution of Evans blue dye (e.g., 4 mL/kg).
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Anesthetize the mice and perfuse transcardially with saline to remove dye from the vasculature.
-
Dissect the brain and homogenize it in formamide.
-
Incubate the homogenate at 60°C for 24-48 hours to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated dye by comparing to a standard curve of Evans blue in formamide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: P. gingivalis LPS activates the TLR4 signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines.
References
- 1. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lexingtondentalcare.net [lexingtondentalcare.net]
- 3. Classical and Alternative Activation of Rat Microglia Treated with Ultrapure Porphyromonas gingivalis Lipopolysaccharide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyromonas gingivalis-induced periodontitis promotes neuroinflammation and neuronal loss associated with dysfunction of the brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neurologylive.com [neurologylive.com]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Porphyromonas gingivalis bacteremia increases the permeability of the blood-brain barrier via the Mfsd2a/Caveolin-1 mediated transcytosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]
- 11. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 15. alzforum.org [alzforum.org]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. Assessing the role of Porphyromonas gingivalis in periodontitis to determine a causative relationship with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Porphyromonas gingivalis exacerbates experimental autoimmune encephalomyelitis by driving Th1 differentiation via ZAP70/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lysine Gingipain in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] While the exact etiology of AD remains multifactorial, emerging evidence points to a compelling link between chronic neuroinflammation and the pathogenesis of the disease.[1][2] A growing body of research has implicated the bacterium Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, and its neurotoxic virulence factors, particularly lysine-specific gingipain (Kgp), as significant contributors to AD pathology.[2][3][4] This technical guide provides an in-depth overview of the role of Kgp in AD, summarizing key experimental findings, detailing relevant protocols, and visualizing the implicated signaling pathways.
Lysine (B10760008) Gingipain: A Virulent Cysteine Protease
P. gingivalis produces a class of cysteine proteases known as gingipains, which are critical to its survival and pathogenicity.[2][4] These enzymes are classified based on their cleavage specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp).[4] Kgp is considered a major virulence factor of P. gingivalis.[5] Evidence suggests that P. gingivalis and its gingipains can translocate from the oral cavity to the brain, where they exert a range of neurotoxic effects.[3][4][6]
Quantitative Evidence of Lysine Gingipain in Alzheimer's Disease
Multiple studies have identified and quantified the presence of Kgp in the brains of individuals with AD, establishing a strong correlation with disease pathology.
| Parameter | Alzheimer's Disease Brains | Non-Demented Control Brains | Significance | Reference |
| Kgp Immunoreactivity | Significantly higher load | Lower load | p < 0.0001 | [7] |
| Prevalence of Kgp | 91% (49 of 54) of samples positive | 52% (26 of 50) of samples positive | N/A | [7] |
| Correlation with Tau Pathology | Significant positive correlation | N/A | N/A | [6][7][8] |
| Correlation with Ubiquitin Load | Significant positive correlation | N/A | N/A | [7][8] |
Mechanisms of Lysine Gingipain-Mediated Neurodegeneration
Kgp contributes to AD pathology through a multi-pronged mechanism involving direct enzymatic activity on key neuronal proteins and the induction of a potent neuroinflammatory response.
Direct Proteolytic Activity
-
Tau Fragmentation: Kgp can directly cleave tau protein at multiple sites.[7] Mass spectrometry analysis has identified 30 distinct Kgp cleavage sites within the tau-441 protein.[2] This fragmentation of tau is believed to contribute to the formation of neurofibrillary tangles, a hallmark of AD.[7]
-
Amyloid-Beta Production: Oral infection with P. gingivalis in mice leads to increased production of Aβ1-42, a primary component of amyloid plaques.[2][3] While the direct cleavage of amyloid precursor protein (APP) by Kgp is still under investigation, the presence of gingipains is strongly associated with Aβ accumulation.[6]
Neuroinflammation
Kgp is a potent inducer of neuroinflammation, primarily through the activation of microglia, the resident immune cells of the brain.[1] This activation triggers the release of pro-inflammatory cytokines, leading to a chronic inflammatory state that is detrimental to neuronal health.[1][2]
Signaling Pathways
The neuroinflammatory effects of lysine gingipain are mediated by specific signaling pathways. A key pathway involves the activation of Protease-Activated Receptor 2 (PAR2) on microglia.
Caption: Lysine Gingipain (Kgp) Signaling Pathway in Microglia.
Experimental Evidence from Preclinical Models
Animal models have been instrumental in elucidating the causal link between P. gingivalis infection and AD-like pathology.
Experimental Workflow
A typical preclinical study investigating the effects of P. gingivalis and Kgp inhibitors in a mouse model of AD follows a structured workflow.
Caption: Preclinical Experimental Workflow for Studying P. gingivalis in AD.
Quantitative Effects of Gingipain Inhibition in Mice
Small-molecule inhibitors targeting gingipains have shown significant therapeutic potential in preclinical models.
| Parameter | P. gingivalis Infected Mice (Vehicle) | P. gingivalis Infected Mice + COR388 | Significance | Reference |
| Brain P. gingivalis Load (DNA) | Established infection | Reduced bacterial load | Significant | [3][7] |
| Brain Aβ1-42 Production | Increased | Blocked increase | Significant | [3][7] |
| Neuroinflammation (e.g., TNF-α) | Increased | Reduced | Significant | [6] |
| Hippocampal Neuron Rescue | Neuronal loss | Rescued neurons | Significant | [6][7] |
Therapeutic Implications: Gingipain Inhibitors
The compelling evidence linking Kgp to AD pathology has spurred the development of specific inhibitors as a novel therapeutic strategy.
Atuzaginstat (COR388)
This compound is a small-molecule, orally bioavailable inhibitor of lysine gingipain that has undergone clinical evaluation.
| Clinical Trial (GAIN) | Key Findings | Reference |
| Phase 2/3 | Did not meet primary endpoints in the overall population. | [8][9][10] |
| In a prespecified subgroup of patients with detectable P. gingivalis DNA in saliva, the 80mg dose showed a 57% slowing of cognitive decline (ADAS-Cog11) compared to placebo (p=0.02). | [8][10] | |
| Treatment was associated with a reduction in pathologic ApoE fragments in the cerebrospinal fluid (CSF). | [9] | |
| Showed numerical trends of benefit in CSF tau biomarkers. | [9] |
Experimental Protocols
Immunohistochemistry (IHC) for Gingipain Detection in Brain Tissue
-
Tissue Preparation: Human brain tissue microarrays (TMAs) or mouse brain sections are deparaffinized and rehydrated.[7][11]
-
Antigen Retrieval: Microwave-enhanced antigen retrieval is performed in 0.01 M sodium citrate (B86180) buffer (pH 6.0).[11]
-
Blocking: Sections are blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Kgp (e.g., CAB102).[7]
-
Secondary Antibody Incubation: A corresponding biotinylated secondary antibody is applied, followed by a streptavidin-peroxidase complex.
-
Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Imaging and Analysis: Stained sections are imaged, and the immunoreactivity is quantified.[7]
qPCR for P. gingivalis DNA in Brain Tissue
-
DNA Extraction: DNA is extracted from brain tissue using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).[7]
-
Primer and Probe Design: Primers and a fluorescently labeled probe specific to a P. gingivalis gene (e.g., 16S rRNA or hmuY) are used.[7]
-
qPCR Reaction: The reaction mixture contains brain DNA, primers, probe, and a qPCR master mix.[7]
-
Thermocycling: The reaction is performed in a real-time PCR system with specific cycling parameters (e.g., 3 min at 95°C, followed by 50 cycles of 3 s at 95°C and 30 s at 60°C).[7]
-
Quantification: The amount of P. gingivalis DNA is quantified by comparing the amplification data to a standard curve generated from known concentrations of P. gingivalis DNA.[12]
Mouse Model of Oral P. gingivalis Infection
-
Animal Strain: Wild-type mice (e.g., C57BL/6 or BALB/c) are commonly used.[7][13]
-
Bacterial Culture: P. gingivalis (e.g., strain W83) is grown under anaerobic conditions.[7]
-
Infection Protocol: Mice are infected via oral gavage with a suspension of P. gingivalis (e.g., 1 x 10^9 CFU) in a vehicle like 2% carboxymethylcellulose, typically multiple times over several weeks.[7][14]
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or novel object recognition test.[13]
-
Endpoint Analysis: Following the experimental period, mice are sacrificed, and brain tissue is collected for histological and biochemical analyses.[7]
Gingipain Activity Assay
-
Sample Preparation: Brain homogenates or purified gingipain samples are prepared.
-
Substrate: A fluorogenic or colorimetric substrate specific for lysine gingipain is used (e.g., a peptide with a C-terminal lysine linked to a reporter molecule).
-
Reaction: The sample is incubated with the substrate in an appropriate buffer.
-
Detection: The cleavage of the substrate by Kgp results in a detectable signal (fluorescence or absorbance), which is measured over time using a plate reader.
-
Quantification: The enzymatic activity is calculated based on the rate of signal generation and compared to a standard curve of known enzyme concentrations.
Conclusion
The evidence strongly implicates lysine gingipain from P. gingivalis as a significant contributor to the pathology of Alzheimer's disease. Its ability to directly degrade key neuronal proteins and incite chronic neuroinflammation presents a compelling mechanism for its role in neurodegeneration. The development of specific gingipain inhibitors, such as this compound, represents a promising and novel therapeutic avenue for AD, particularly in individuals with evidence of P. gingivalis infection. Further research is warranted to fully elucidate the intricate molecular pathways involved and to optimize the clinical application of gingipain-targeted therapies.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Association Between Porphyromonas gingivalis and Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. The lysine gingipain adhesin domains from Porphyromonas gingivalis interact with erythrocytes and albumin: Structures correlate to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alzheimer’s Disease-Like Neurodegeneration in Porphyromonas gingivalis Infected Neurons with Persistent Expression of Active Gingipains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CT1812 biomarker signature from a meta‐analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid detection of Lys-gingipain using fluorogenic peptide substrate for diagnosis of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Atuzaginstat (COR388): A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atuzaginstat (formerly COR388) is an investigational small molecule, orally bioavailable covalent inhibitor of lysine-gingipains, which are virulent proteases secreted by the Gram-negative bacterium Porphyromonas gingivalis (P. gingivalis). The discovery of this compound is rooted in the "gingipain hypothesis" of Alzheimer's disease (AD), which posits a causal link between chronic P. gingivalis infection in the brain and the pathogenesis of AD. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. While detailed proprietary chemical synthesis and experimental protocols are not fully available in the public domain, this document synthesizes the existing scientific literature to offer an in-depth understanding of this novel therapeutic agent.
Discovery and Rationale: The Gingipain Hypothesis
The development of this compound was spurred by the growing body of evidence linking periodontal disease caused by P. gingivalis to Alzheimer's disease.[1][2] The core of this connection is the "gingipain hypothesis," which suggests that P. gingivalis can translocate from the oral cavity to the brain.[1][2] Once in the brain, it secretes toxic proteases known as gingipains.[1][2]
Gingipains are cysteine proteases that are crucial for the virulence of P. gingivalis, contributing to its ability to acquire nutrients, evade the host immune system, and cause tissue destruction.[3][4] There are two main types of gingipains: arginine-specific (Rgps) and lysine-specific (Kgp).[3][5]
The discovery that gingipains are present in the brains of individuals with AD, and that their levels correlate with tau and ubiquitin pathology, provided a strong rationale for targeting these enzymes as a therapeutic strategy.[6] The hypothesis is that by inhibiting gingipains, the neurotoxic cascade initiated by P. gingivalis in the brain could be halted or slowed.[7]
Signaling Pathway of Gingipain-Mediated Neurotoxicity
The proposed mechanism of gingipain-induced neurodegeneration is multifaceted. It is believed to involve the direct cleavage of key neuronal proteins and the amplification of neuroinflammation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review | MDPI [mdpi.com]
- 4. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Atuzaginstat (COR388): A Technical Guide to Preclinical Evidence in Alzheimer's Disease Models
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for Atuzaginstat (formerly COR388), a first-in-class, brain-penetrant inhibitor of lysine-gingipains, which are virulent proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis). A growing body of evidence suggests a causal link between P. gingivalis infection in the brain and the pathogenesis of Alzheimer's disease (AD). This compound is designed to neutralize these proteases, thereby blocking their neurotoxic effects.
Core Thesis: The Gingipain Hypothesis of Alzheimer's Disease
The central hypothesis underpinning the development of this compound is that chronic oral P. gingivalis infection can lead to the colonization of the brain.[1] Once in the brain, the bacterium releases toxic proteases known as gingipains.[1] These gingipains are proposed to contribute to AD pathology through several mechanisms:
-
Direct Neurotoxicity: Gingipains can directly damage neurons.
-
Protein Fragmentation: They have been shown to cleave essential neuronal proteins, including tau and apolipoprotein E (ApoE), into potentially neurotoxic fragments.[2][3]
-
Neuroinflammation: Gingipains trigger a chronic neuroinflammatory response, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
-
Increased Aβ Production: P. gingivalis infection has been demonstrated to increase the production of amyloid-beta 1-42 (Aβ1-42), a key component of the amyloid plaques characteristic of AD.[1][6]
This compound is a small molecule designed to irreversibly inhibit these lysine-gingipains, thereby blocking the downstream pathological cascade.[7][8]
Quantitative Preclinical Efficacy Data
The primary preclinical evidence for this compound's efficacy comes from studies in mouse models of P. gingivalis-induced neurodegeneration. The key findings from these studies are summarized below.
| Category | Finding | Animal Model | Treatment | Result | Source |
| Bacterial Load Reduction | This compound reduces the bacterial load of an established P. gingivalis brain infection. | Wild-type mice with chronic oral P. gingivalis infection. | Gingipain inhibitors | Reduced P. gingivalis DNA concentration in the brain by 90%. | [3] |
| Aβ Modulation | This compound blocks the production of Aβ1-42. | Wild-type mice with chronic oral P. gingivalis infection. | This compound (COR388) | Statistically significant reduction in brain Aβ1-42 levels. | [1][3] |
| Neuroinflammation | This compound reduces neuroinflammation. | Wild-type mice with chronic oral P. gingivalis infection. | This compound (COR388) | Statistically significant reduction in brain TNF-α levels. | [1][3][7] |
| Neuroprotection | This compound rescues hippocampal neurons from degeneration. | Wild-type mice with chronic oral P. gingivalis infection. | Gingipain inhibitors | Increased the number of surviving hippocampal neurons. | [1][8] |
Key Experimental Protocols
The foundational preclinical studies utilized a mouse model of chronic oral P. gingivalis infection to mimic the proposed human pathway of brain colonization.
Chronic Oral P. gingivalis Infection Mouse Model
-
Animal Model: The most frequently cited studies used wild-type mice, including BALB/c and C57BL/6 strains, to demonstrate that the pathogenic effects are not dependent on genetic predispositions for AD.[1][9]
-
Pathogen: Mice were infected with the human P. gingivalis strain W83.[9]
-
Infection Protocol: A solution containing P. gingivalis was applied orally to the gingiva of the mice. This was typically repeated several times a week for a period ranging from 6 to 22 weeks to establish a chronic infection.[1][9]
-
Control Group: A control group of mice received a vehicle solution without the bacteria.
-
Outcome Measures: Following the infection period, brain tissue was analyzed for the presence of P. gingivalis DNA, levels of Aβ1-42, markers of neuroinflammation (e.g., TNF-α, IL-1β, IL-6), and evidence of neurodegeneration (e.g., neuronal cell counts in the hippocampus).[1]
This compound (COR388) Treatment Protocol
-
Intervention: Following the establishment of a chronic brain infection, a cohort of mice was treated with this compound (COR388).
-
Administration: this compound was administered orally.
-
Dosing: While the exact preclinical dosing regimen is detailed in the primary publication by Dominy et al., 2019, it was designed to achieve therapeutic concentrations in the brain.[1]
-
Comparison: The outcomes in the this compound-treated group were compared to those in an untreated (vehicle control) infected group.
-
Analysis: Brain tissue was analyzed for the same outcome measures as the infection model to determine the therapeutic effect of this compound on bacterial load, Aβ levels, neuroinflammation, and neuroprotection.[1]
Visualizing the Mechanism and Workflow
To further elucidate the underlying science, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of P. gingivalis-driven neurodegeneration and this compound's point of intervention.
Caption: A generalized workflow for preclinical efficacy studies of this compound in a mouse model.
Summary and Future Directions
The preclinical data for this compound provide a strong rationale for its mechanism of action in the context of the gingipain hypothesis of Alzheimer's disease. In animal models, the compound has demonstrated the ability to reduce the upstream driver of pathology (P. gingivalis brain infection) and mitigate key downstream consequences, including Aβ production, neuroinflammation, and neuronal death.[1] While clinical trial results have been mixed, the preclinical evidence robustly supports the engagement of the target and a disease-modifying potential by addressing a novel, infectious driver of neurodegeneration.[10] Further research may focus on identifying the patient populations most likely to benefit from this therapeutic strategy and exploring next-generation gingipain inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Alzheimer’s Disease and Porphyromonas gingivalis: Exploring the Links | MDPI [mdpi.com]
- 8. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 10. alzforum.org [alzforum.org]
Atuzaginstat: A Technical Guide on its Impact on Amyloid-Beta and Tau Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (COR388) is an investigational oral, small-molecule inhibitor of gingipains, which are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis. The "gingipain hypothesis" of Alzheimer's disease (AD) posits that chronic P. gingivalis infection of the brain contributes to the pathogenesis of AD through the neurotoxic effects of gingipains.[1][2][3] This technical guide provides an in-depth overview of the preclinical and clinical evidence regarding the effect of this compound on the core pathologies of AD: amyloid-beta (Aβ) and tau.
Mechanism of Action: The Gingipain Hypothesis
P. gingivalis has been detected in the brains of individuals with AD, and the levels of its gingipains correlate with tau and ubiquitin pathology.[3] The proposed mechanism involves the entry of P. gingivalis into the brain, where the secreted gingipains can directly and indirectly contribute to neurodegeneration.[4][5]
Gingipains are thought to exert their neurotoxic effects through several mechanisms:
-
Direct Cleavage of Tau: Gingipains can directly cleave the tau protein, a key component of neurofibrillary tangles (NFTs). This fragmentation may promote the misfolding and aggregation of tau.[3]
-
Apolipoprotein E (ApoE) Fragmentation: Gingipains can degrade ApoE, a protein involved in Aβ clearance. The resulting fragments may be neurotoxic and contribute to AD pathology.[2]
-
Neuroinflammation: Gingipains can activate microglia and astrocytes, the brain's resident immune cells, leading to a chronic neuroinflammatory state. This is mediated, in part, through the activation of protease-activated receptor 2 (PAR2) and Toll-like receptor 4 (TLR4) signaling pathways, leading to the release of pro-inflammatory cytokines.[4][5][6][7]
This compound is a potent and selective inhibitor of lysine-specific gingipains (Kgp), thereby aiming to block these downstream pathological events.[2]
Preclinical Evidence: Effects on Amyloid-Beta and Tau
Preclinical studies in mouse models of AD have provided foundational evidence for the potential of this compound to modify disease pathology.
Effect on Amyloid-Beta
Oral infection of wild-type mice with P. gingivalis has been shown to result in brain colonization and a significant increase in the production of Aβ42.[3] Treatment with this compound in these models led to a reduction in the brain's bacterial load and a corresponding decrease in Aβ42 levels.[3]
| Preclinical Study: this compound Effect on Brain Aβ42 in P. gingivalis-infected Mice | |
| Model | Wild-type mice with chronic oral P. gingivalis infection |
| Treatment | This compound (COR388) |
| Key Finding | Reduced brain Aβ42 production |
| Reference | Dominy SS, et al. Sci Adv. 2019.[3] |
Effect on Tau Pathology
P. gingivalis infection in animal models has been demonstrated to induce tau phosphorylation and the formation of neurofibrillary tangles.[8] In vitro studies have shown that gingipains can directly cleave tau protein.[3] Treatment with this compound has been reported to reduce neuroinflammation and protect neurons from gingipain-induced toxicity, which is expected to indirectly mitigate tau pathology.[3]
Clinical Evidence: The GAIN Trial
The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in individuals with mild to moderate AD.[2][9] The trial enrolled 643 participants who received either this compound (40 mg or 80 mg twice daily) or a placebo for 48 weeks.[2]
While the GAIN trial did not meet its co-primary endpoints of slowing cognitive and functional decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) in the overall study population, a prespecified subgroup analysis yielded significant findings.[1][3]
Subgroup Analysis in P. gingivalis-Positive Participants
In a subgroup of participants with detectable P. gingivalis DNA in their saliva at baseline, this compound treatment demonstrated a dose-dependent slowing of cognitive decline.[1][3]
| GAIN Trial: Change in ADAS-Cog 11 from Baseline at 48 Weeks (P. gingivalis Saliva DNA Positive Subgroup) | ||
| Treatment Group | Mean Change from Baseline | Slowing of Decline vs. Placebo |
| This compound 80 mg BID | Statistically significant improvement | 57% (p=0.02) |
| This compound 40 mg BID | Trend towards improvement | 42% (p=0.07) |
| Placebo | Decline | - |
| Reference | Cortexyme, Inc. Press Release, October 26, 2021 |
Effect on Cerebrospinal Fluid (CSF) Biomarkers
The GAIN trial included the analysis of CSF biomarkers of AD pathology, including Aβ42, phosphorylated tau (p-tau), and total tau (t-tau). While specific quantitative data with statistical analysis has not been released in a tabulated format, reports from the trial investigators indicated "trends towards benefit" in these biomarkers in the this compound treatment arms.[1] These trends were reportedly more pronounced in the subgroup of patients with evidence of P. gingivalis infection.[1]
| GAIN Trial: Summary of this compound's Effect on CSF Biomarkers | |
| Biomarker | Reported Effect |
| Aβ42 | Trend towards normalization (increase) |
| Phosphorylated Tau (p-tau) | Trend towards reduction |
| Total Tau (t-tau) | Trend towards reduction |
| Reference | VJDementia, AD/PD 2022 Conference Report[1] |
Experimental Protocols
Preclinical P. gingivalis Infection Mouse Model (based on Dominy et al., 2019)
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Infection: Chronic oral infection with P. gingivalis (strain W83) administered by oral gavage three times a week for six weeks.
-
This compound Administration: this compound (COR388) was administered orally once daily.
-
Outcome Measures: Brain levels of P. gingivalis DNA were quantified by qPCR. Aβ42 levels in brain homogenates were measured by ELISA. Neuroinflammation was assessed by immunohistochemistry for microglial and astrocyte markers.
GAIN Clinical Trial (NCT03823404)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study.[10]
-
Participants: 643 individuals aged 55-80 years with a diagnosis of mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-24).[11]
-
Intervention: this compound (40 mg or 80 mg) or placebo administered orally twice daily for 48 weeks.[2]
-
Co-Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[9]
-
Biomarker Analysis: CSF was collected at baseline, 24 weeks, and 48 weeks for the analysis of Aβ42, p-tau, and t-tau. Saliva and blood samples were collected to detect P. gingivalis DNA and antibodies.[10]
Signaling Pathways and Experimental Workflows
Gingipain-Induced Neuroinflammatory Signaling Pathway
Caption: Gingipain-induced neuroinflammatory signaling cascade.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a novel therapeutic approach for Alzheimer's disease by targeting the upstream pathogenic mechanism of P. gingivalis and its neurotoxic gingipains. Preclinical data demonstrate its potential to reduce amyloid-beta pathology. The GAIN trial, while not meeting its primary endpoints in the overall population, provided a signal of efficacy in a subgroup of patients with evidence of P. gingivalis infection, suggesting a personalized medicine approach may be warranted. Further research is needed to fully elucidate the quantitative impact of this compound on CSF biomarkers of Aβ and tau pathology and to confirm its clinical benefit in a targeted patient population. The development of this compound was halted due to liver toxicity concerns, but the findings from its research continue to provide valuable insights into the potential role of infectious agents in the pathogenesis of Alzheimer's disease.[3]
References
- 1. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]
- 5. Porphyromonas gingivalis: a potential trigger of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Despite new biomarker data for AD drug COR388, clinical efficacy remains unproven - Clinical Trials Arena [clinicaltrialsarena.com]
Atuzaginstat's Blood-Brain Barrier Penetration: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Atuzaginstat (formerly COR388) is an orally bioavailable, small-molecule inhibitor of lysine-specific gingipains, virulent proteases secreted by the bacterium Porphyromonas gingivalis. A growing body of evidence suggests a link between chronic periodontal disease caused by P. gingivalis and the pathogenesis of Alzheimer's disease (AD). The therapeutic rationale for this compound is based on the hypothesis that by inhibiting gingipains, the drug can prevent or slow down neurodegeneration. A critical factor for the efficacy of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available evidence for this compound's BBB penetration, its mechanism of action within the central nervous system (CNS), and the experimental methodologies used to evaluate its CNS distribution.
Evidence of Blood-Brain Barrier Penetration
Clinical and preclinical data have demonstrated that this compound penetrates the blood-brain barrier.
Clinical Evidence: Cerebrospinal Fluid (CSF) Analysis
A key piece of evidence for this compound's BBB penetration comes from a Phase 1 multiple ascending dose clinical trial (NCT03418688). In this study, this compound was detected in the cerebrospinal fluid (CSF) of all participants, indicating that the drug successfully crosses from the systemic circulation into the central nervous system.[1] The study analysis revealed a favorable pharmacokinetic profile, with the drug rapidly reaching therapeutic levels in the CSF.[2]
Furthermore, in a 28-day study involving patients with Alzheimer's disease, treatment with this compound was shown to reduce the levels of pathologic Apolipoprotein E (ApoE) fragments in the CSF.[1] This not only confirms the presence of the drug in the CNS but also demonstrates its target engagement and pharmacodynamic activity within the brain.
| Clinical Study (Phase 1, NCT03418688) | Key Findings | Implication for BBB Penetration |
| CSF Sampling in Healthy Volunteers and AD Patients | This compound was detected in the CSF of all participants.[1] | Demonstrates successful penetration of the blood-brain barrier in humans. |
| The drug reached "therapeutic levels" in the CSF.[2] | Indicates that a pharmacologically relevant concentration is achieved in the CNS. | |
| CSF Biomarker Analysis in AD Patients (28-day treatment) | Reduced levels of pathologic ApoE fragments were observed in the CSF.[1] | Confirms target engagement and biological activity of this compound within the CNS. |
Preclinical Evidence
Preclinical studies in animal models have further substantiated the ability of this compound to penetrate the BBB and exert its effects within the brain. In mouse models of chronic oral P. gingivalis infection, this compound treatment was shown to reduce the bacterial load in the brain, decrease the production of amyloid-beta 42 (Aβ42), and lower levels of the pro-inflammatory cytokine TNFα.[3] These findings indicate that this compound reaches the brain in sufficient concentrations to have a biological effect.
| Preclinical Study (Mouse Model) | Key Findings | Implication for BBB Penetration |
| Chronic Oral P. gingivalis Infection | Reduced bacterial load in the brain.[3] | Confirms CNS penetration and antibacterial effect within the brain. |
| Decreased brain levels of Aβ42.[3] | Suggests a disease-modifying effect within the CNS. | |
| Reduced brain levels of TNFα.[3] | Indicates anti-inflammatory activity in the brain. |
Mechanism of Action in the Central Nervous System
The proposed mechanism of action for this compound in the context of Alzheimer's disease revolves around the inhibition of gingipains produced by P. gingivalis that have infiltrated the brain.
dot
Caption: Proposed Mechanism of this compound in the CNS.
Gingipains are thought to contribute to neurodegeneration through several mechanisms:
-
Direct Proteolysis of Key Proteins: Gingipains can cleave neuronal proteins such as tau and ApoE.[4] The fragmentation of these proteins can lead to their dysfunction and contribute to the pathology of Alzheimer's disease.
-
Induction of Neuroinflammation: The presence of P. gingivalis and its virulence factors in the brain can trigger a chronic neuroinflammatory response, which is a well-established driver of neurodegeneration.[4]
This compound, by inhibiting gingipains, is hypothesized to block these pathological processes, thereby protecting neurons from damage and dysfunction.
Experimental Protocols
While specific, detailed protocols for the this compound studies are proprietary, the following represents plausible methodologies based on standard practices in the field for assessing blood-brain barrier penetration.
Preclinical In Vivo Assessment of Brain Penetration in Animal Models
This protocol describes a typical approach to determine the brain-to-plasma concentration ratio of a compound in rodents.
dot
Caption: Workflow for Preclinical Brain Penetration Study.
-
Objective: To quantify the concentration of this compound in the brain and plasma of mice following oral administration to determine the brain-to-plasma ratio (Kp).
-
Methodology:
-
Dosing: A cohort of mice is administered a single oral dose of this compound.
-
Sample Collection: At various time points post-administration, groups of mice are euthanized. Blood is collected via cardiac puncture, and the brain is harvested following transcardial perfusion with saline to remove intravascular drug.
-
Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissue is homogenized.
-
Quantification: this compound is extracted from plasma and brain homogenate samples. The concentration of the drug in each matrix is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated for each time point.
-
Clinical Assessment of CSF Penetration
This protocol outlines a typical procedure for measuring drug concentration in the cerebrospinal fluid of human subjects in a clinical trial setting.
-
Objective: To determine the concentration of this compound in the CSF of human participants to confirm BBB penetration.
-
Methodology:
-
Dosing Regimen: Participants in the clinical trial (e.g., NCT03418688) receive multiple doses of this compound over a specified period to achieve steady-state plasma concentrations.
-
CSF Collection: A lumbar puncture is performed on participants to collect a sample of CSF. This is typically done at a time point where plasma concentrations are expected to be stable.
-
Sample Processing: The collected CSF is immediately processed and stored under appropriate conditions (e.g., frozen at -80°C) to ensure the stability of the drug.
-
Quantification: The concentration of this compound in the CSF samples is quantified using a validated LC-MS/MS method optimized for this biological matrix.
-
Data Analysis: The CSF concentrations are determined for each participant and can be correlated with plasma concentrations if blood samples are taken at the same time.
-
Conclusion
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. researchgate.net [researchgate.net]
- 4. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics and Pharmacodynamics of Atuzaginstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (formerly COR388) is an orally bioavailable, brain-penetrant small molecule designed as a covalent inhibitor of lysine-specific gingipains.[1] These virulence factors, secreted by the keystone periodontal pathogen Porphyromonas gingivalis, have been implicated as a potential driver of neurodegeneration in Alzheimer's disease (AD).[1][2] The "gingipain hypothesis" posits that P. gingivalis infection of the brain leads to the secretion of these toxic proteases, which in turn contribute to neuronal damage and the hallmark pathologies of AD.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.
Pharmacokinetics
This compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating favorable pharmacokinetic properties that support its development as a potential therapeutic for Alzheimer's disease.
Preclinical Pharmacokinetics
Preclinical studies in animal models, including mice, rabbits, and dogs, have been instrumental in establishing the pharmacokinetic profile of this compound. In mouse models of P. gingivalis infection, oral administration of this compound led to a reduction in the bacterial load in the brain, indicating that the compound can cross the blood-brain barrier and reach its target site of action.[3] Furthermore, studies in aged dogs with periodontal disease showed that ninety days of treatment with this compound reduced oral bacterial load and gum pathology.[3]
Clinical Pharmacokinetics
Phase 1 clinical trials have been completed for this compound in healthy adults and in patients with Alzheimer's disease. These studies have provided valuable insights into the drug's pharmacokinetic profile in humans.
A single-dose study in 34 healthy adults evaluated doses ranging from 5 to 250 mg, demonstrating that the compound was safe and well-tolerated.[3] A multiple-dose study further assessed the safety and tolerability in 24 healthy older adults and nine individuals with AD.[3] In this study, healthy adults received 25, 50, or 100 mg of this compound or placebo every 12 hours for 10 days, while AD patients received 50 mg or placebo every 12 hours for 28 days.[3] The pharmacokinetic profiles of this compound were found to be similar between individuals with AD and healthy controls.[3]
The target therapeutic level was achieved with doses as low as 25 mg twice daily at a steady state.
| Parameter | Value | Population | Dose | Reference |
| Cmax (mean) | 25 ng/mL | Healthy Elderly | 25 mg BID | [4] |
| AUC0-24 (mean) | 178 h*ng/mL | Healthy Elderly | 25 mg BID | [4] |
| Clearance T½ | 4.5 to 4.9 hours | Healthy Elderly | 25 mg BID | [4] |
Table 1: Pharmacokinetic Parameters of this compound in Healthy Elderly Volunteers
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a lysine-gingipain inhibitor. By neutralizing these toxic proteases, this compound is hypothesized to mitigate the downstream pathological consequences of P. gingivalis infection in the brain.
Target Engagement
Evidence from the Phase 2/3 GAIN trial supports that this compound engages its target, lysine (B10760008) gingipains. This was demonstrated by the inhibition of Kgp, a lysine-specific gingipain, using an activity-based probe specific for the active site of the enzyme.[5]
Biomarker Modulation
The GAIN trial also investigated the effect of this compound on various biomarkers associated with Alzheimer's disease and P. gingivalis infection. While the trial did not meet its co-primary endpoints in the overall study population, a prespecified subgroup of patients with detectable P. gingivalis DNA in their saliva at baseline showed a dose-responsive slowing of cognitive decline.[6]
In this subgroup, treatment with 80 mg and 40 mg of this compound resulted in a 57% and 42% slowing of cognitive decline, respectively.[6] Furthermore, a correlation was observed between the reduction in salivary P. gingivalis DNA and improvements in cognitive outcomes.[6]
Trends toward benefit were also observed in cerebrospinal fluid (CSF) biomarkers, including Aβ and tau, as well as in MRI brain volumetric measures in the this compound treatment arms.[5] In the 28-day study in AD patients, this compound treatment was also reported to reduce CSF ApoE fragments.[3]
| Biomarker | Effect | Population | Reference |
| Salivary P. gingivalis DNA | Reduction correlated with improved cognitive outcomes | AD patients with baseline detectable DNA | [6] |
| CSF Aβ and Tau | Trends towards benefit | AD patients | [5] |
| MRI Brain Volume | Trends towards benefit | AD patients | [5] |
| CSF ApoE Fragments | Reduction | AD patients | [3] |
Table 2: Pharmacodynamic Effects of this compound on Key Biomarkers
Experimental Protocols
GAIN Trial (Phase 2/3)
The GAIN trial was a randomized, double-blind, placebo-controlled study that enrolled 643 individuals with mild to moderate Alzheimer's disease.[3]
Patient Population: Participants with a diagnosis of mild to moderate Alzheimer's disease.
Dosing Regimen:
-
This compound 40 mg twice daily
-
This compound 80 mg twice daily
-
Placebo twice daily
Treatment Duration: 48 weeks
Primary Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11)
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
Biomarker Analysis:
-
P. gingivalis DNA and gingipains in CSF, blood, and saliva were assessed before and after treatment.[3]
-
CSF levels of Aβ and tau were also measured.[3]
Preclinical Mouse Model of Periodontal Disease
Animal Model: Mice were orally infected with P. gingivalis.
Treatment: Following infection, mice were treated with this compound.
Outcome Measures:
-
Brain bacterial load of P. gingivalis
-
Levels of brain amyloid and TNF-α
-
Neuronal loss
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of P. gingivalis gingipain-mediated neurodegeneration in Alzheimer's disease and the inhibitory action of this compound.
Caption: Experimental workflow of the Phase 2/3 GAIN clinical trial for this compound.
Conclusion
This compound has demonstrated a promising pharmacokinetic and pharmacodynamic profile for the potential treatment of Alzheimer's disease, particularly in patients with evidence of P. gingivalis infection. Its oral bioavailability, brain penetrance, and ability to engage its target and modulate disease-relevant biomarkers warrant further investigation. While the GAIN trial did not meet its primary endpoints in the overall population, the findings in the P. gingivalis-positive subgroup provide a strong rationale for a precision medicine approach in future clinical development. The development of this compound was placed on a full clinical hold by the FDA due to concerns about liver toxicity.[3]
References
- 1. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 2. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Porphyromonas gingivalis is a Strong Risk Factor for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies | Semantic Scholar [semanticscholar.org]
- 6. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
The Link Between Periodontal Disease and Alzheimer's Disease: A Technical Guide for Researchers
Abstract
A compelling body of evidence has emerged implicating chronic periodontitis, a prevalent inflammatory oral disease, as a significant modifiable risk factor for the development and progression of Alzheimer's disease (AD). This technical guide synthesizes the current understanding of this association, focusing on the keystone pathogen Porphyromonas gingivalis. We delve into the molecular mechanisms, including direct bacterial translocation to the brain, the role of potent virulence factors such as gingipains and lipopolysaccharide (LPS), and the subsequent triggering of neuroinflammation, amyloid-β accumulation, and tau pathology. This document details key experimental protocols, presents quantitative data from human and animal studies in structured tables, and visualizes the core signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Epidemiological and Clinical Evidence
Observational studies have consistently linked poor periodontal health with an increased risk of cognitive decline and dementia.[1] The presence of P. gingivalis and its neurotoxic virulence factors have been confirmed in the post-mortem brain tissue and cerebrospinal fluid of AD patients, providing a direct biological link.[2][3]
Table 1: Quantitative Data from Human Observational Studies
| Study/Analysis | Population | Key Finding | Reported Metric (Odds Ratio/Hazard Ratio) | Citation(s) |
|---|---|---|---|---|
| Chen et al. (2017) | Retrospective cohort | Chronic periodontitis exposure is associated with an increased risk of developing AD. | 1.7-fold increase in risk | [4] |
| Meta-analysis (2022) | 47 longitudinal studies | Poor periodontal health is associated with cognitive decline and dementia. | Cognitive Decline: OR = 1.23; Dementia: HR = 1.21 | [1] |
| Meta-analysis (2022) | N/A | Tooth loss is independently associated with an increased risk of cognitive decline and dementia. | Cognitive Decline: OR = 1.23; Dementia: HR = 1.13 | [1] |
| PRIME-COG cohort | 642 men (16-year follow-up) | Men who developed dementia or MCI showed higher baseline levels of inflammatory markers (IL-6, IL-8, IFN-γ). | N/A (Correlation) |[5] |
Table 2: Detection of P. gingivalis and its Virulence Factors in AD Patients
| Study | Sample Type | Detection Method | Key Quantitative Finding | Citation(s) |
|---|---|---|---|---|
| Dominy et al. (2019) | Brain tissue samples (n=53) | Immunohistochemistry, Western blot | Toxic gingipains were found in 96% of AD brain tissue samples. | [6] |
| Dominy et al. (2019) | Brain tissue, CSF | N/A | Gingipain levels correlated with tau and ubiquitin pathology. | [2][3] |
| Multiple Studies | Brain, CSF, Saliva | DNA analysis (PCR) | P. gingivalis DNA was detected in the cerebrospinal fluid and saliva of individuals with probable AD. |[2] |
Key Mechanistic Pathways
The pathogenic link between periodontitis and AD is multifactorial, involving direct brain invasion by oral pathogens and indirect effects mediated by systemic inflammation.
Pathogen Translocation and Blood-Brain Barrier Breach
P. gingivalis and its virulence factors can access the central nervous system (CNS) through several proposed routes:
-
Hematogenous Dissemination: Bacteria and their products, such as LPS and Outer Membrane Vesicles (OMVs), enter the bloodstream following disruption of the oral epithelial barrier.[7]
-
Direct Nerve Transit: Pathogens may travel along cranial nerves, such as the trigeminal and olfactory nerves, providing a direct route to the brain.[7][8][9]
Once in circulation, virulence factors, particularly gingipains and OMVs, can compromise the integrity of the blood-brain barrier (BBB) by degrading tight junction proteins, facilitating their entry and that of other inflammatory molecules into the brain parenchyma.[10][11]
Neuroinflammation and Microglial Activation
Neuroinflammation is a core feature of AD, and periodontal pathogens are potent triggers.[12]
-
P. gingivalis LPS: This endotoxin (B1171834) is a primary driver of inflammation, binding to Toll-like receptors (TLR2/4) on the surface of microglia, the brain's resident immune cells.[4][8][13] This engagement activates downstream signaling cascades, including the NF-κB pathway, leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][13] This process also promotes the assembly of the NLRP3 inflammasome.[13]
-
TREM2: Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is crucial for microglial function, including phagocytosis and response to Aβ plaques.[4][14] Mutations in TREM2 are a significant risk factor for AD.[4][15] While TREM2 helps microglia cluster around and clear Aβ, its dysfunction can impair this process and exacerbate neuroinflammation.[14][15]
-
SUCNR1: Preliminary research has identified elevated levels of the metabolite succinate (B1194679) in the CSF of mice with periodontitis. Succinate can activate the SUCNR1 receptor on microglia, directly inducing a pro-inflammatory state.[16]
Impact on Alzheimer's Pathological Hallmarks
The inflammatory cascade initiated by P. gingivalis directly contributes to the formation of AD's defining pathologies.
-
Amyloid-β (Aβ) Production: Oral infection with P. gingivalis in mice leads to increased production of Aβ1-42.[3][17] The neuroinflammation triggered by LPS can alter the processing of Amyloid Precursor Protein (APP), favoring the amyloidogenic pathway.[18]
-
Tau Hyperphosphorylation: Gingipains are neurotoxic and exert detrimental effects on tau, a protein essential for neuronal function.[3] They can cleave tau, promoting its aggregation into neurofibrillary tangles (NFTs).[19]
-
The Cathepsin B Connection: The lysosomal protease Cathepsin B (CatB) has emerged as a critical mediator. Chronic systemic exposure to P. gingivalis LPS induces AD-like phenotypes, including Aβ accumulation and cognitive impairment, in a CatB-dependent manner.[20][21][22] Activated microglia release substances that increase neuronal CatB expression, which in turn promotes Aβ production.[21][23]
References
- 1. Periodontal health, cognitive decline, and dementia: A systematic review and meta‐analysis of longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Bidirectional Relationship Between Periodontitis and Alzheimer’s Disease [frontiersin.org]
- 5. Periodontitis not linked to cognitive decline but tooth retention may prevent cognitive impairment: Study [medicaldialogues.in]
- 6. perio.org [perio.org]
- 7. Neuroinflammation: A Distal Consequence of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroinflammation: A Distal Consequence of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. news-medical.net [news-medical.net]
- 14. Roles of TREM2 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New insights into the role of TREM2 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 17. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 18. Periodontitis Deteriorates Cognitive Function and Impairs Neurons and Glia in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Cathepsin B plays a critical role in inducing Alzheimer's disease-like phenotypes following chronic systemic exposure to lipopolysaccharide from Porphyromonas gingivalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Critical roles of Cathepsin B in inducing Alzheimer’s disease-like phenotypes | Research Results | KYUSHU UNIVERSITY [kyushu-u.ac.jp]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Gingipains in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Emerging evidence has solidified the link between the periodontal pathogen Porphyromonas gingivalis and neurodegenerative diseases, particularly Alzheimer's disease (AD). The primary virulence factors of this bacterium, cysteine proteases known as gingipains, have been identified as key drivers of the neuropathological changes associated with AD.[1] This technical guide provides a comprehensive overview of the mechanisms by which gingipains contribute to neuroinflammation. It details their role in disrupting the blood-brain barrier, activating central nervous system immune cells, directly and indirectly modulating AD-related proteins like amyloid-beta (Aβ) and tau, and dysregulating the cytokine environment. This document summarizes key quantitative findings, presents detailed experimental protocols used in foundational studies, and visualizes the complex signaling pathways involved. The development of small-molecule gingipain inhibitors as a promising therapeutic strategy is also discussed, supported by preclinical and clinical trial data.[2][3]
Introduction to Gingipains
Porphyromonas gingivalis, a gram-negative anaerobic bacterium, is a keystone pathogen in chronic periodontitis.[1] Its major virulence factors are a family of cysteine proteases called gingipains. These enzymes are crucial for the bacterium's survival, nutrient acquisition, and evasion of the host immune system.[4] Gingipains are categorized based on their cleavage specificity:
-
Arginine-specific gingipains (RgpA and RgpB): Cleave proteins at arginine residues.
-
Lysine-specific gingipain (Kgp): Cleaves proteins at lysine (B10760008) residues.
These proteases are found on the outer membrane of the bacterium and are also secreted in outer membrane vesicles (OMVs), which can travel systemically from the oral cavity.[4][5] The presence of P. gingivalis DNA, gingipains, and its lipopolysaccharide (LPS) in the brains of Alzheimer's patients has pointed to their direct involvement in neurodegeneration.[1][6]
Mechanisms of Gingipain-Mediated Neuroinflammation
Gingipains contribute to neuroinflammation through a multi-faceted approach, impacting vascular integrity, neural cell function, and the processing of key proteins involved in Alzheimer's pathology.
Blood-Brain Barrier Disruption
A critical early event in neuroinflammation is the compromise of the blood-brain barrier (BBB). Gingipains facilitate this breakdown through several mechanisms:
-
Degradation of Tight Junctions: Gingipains have been shown to degrade tight junction proteins, such as zona occludens and occludin, in cerebral endothelial cells, thereby increasing BBB permeability.[7]
-
Modulation of Transcytosis: P. gingivalis infection can enhance BBB permeability by regulating the Mfsd2a/Caveolin-1 (Cav-1) transcytosis pathway.[8][9] Gingipains, particularly RgpA, can colocalize with Cav-1, promoting the transport of substances across the BBB.[8][10] This disruption allows for the entry of the bacteria, its virulence factors, and peripheral inflammatory mediators into the brain parenchyma.[6]
Activation of Glial Cells
Microglia and astrocytes, the resident immune cells of the CNS, are key players in neuroinflammation. Gingipains directly activate these cells, perpetuating a pro-inflammatory state.
-
Microglia: Arginine- and lysine-specific gingipains trigger microglia migration and the expression of pro-inflammatory mediators like IL-6, TNF-α, and iNOS.[6] This is achieved primarily through the activation of Protease-Activated Receptor 2 (PAR2).[1][11] The subsequent signaling involves the PI3K/Akt and MAPK/ERK pathways.[6][12]
-
Astrocytes: Following oral application of P. gingivalis in mice, gingipains have been detected within astrocytes, contributing to astrogliosis and overall neuroinflammation.[5][6]
Modulation of Alzheimer's Disease Pathological Hallmarks
Gingipains have been shown to directly influence the production and modification of Aβ and tau, the core components of amyloid plaques and neurofibrillary tangles (NFTs) in AD.
-
Amyloid-Beta (Aβ) Production: Oral P. gingivalis infection in mice leads to increased production of Aβ1-42.[3][6][13] Inhibition of gingipains has been shown to block this Aβ production, suggesting gingipains are required for its induction.[2][3][14]
-
Tau Protein Pathology: Gingipains can directly cleave the tau protein.[5][15] This cleavage may generate fragments that seed the formation of NFTs.[5] Furthermore, gingipains can indirectly promote tau hyperphosphorylation by modulating kinase pathways such as Akt/GSK-3β and by activating caspase-3.[1][6][16] The levels of gingipains found in post-mortem AD brains correlate significantly with tau and ubiquitin pathology.[3][6]
Cytokine Dysregulation and Inflammasome Activation
Gingipains profoundly alter the cytokine landscape, both by inducing pro-inflammatory signals and by degrading key signaling molecules to evade the immune response.
-
Cytokine Induction: Gingipain activation of microglia and other cells leads to the release of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1][17]
-
Cytokine Degradation: Paradoxically, gingipains, particularly Kgp, can degrade cytokines like IL-6 and IL-8, which may represent an immune evasion strategy.[18][19] In contrast, IL-1β appears more resistant to this degradation.[18]
-
Inflammasome Activation: P. gingivalis and its OMVs can trigger the NLRP3 inflammasome in microglia, leading to the production of mature IL-1β and subsequent neuroinflammation.[12][20]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental models discussed in this guide.
Caption: Gingipain activation of the PAR2 signaling pathway in microglia.
Caption: Mechanisms of gingipain-induced blood-brain barrier disruption.
Caption: Direct and indirect pathways of gingipain-induced tau pathology.
Caption: Experimental workflow for an in vivo mouse model of neuroinflammation.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of gingipains and their inhibition.
Table 1: Effects of Gingipain Activity on Neuroinflammation and AD Markers
| Parameter | Model System | Observation | Finding | Reference(s) |
|---|---|---|---|---|
| Gingipain Levels | Post-mortem Human Brains (AD vs. Control) | Comparison of gingipain load | Statistically significantly higher in AD brains (p < 0.00001) | [21] |
| Aβ1-42 Production | Mouse Model (Oral P. gingivalis infection) | Change in Aβ levels | Increased production of Aβ1-42 | [1][6] |
| Aβ1-42 Production | Mouse Model (P. gingivalis infection + Inhibitor) | Effect of gingipain inhibitor | Blocked Aβ1-42 production | [2][3] |
| Pro-inflammatory Cytokines | Mouse Model (P. gingivalis infection) | mRNA levels of Il-1β, Il-6, Tnf-α in brain | Significantly increased | [16] |
| IL-1β Secretion | Human Gingival Epithelial Cells (Live P. gingivalis) | Change in IL-1β protein level | Over four-fold increase | [18] |
| IL-6 & IL-8 Degradation | In vitro (Cytokine incubation with live P. gingivalis) | Rate of degradation | 100% degradation after 30 minutes | [18] |
| RANTES (CCL5) | Phase 1 Clinical Trial (Atuzaginstat) | Change in inflammatory biomarker | ~30% reduction in 28 days (statistically significant) | [22] |
| ApoE Fragmentation | Phase 1 Clinical Trial (this compound) | Change in protein fragments | ~30% reduction (statistically significant) |[22] |
Table 2: Efficacy of Gingipain Inhibitors in Preclinical Models
| Inhibitor | Model System | Key Outcomes | Reference(s) |
|---|---|---|---|
| Generic Small-Molecule Inhibitors | Mouse Model (P. gingivalis brain infection) | Reduced bacterial load, blocked Aβ42 production, reduced neuroinflammation, rescued hippocampal neurons. | [2][5][6] |
| COR388 (this compound) | Mouse Model (Oral P. gingivalis infection) | Blocked brain infiltration, Aβ production, microglial activation, and hippocampal neurodegeneration. | [21][22] |
| LHP588 | Phase 1 Clinical Trial (Healthy Volunteers) | Demonstrated excellent safety profile and plasma levels sufficient for target engagement with once-daily dosing. |[23][24] |
Therapeutic Strategies: Gingipain Inhibition
The central role of gingipains in driving neuroinflammation and AD pathology makes them a prime therapeutic target.[2] Small-molecule inhibitors designed to block the proteolytic activity of gingipains have shown significant promise.
-
This compound (COR388): A first-generation, brain-penetrant gingipain inhibitor. In preclinical mouse models, this compound reduced the P. gingivalis bacterial load in the brain, blocked Aβ production, decreased neuroinflammation, and protected hippocampal neurons from degeneration.[21][22] The Phase 2/3 GAIN trial showed that this compound slowed cognitive decline by 57% (p=0.02) over 48 weeks in a prespecified group of mild to moderate AD patients who were positive for P. gingivalis in their saliva.[25][26]
-
LHP588: A next-generation gingipain inhibitor optimized for selectivity and metabolism with an improved safety profile.[23] It has successfully completed Phase 1 trials and has received FDA clearance for a Phase 2 trial (SPRING), which will enroll AD patients positive for P. gingivalis.[23][24][26]
These targeted therapies represent a novel, precision-medicine approach to treating a subset of Alzheimer's patients where P. gingivalis infection is a key pathological driver.[26]
Conclusion
Gingipains, the proteolytic virulence factors of P. gingivalis, are potent drivers of neuroinflammation and neurodegeneration. Their ability to disrupt the blood-brain barrier, activate microglia and astrocytes, dysregulate the cytokine network, and directly contribute to the formation of amyloid plaques and neurofibrillary tangles places them at a critical nexus of periodontal disease and Alzheimer's pathology. The strong preclinical evidence and promising clinical data for gingipain inhibitors underscore the therapeutic potential of targeting this bacterial driver. Future research will continue to elucidate the intricate molecular pathways involved and refine the clinical application of anti-gingipain therapies for patients with P. gingivalis-associated neurodegenerative disease.
Appendix: Detailed Experimental Protocols
Protocol: In Vivo Murine Model of P. gingivalis-Induced Neuroinflammation
This protocol is a synthesized representation based on methodologies described in multiple studies.[6][16][21]
-
Animal Model: Use wild-type C57BL/6 mice, 8-10 weeks old. House under standard specific-pathogen-free conditions.
-
Bacterial Culture: Culture P. gingivalis (e.g., strain W83 or ATCC 33277) in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C on blood agar (B569324) plates or in enriched brain-heart infusion (BHI) broth.
-
Infection Procedure:
-
Prepare a fresh bacterial suspension of P. gingivalis in a suitable vehicle like PBS with 2% carboxymethylcellulose (CMC). Adjust the concentration to 1 x 10⁹ colony-forming units (CFU)/mL.
-
Administer 100 µL of the bacterial suspension via oral gavage or topical application to the gingival sulcus using a small syringe or cotton swab.
-
Repeat the oral application 3-5 times per week for a period of 6-8 weeks to establish a chronic infection. A control group should receive the vehicle only.
-
-
Behavioral Assessment (Optional, final week):
-
Perform cognitive tests such as the Morris water maze or Y-maze to assess spatial learning and memory deficits.
-
-
Tissue Collection:
-
At the end of the experimental period, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) for histology or PBS alone for biochemical analysis.
-
Carefully dissect the brain, separating the hippocampus and cortex. One hemisphere can be fixed in 4% PFA for 24 hours for immunohistochemistry, while the other is flash-frozen in liquid nitrogen for protein or RNA analysis.
-
-
Analysis:
-
Immunohistochemistry (IHC): Use PFA-fixed, paraffin-embedded or cryo-sectioned brain tissue. Stain for markers of neuroinflammation (Iba-1 for microglia, GFAP for astrocytes), Aβ plaques (e.g., 4G8 antibody), and hyperphosphorylated tau (e.g., AT8 antibody).
-
Western Blotting: Homogenize frozen brain tissue to extract proteins. Probe for levels of tight junction proteins (occludin, ZO-1), inflammatory pathway proteins (p-Akt, p-GSK3β), and AD markers (APP, Aβ, tau).
-
ELISA: Use tissue homogenates to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[27][28][29]
-
qPCR: Extract RNA from frozen tissue to measure the mRNA expression levels of inflammatory genes.
-
Protocol: In Vitro Gingipain Activity and Cytokine Degradation Assay
This protocol is based on methodologies for assessing protease activity on host proteins.[18]
-
Cell Culture and Cytokine Production:
-
Culture human gingival epithelial cells (HGECs) or a relevant cell line (e.g., THP-1 monocytes) under standard conditions.
-
Challenge the cells with heat-killed P. gingivalis or LPS (1 µg/mL) for 24 hours to stimulate the production and secretion of cytokines into the culture supernatant.
-
Collect the cytokine-rich cell culture supernatant and centrifuge to remove cell debris.
-
-
Bacterial Preparation:
-
Culture live P. gingivalis as described in Protocol 8.1.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend to a known concentration (e.g., 1 x 10¹⁰ CFU/mL).
-
-
Degradation Assay:
-
Add a small volume of the live P. gingivalis suspension to the cytokine-rich supernatant. A control sample should receive an equal volume of PBS.
-
For a time-course experiment, incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 1 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Immediately stop the reaction in each aliquot by centrifuging to pellet the bacteria and adding a protease inhibitor cocktail to the resulting supernatant.
-
-
Gingipain Inhibition Control:
-
In a parallel experiment, pre-incubate the live P. gingivalis suspension with a gingipain inhibitor (e.g., leupeptin (B1674832) for Rgp, a specific Kgp inhibitor) for 30 minutes before adding it to the cytokine-rich supernatant.
-
-
Quantification:
-
Measure the concentration of specific cytokines (e.g., IL-1β, IL-6, IL-8) remaining in the supernatants from all time points and control conditions using a standard sandwich ELISA kit.
-
Compare the cytokine levels in samples incubated with live bacteria to the control samples to determine the rate and extent of degradation.
-
References
- 1. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Pathogenic Bacterium May Drive Alzheimer’s Disease Pathology | Sci.News [sci.news]
- 4. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Alzheimer’s Disease and Porphyromonas gingivalis: Exploring the Links | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Porphyromonas gingivalis bacteremia increases the permeability of the blood-brain barrier via the Mfsd2a/Caveolin-1 mediated transcytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyromonas gingivalis bacteremia increases the permeability of the blood-brain barrier via the Mfsd2a/Caveolin-1 mediated transcytosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gingipains may be one of the key virulence factors of Porphyromonas gingivalis to impair cognition and enhance blood-brain barrier permeability: An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secreted gingipains from Porphyromonas gingivalis induce microglia migration through endosomal signaling by protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 14. chosunobr.org [chosunobr.org]
- 15. :: Korean Academy Of Oral And Maxillofacial Pathology :: [journal.kaomp.org]
- 16. Porphyromonas gingivalis-induced periodontitis promotes neuroinflammation and neuronal loss associated with dysfunction of the brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The host cytokine response to Porphyromonas gingivalis is modified by gingipains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] The host cytokine response to Porphyromonas gingivalis is modified by gingipains. | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Outer membrane vesicles of Porphyromonas gingivalis trigger NLRP3 inflammasome and induce neuroinflammation, tau phosphorylation, and memory dysfunction in mice [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 23. Gingipain Inhibitor Cleared by FDA for Investigation as Potential Treatment for P. gingivalis–Associated Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 24. lighthousepharma.com [lighthousepharma.com]
- 25. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. trial.medpath.com [trial.medpath.com]
- 27. researchgate.net [researchgate.net]
- 28. Cytokine levels in gingival tissues as an indicator to understand periodontal disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DSpace at My University: Cytokine levels in gingival tissues as an indicator to understand periodontal disease severity [repository.unar.ac.id]
Atuzaginstat: A Technical Guide to its Potential in Neurodegenerative Diseases Beyond Alzheimer's
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atuzaginstat (COR388), a first-in-class, orally bioavailable, and brain-penetrant inhibitor of lysine-gingipains, has been a subject of significant investigation for its role in neurodegeneration. While its primary clinical development targeted Alzheimer's disease (AD), based on the "gingipain hypothesis," emerging preclinical evidence suggests a compelling, albeit more recent, rationale for its investigation in Parkinson's disease (PD). The hypothesis posits that toxic proteases (gingipains) from the periodontal pathogen Porphyromonas gingivalis contribute to neurodegeneration. This guide provides an in-depth technical overview of the scientific basis for exploring this compound's potential in other neurodegenerative conditions, with a primary focus on Parkinson's disease, a speculative look at Amyotrophic Lateral Sclerosis (ALS), and a note on the current lack of evidence for Huntington's disease (HD).
The Gingipain Hypothesis of Neurodegeneration
The central mechanism of action for this compound is the irreversible inhibition of lysine-gingipains, cysteine proteases secreted by the Gram-negative anaerobe P. gingivalis. This bacterium is a keystone pathogen in chronic periodontitis, a condition epidemiologically linked to cognitive impairment. The core of the hypothesis is that P. gingivalis can translocate from the oral cavity to the brain, where its secreted gingipains exert a range of neurotoxic effects. These include:
-
Direct Neuronal Damage: Gingipains can directly contribute to neuronal cell death.
-
Neuroinflammation: They are potent activators of microglia and astrocytes, driving a chronic neuroinflammatory state.[1]
-
Proteolytic Disruption of Key Proteins: Gingipains can cleave essential neuronal proteins, disrupting their normal function. For instance, in the context of AD, they have been shown to cleave Tau and Apolipoprotein E (ApoE).[1]
While the development of this compound was halted due to liver toxicity in its Phase 2/3 GAIN trial for Alzheimer's disease, the underlying biological hypothesis continues to be explored, particularly as it may apply to other proteinopathies.[2][3]
Potential Application in Parkinson's Disease (PD)
The most compelling case for this compound beyond Alzheimer's disease lies in Parkinson's disease. This is predicated on recent findings that directly link gingipains to the core pathology of PD in the substantia nigra.
Evidence of Gingipain Presence and Activity in PD Brains
A pivotal 2024 study by Ermini et al. provided the first direct evidence of gingipains in the substantia nigra pars compacta (SNpc) of PD patients.[4][5]
-
Localization: Using immunohistochemistry and multi-channel fluorescence, researchers found abundant gingipain antigens within dopaminergic neurons of the substantia nigra in both PD and neurologically normal control brains.[4][5]
-
Association with α-Synuclein: Three-dimensional reconstructions of Lewy body-containing neurons revealed that gingipains associate with the periphery of α-synuclein aggregates, the primary pathological hallmark of PD. Gingipains were also occasionally observed inside these aggregates.[4][5]
-
Subcellular Location: Within dopaminergic neurons, immunogold electron microscopy confirmed gingipain localization to the perinuclear cytoplasm, neuromelanin, mitochondria, and the nucleus.[4][5]
These findings are critical as they place the enzymatic target of this compound at the precise location of pathology in Parkinson's disease.
Interaction with α-Synuclein
The pathological hallmark of PD is the aggregation of the protein α-synuclein into Lewy bodies. The Ermini et al. (2024) study demonstrated a direct interaction between lysine-gingipain (the target of this compound) and α-synuclein.
-
Proteolytic Cleavage: In vitro proteomic analysis showed that recombinant α-synuclein is a substrate for lysine-gingipain. The protease cleaves α-synuclein at its 15 lysine (B10760008) residues, generating multiple smaller fragments.[5]
-
Generation of Aggregation-Prone Fragments: The cleavage of α-synuclein by gingipains is significant because protein fragmentation is a known promoter of aggregation. The generation of these fragments, including non-amyloid component (NAC) fragments, may seed or accelerate the formation of toxic oligomers and fibrils.[5]
This direct proteolytic activity on α-synuclein provides a plausible mechanism through which gingipain inhibition could be disease-modifying in PD.
Supporting Preclinical and Clinical Observations
-
Animal Models: Oral administration of P. gingivalis in a mouse model of late-onset PD (expressing the LRRK2 R144G mutation) was shown to reduce the number of dopaminergic neurons in the substantia nigra.[1]
-
Systemic Presence: Virulence factors from P. gingivalis, including gingipain R1 and lipopolysaccharide (LPS), have been detected in the blood of PD patients, suggesting systemic exposure.[6]
-
Planned Clinical Trials: Prior to the clinical hold on this compound for AD, the developing company, Cortexyme, had announced plans for a trial in Parkinson's disease, indicating their confidence in the scientific rationale.[2][7]
Data Presentation
Table 1: Summary of Key Preclinical Findings for Gingipains in Parkinson's Disease
| Finding | Experimental System | Key Result | Significance for this compound | Reference |
| Gingipain Localization | Postmortem human brain tissue (PD and control) | Abundant gingipain antigens in dopaminergic neurons of the substantia nigra. | Confirms target presence at the site of pathology. | [4][5] |
| α-Synuclein Association | Postmortem human brain tissue (PD) | Gingipains co-localize with and are found at the periphery of α-synuclein aggregates (Lewy bodies). | Suggests a direct role in the central pathological process of PD. | [4][5] |
| α-Synuclein Cleavage | In vitro proteomic analysis | Lysine-gingipain cleaves recombinant α-synuclein into multiple fragments. | Provides a direct mechanism for gingipain-induced pathology and a clear therapeutic target. | [5] |
| Dopaminergic Neuron Loss | LRRK2 R144G mutant mice with oral P. gingivalis infection | Reduction in dopaminergic neurons in the substantia nigra. | Demonstrates that oral infection can produce PD-relevant pathology in a relevant animal model. | [1] |
| Systemic Exposure | Blood samples from PD patients | Detection of gingipain R1 and LPS. | Supports the plausibility of brain exposure to P. gingivalis virulence factors. | [6] |
Experimental Protocols
Methodology for Ultrastructural Localization of Gingipains in PD Brains (Adapted from Ermini et al., 2024)
This protocol describes the key methods used to identify and localize gingipains in postmortem human brain tissue.
-
Tissue Preparation:
-
Postmortem human midbrain tissue containing the substantia nigra was obtained from clinically and pathologically confirmed cases of Parkinson's disease and neurologically normal controls.
-
Tissue was fixed in 10% neutral buffered formalin and processed into paraffin-embedded blocks.
-
Sections were cut at a thickness of 7-10 µm for immunohistochemistry and immunofluorescence.
-
-
Immunohistochemistry (IHC) for Gingipain Detection:
-
Sections were deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes.
-
Antigen retrieval was performed by heating sections in a citrate (B86180) buffer (pH 6.0).
-
Endogenous peroxidase activity was quenched using a hydrogen peroxide solution.
-
Sections were blocked with a serum-based blocking solution to prevent non-specific antibody binding.
-
Incubation with a rabbit polyclonal anti-gingipain primary antibody was performed overnight at 4°C.
-
A biotinylated secondary antibody was applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal was visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Sections were counterstained with hematoxylin, dehydrated, and mounted.
-
-
Multi-channel Immunofluorescence for Co-localization:
-
Following deparaffinization and antigen retrieval as above, sections were blocked with a solution containing 10% normal goat serum.
-
A cocktail of primary antibodies was applied simultaneously: rabbit anti-gingipain and mouse anti-phosphorylated α-synuclein (pSER129).
-
After washing, a cocktail of corresponding secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 for gingipain, Alexa Fluor 594 for p-α-syn) was applied.
-
Nuclei were counterstained with DAPI.
-
Sections were mounted with an anti-fade mounting medium and imaged using a confocal laser scanning microscope.
-
-
Immunogold Electron Microscopy:
-
Small blocks of fixed substantia nigra tissue were processed for ultrastructural analysis, embedded in resin, and sectioned into ultrathin sections (70-80 nm).
-
Sections were mounted on grids and incubated with the primary antibodies (e.g., anti-gingipain, anti-p-α-syn).
-
Secondary antibodies conjugated to different-sized gold particles (e.g., 10 nm gold for gingipain, 15 nm gold for p-α-syn) were used for detection.
-
Grids were stained with uranyl acetate (B1210297) and lead citrate to enhance contrast.
-
Sections were examined using a transmission electron microscope to determine the subcellular localization of the antigens.
-
Signaling Pathways and Experimental Workflows
Proposed Pathogenic Pathway of Gingipains in Parkinson's Disease
Caption: Proposed mechanism of P. gingivalis gingipains in PD pathology.
Experimental Workflow for Gingipain Identification in PD Brains
Caption: Workflow for detecting gingipains in postmortem PD brain tissue.
Potential in Other Neurodegenerative Diseases
Amyotrophic Lateral Sclerosis (ALS)
The connection between P. gingivalis and ALS is currently speculative and lacks direct evidence. The hypothesis is based on shared pathogenic mechanisms.[1]
-
Neuroinflammation and Oxidative Stress: Both neuroinflammation and oxidative stress are well-established components of ALS pathophysiology. As P. gingivalis infection is known to promote both systemic and central inflammation and oxidative stress, it is plausible that it could act as a disease modifier or risk factor in ALS.[1]
-
Lack of Direct Evidence: To date, there are no published studies confirming the presence of P. gingivalis or gingipains in the brain or spinal cord of ALS patients. Therefore, the rationale for investigating this compound in ALS is theoretical and awaits foundational research.
Huntington's Disease (HD)
There is currently a significant lack of scientific evidence linking P. gingivalis or gingipains to the pathogenesis of Huntington's disease. Searches of scientific literature and clinical trial databases do not reveal any preclinical or clinical research exploring this connection. One study on the oral microbiome in neurodegeneration included a single HD patient but did not provide specific data. Without evidence of target engagement or a plausible disease mechanism, there is no current scientific rationale to support the investigation of this compound for HD.
Conclusion and Future Directions
While the clinical development of this compound has been halted, the scientific rationale for targeting gingipains in neurodegenerative diseases, particularly Parkinson's disease, has grown stronger. The discovery of gingipains in the substantia nigra and their ability to cleave α-synuclein provides a strong, direct mechanistic link to PD pathology.[4][5]
For drug development professionals, this presents a clear opportunity. Future research should focus on:
-
Preclinical Efficacy Studies: Testing this compound or next-generation gingipain inhibitors (such as COR588/LHP588) in animal models of Parkinson's disease to determine if they can prevent α-synuclein aggregation, reduce neuroinflammation, and protect against dopaminergic neuron loss.
-
Biomarker Development: Validating the presence of P. gingivalis DNA or gingipains in the cerebrospinal fluid or blood of PD patients as a potential patient selection biomarker for future clinical trials.
-
Safety Profile: Developing next-generation inhibitors with an improved safety profile that avoids the hepatotoxicity observed with this compound.
The potential for gingipain inhibitors in ALS remains a more distant but intriguing possibility, contingent on future research establishing a direct link between P. gingivalis and ALS pathology. For Huntington's disease, there is currently no evidence to support further investigation. The "gingipain hypothesis," though initially focused on Alzheimer's, may yet prove to be a valuable therapeutic avenue for Parkinson's disease.
References
- 1. Dominy and Ermini publish their outstanding work | The Barron Lab [barronlab.stanford.edu]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Crossmark [crossmark.crossref.org]
- 4. Ultrastructural localization of Porphyromonas gingivalis gingipains in the substantia nigra of Parkinson's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrastructural localization of Porphyromonas gingivalis gingipains in the substantia nigra of Parkinson’s disease brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyromonas gingivalis: A key role in Parkinson's disease with cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
Methodological & Application
Application Notes and Protocols for Atuzaginstat (COR388) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (COR388) is a potent, selective, and orally bioavailable small molecule inhibitor of lysine-specific gingipains.[1] Gingipains are virulent cysteine proteases secreted by the Gram-negative bacterium Porphyromonas gingivalis (P. gingivalis), a key pathogen in periodontal disease. These proteases are implicated in the disruption of host tissues and the dysregulation of the inflammatory response. This compound covalently binds to the active site of lysine (B10760008) gingipains, leading to their irreversible inactivation.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its enzymatic inhibition of gingipain, effects on bacterial biofilms, modulation of inflammatory responses, and prevention of host protein degradation.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of lysine-gingipain (Kgp) produced by P. gingivalis. By neutralizing this key virulence factor, this compound is hypothesized to disrupt the pathogenic cascade that contributes to periodontal disease and potentially other associated systemic conditions. The inhibition of gingipain activity is expected to reduce the bacterial load, mitigate inflammation, and prevent the degradation of host proteins such as apolipoprotein E (ApoE).[1]
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Assay | Target/System | Key Parameter | Result | Citation |
| Enzymatic Inhibition | Lysine-Gingipain (Kgp) | IC50 | <50 pM | [1] |
| Biofilm Disruption | P. gingivalis Biofilm | Biofilm Mass Reduction | Concentration-dependent reduction | [2] |
| Cytokine Inhibition | LPS-stimulated Macrophages | TNF-α Release | Reduction in TNF-α levels | [1] |
| Protein Protection | ApoE Fragmentation | ApoE Fragments | Blockage of ApoE fragmentation | [1] |
Experimental Protocols
Lysine-Gingipain (Kgp) Enzymatic Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against purified lysine-gingipain.
Materials:
-
Purified lysine-gingipain (Kgp)
-
This compound (COR388)
-
Fluorogenic substrate: Z-His-Glu-Lys-AMC (7-amido-4-methylcoumarin)
-
Assay Buffer: 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl2, pH 7.5
-
L-cysteine
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Prepare the Assay Buffer and supplement with 10 mM L-cysteine immediately before use to ensure the enzyme remains in its active, reduced state.
-
Dilute the purified Kgp enzyme in the supplemented Assay Buffer to a final concentration of 0.1 nM.
-
In a 96-well black microplate, add 50 µL of the diluted Kgp enzyme solution to each well.
-
Add 1 µL of the this compound dilutions (or DMSO for control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.
-
Prepare a 10 µM working solution of the fluorogenic substrate Z-His-Glu-Lys-AMC in the supplemented Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
P. gingivalis Biofilm Disruption Assay
This protocol uses a crystal violet staining method to quantify the effect of this compound on P. gingivalis biofilm formation.
Materials:
-
P. gingivalis strain (e.g., ATCC 33277)
-
Tryptic Soy Broth (TSB) supplemented with hemin (B1673052) and menadione
-
This compound (COR388)
-
96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance at 590 nm)
Protocol:
-
Culture P. gingivalis in an anaerobic chamber at 37°C in supplemented TSB.
-
Dilute the bacterial culture to an OD600 of 0.1 in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of supplemented TSB containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate anaerobically at 37°C for 48-72 hours to allow for biofilm formation.
-
Carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 30 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of biofilm reduction compared to the vehicle control.
References
Application Notes and Protocols for Measuring Atuzaginstat Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (formerly COR388) is a small molecule inhibitor targeting gingipains, a class of cysteine proteases secreted by the keystone periodontal pathogen, Porphyromonas gingivalis (P. gingivalis).[1][2][3][4][5] These proteases, including lysine-specific gingipain (Kgp) and arginine-specific gingipains (RgpA and RgpB), are critical virulence factors that play a role in the bacterium's ability to evade the host immune system, acquire nutrients, and contribute to the pathology of various diseases, including Alzheimer's disease.[1][6][7] this compound irreversibly binds to and inactivates lysine-specific gingipains, thereby reducing the bacterial load and blocking the downstream pathological effects.[1][2]
These application notes provide detailed protocols for a suite of cell-based assays designed to measure the efficacy of this compound in a laboratory setting. The described assays will enable researchers to:
-
Directly measure the inhibitory activity of this compound on gingipain enzymatic activity.
-
Assess the ability of this compound to protect host cells from P. gingivalis invasion.
-
Evaluate the efficacy of this compound in preventing the cleavage of key neuronal proteins, such as Tau and Apolipoprotein E (ApoE), which are implicated in neurodegeneration.
Gingipain Activity Assay
Principle of the Assay
This assay directly measures the enzymatic activity of lysine-specific gingipain (Kgp) using a fluorogenic substrate. In the presence of active Kgp, the substrate is cleaved, releasing a fluorescent molecule that can be quantified. This compound, as a Kgp inhibitor, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal. The inhibitory efficacy of this compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Experimental Protocol
Materials and Reagents:
-
Purified lysine-specific gingipain (Kgp) from P. gingivalis
-
Fluorogenic substrate for Kgp (e.g., Z-Lys-AMC)
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer to the desired concentrations.
-
Prepare enzyme solution: Dilute the purified Kgp in Assay Buffer to a working concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer (Blank)
-
50 µL of Kgp solution (Control)
-
50 µL of Kgp solution and 50 µL of each this compound dilution (Test)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Substrate addition: Add 100 µL of the fluorogenic substrate solution to all wells.
-
Kinetic measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Data analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each condition. Determine the percentage of inhibition for each this compound concentration relative to the control and calculate the IC50 value.
Data Presentation
| This compound (nM) | Mean Fluorescence Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 1500 | 75 | 0 |
| 1 | 1250 | 60 | 16.7 |
| 10 | 800 | 45 | 46.7 |
| 50 | 400 | 30 | 73.3 |
| 100 | 150 | 15 | 90.0 |
| 500 | 50 | 8 | 96.7 |
IC50 Value: [Calculated IC50 value] nM
Experimental Workflow
P. gingivalis Invasion Assay (Antibiotic Protection Assay)
Principle of the Assay
This assay quantifies the ability of P. gingivalis to invade and survive within host cells. Host cells are infected with P. gingivalis in the presence or absence of this compound. After an incubation period to allow for bacterial invasion, an antibiotic cocktail that is effective against extracellular but not intracellular bacteria is added. The host cells are then lysed, and the number of viable intracellular bacteria is determined by plating the lysate on appropriate growth media and counting the resulting colony-forming units (CFUs). A reduction in the number of intracellular bacteria in the presence of this compound indicates its efficacy in preventing bacterial invasion.
Experimental Protocol
Materials and Reagents:
-
Human gingival epithelial cells (e.g., TIGK, Ca9-22) or other relevant cell lines
-
Porphyromonas gingivalis (e.g., ATCC 33277)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Antibiotic cocktail (e.g., 300 µg/mL gentamicin (B1671437) and 400 µg/mL metronidazole)
-
Sterile water for cell lysis
-
Blood agar (B569324) plates
-
Anaerobic incubator
-
This compound
Procedure:
-
Cell culture: Seed host cells in a 24-well plate and grow to confluence.
-
Bacterial culture: Grow P. gingivalis under anaerobic conditions.
-
Infection:
-
Wash the host cell monolayers with PBS.
-
Infect the cells with P. gingivalis at a multiplicity of infection (MOI) of 100 in antibiotic-free medium.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Incubate for 90 minutes at 37°C in a 5% CO₂ incubator to allow for bacterial invasion.
-
-
Antibiotic treatment:
-
Remove the infection medium and wash the cells three times with PBS to remove non-adherent bacteria.
-
Add fresh medium containing the antibiotic cocktail to each well.
-
Incubate for 1 hour at 37°C to kill extracellular bacteria.
-
-
Cell lysis and plating:
-
Wash the cells three times with PBS.
-
Lyse the cells by adding 1 mL of sterile water to each well and incubating for 20 minutes.
-
Serially dilute the cell lysates in PBS.
-
Plate the dilutions on blood agar plates.
-
-
Incubation and CFU counting:
-
Incubate the plates anaerobically at 37°C for 5-7 days.
-
Count the number of colonies (CFUs) on each plate.
-
-
Data analysis: Calculate the number of intracellular bacteria (CFU/mL) for each condition. Determine the percentage of invasion inhibition for each this compound concentration relative to the control.
Data Presentation
| This compound (µM) | Mean Intracellular CFU/mL | Standard Deviation | % Invasion Inhibition |
| 0 (Control) | 5.2 x 10⁵ | 0.8 x 10⁵ | 0 |
| 0.1 | 4.1 x 10⁵ | 0.6 x 10⁵ | 21.2 |
| 1 | 2.5 x 10⁵ | 0.4 x 10⁵ | 51.9 |
| 10 | 0.9 x 10⁵ | 0.2 x 10⁵ | 82.7 |
| 50 | 0.2 x 10⁵ | 0.1 x 10⁵ | 96.2 |
Experimental Workflow
Inhibition of Tau and ApoE Cleavage Assay
Principle of the Assay
P. gingivalis gingipains can cleave host proteins, including the microtubule-associated protein Tau and Apolipoprotein E (ApoE), which are implicated in the pathology of Alzheimer's disease.[6] This assay utilizes Western blotting to detect the fragmentation of Tau and ApoE in cells infected with P. gingivalis. The protective effect of this compound is assessed by its ability to prevent this cleavage.
Experimental Protocol
Materials and Reagents:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or other cells expressing Tau and ApoE
-
Porphyromonas gingivalis
-
Cell culture medium
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Tau, anti-ApoE, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
This compound
Procedure:
-
Cell culture and infection:
-
Culture cells to 80-90% confluence in a 6-well plate.
-
Infect cells with P. gingivalis (MOI 100) in the presence of various concentrations of this compound or vehicle control.
-
Incubate for 24 hours at 37°C.
-
-
Cell lysis and protein quantification:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data analysis:
-
Quantify the band intensities for full-length and cleaved forms of Tau and ApoE using densitometry software.
-
Normalize the protein levels to the loading control (GAPDH).
-
Calculate the ratio of cleaved to full-length protein for each condition.
-
Data Presentation
Table 3: Effect of this compound on Tau Cleavage
| This compound (µM) | Ratio of Cleaved Tau / Full-Length Tau | Standard Deviation | % Inhibition of Cleavage |
| 0 (Uninfected) | 0.10 | 0.02 | N/A |
| 0 (P.g. infected) | 0.85 | 0.10 | 0 |
| 1 | 0.62 | 0.08 | 30.7 |
| 10 | 0.35 | 0.05 | 66.7 |
| 50 | 0.18 | 0.03 | 89.3 |
Table 4: Effect of this compound on ApoE Fragmentation
| This compound (µM) | Ratio of ApoE Fragments / Full-Length ApoE | Standard Deviation | % Inhibition of Fragmentation |
| 0 (Uninfected) | 0.05 | 0.01 | N/A |
| 0 (P.g. infected) | 0.60 | 0.07 | 0 |
| 1 | 0.45 | 0.06 | 27.3 |
| 10 | 0.25 | 0.04 | 63.6 |
| 50 | 0.10 | 0.02 | 90.9 |
Signaling Pathway and Experimental Logic
References
- 1. Porphyromonas gingivalis Gingipains and Adhesion to Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lexingtondentalcare.net [lexingtondentalcare.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Atuzaginstat in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Atuzaginstat (formerly COR388) in mouse models of Porphyromonas gingivalis-induced neuroinflammation and Alzheimer's disease-related pathology. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Mechanism of Action
This compound is a selective, orally bioavailable, and brain-penetrant small molecule inhibitor of gingipains.[1] Gingipains are toxic proteases secreted by the bacterium Porphyromonas gingivalis, a pathogen implicated in both periodontal disease and Alzheimer's disease.[1][2][3] By irreversibly binding to and inhibiting lysine-specific gingipains, this compound blocks their detrimental effects in the brain, which include neuroinflammation, neuronal damage, and the processing of amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides.[1][4][5]
Signaling Pathway
The proposed mechanism of action for this compound in mitigating P. gingivalis-induced neuropathology is illustrated in the following signaling pathway diagram.
Caption: this compound inhibits P. gingivalis gingipains, blocking downstream neuroinflammation and Aβ production.
Dosing and Administration in Mouse Models
The following tables summarize the quantitative data on the dosing and administration of this compound in various mouse models.
Table 1: this compound Oral Dosing Regimens in Mice
| Mouse Model | Dosage (mg/kg) | Administration Route | Frequency | Reference(s) |
| Wild-type mice | 3, 10, 30 | Oral gavage | Twice daily | [6] |
| C57BL/6 mice | Not specified | Oral administration | Not specified | [7] |
| BALB/c mice | Not specified | Not specified | Twice daily | [1] |
Table 2: Efficacy of this compound in a P. gingivalis Brain Infection Mouse Model
| Dosage (mg/kg, twice daily) | Reduction in Brain P. gingivalis Load | Reduction in Brain Aβ1-42 | Reduction in Brain TNFα | Reference(s) |
| 3 | Some reduction | No significant reduction | No significant reduction | [6] |
| 10 | Significant reduction | Significant reduction | Significant reduction | [6] |
| 30 | Significant reduction | Significant reduction | Significant reduction | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound in mouse models.
Protocol 1: Induction of P. gingivalis Oral Infection and this compound Treatment
This protocol describes the establishment of a chronic oral infection with P. gingivalis in mice, followed by treatment with this compound.
Experimental Workflow Diagram:
Caption: Workflow for P. gingivalis infection and subsequent this compound treatment in a mouse model.
Materials:
-
Porphyromonas gingivalis (e.g., W83 strain)
-
This compound (COR388)
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Oral gavage needles
-
Anaerobic growth medium for P. gingivalis
-
Carboxymethylcellulose (optional, for oral inoculation)[1]
Procedure:
-
Culture of P. gingivalis : Culture P. gingivalis under anaerobic conditions in an appropriate broth medium until the desired cell density is reached.
-
Oral Infection:
-
For chronic infection, orally inoculate mice with P. gingivalis (e.g., 1 x 10^9 cells) every other day for a period of 6 weeks.[1]
-
Alternatively, a 42-day continuous infection period can be employed.[8][9]
-
The bacterial suspension may be mixed with a vehicle like carboxymethylcellulose to facilitate oral application.[1]
-
-
This compound Administration:
-
Beginning on day 35 of the infection, administer this compound or vehicle control via oral gavage.[9]
-
Prepare this compound in the appropriate vehicle at concentrations to achieve the desired dosages (e.g., 3, 10, or 30 mg/kg).
-
Administer the treatment twice daily until the end of the experimental period (e.g., day 70).[6][9]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Analyze brain tissue for P. gingivalis load (e.g., via qPCR for bacterial DNA), levels of Aβ1-42, and inflammatory markers such as TNFα (e.g., via ELISA or Western blot).[6]
-
Protocol 2: Assessment of this compound Efficacy in a Direct Brain Infection Model
This protocol is designed to assess the direct neuroprotective effects of this compound following an established P. gingivalis brain infection.
Procedure:
-
Induction of Brain Infection: Anesthetize mice and stereotactically inject live P. gingivalis into a specific brain region (e.g., hippocampus).
-
This compound Treatment:
-
Following a predetermined period to allow for the establishment of infection, begin treatment with this compound or vehicle control.
-
Administer this compound orally at doses of 3, 10, and 30 mg/kg, twice daily.[6]
-
-
Endpoint Analysis: After the treatment period, collect brain tissue and analyze for the reduction in bacterial load, Aβ1-42 levels, and TNFα as described in Protocol 1.[6]
Concluding Remarks
The provided data and protocols offer a framework for investigating the therapeutic potential of this compound in mouse models of P. gingivalis-associated neurological disorders. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the role of gingipain inhibitors in combating neuroinflammation and neurodegeneration. Researchers should note that while these protocols are based on published studies, optimization of specific parameters may be necessary for different laboratory settings and mouse strains.
References
- 1. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 2. Frontiers | Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease [frontiersin.org]
- 3. Porphyromonas Gingivalis in the Pathogenesis of Alzheimer’s Disease and Its Therapeutic Target [xiahepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. Association Between Porphyromonas gingivalis and Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Atuzaginstat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (also known as COR388) is a potent, selective, and orally bioavailable small-molecule inhibitor of lysine-gingipain (Kgp), a toxic protease produced by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2] Emerging research has implicated P. gingivalis and its gingipains in the pathogenesis of neurodegenerative conditions, particularly Alzheimer's disease, as well as other inflammatory conditions like periodontal disease.[1][3][4][5] Gingipains are virulence factors that can disrupt cellular processes, induce neuroinflammation, and lead to neuronal damage and apoptosis.[1][3][5] this compound, by irreversibly binding to the active site of lysine-gingipain, offers a targeted therapeutic strategy to counteract these detrimental effects.[1]
These application notes provide an overview of the recommended use of this compound in in vitro cell culture experiments, including suggested concentration ranges, relevant cell lines, and detailed protocols for key assays to assess its efficacy in mitigating P. gingivalis-induced cytotoxicity and apoptosis.
Mechanism of Action
This compound is a highly potent inhibitor of lysine-gingipain with an IC50 of <50 pM.[1] Its mechanism of action revolves around the specific and irreversible inhibition of this key virulence factor from P. gingivalis.
Signaling Pathway of Gingipain-Induced Neuroinflammation and this compound's Intervention
P. gingivalis and its secreted gingipains can activate host cell signaling pathways that lead to inflammation and apoptosis. One of the key mechanisms involves the activation of Protease-Activated Receptor 2 (PAR2), which in turn can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to neuroinflammation and neuronal cell death. This compound, by inhibiting gingipain activity, is expected to block the initial activation of this cascade.
Recommended this compound Concentrations for Cell Culture
While the IC50 for this compound's inhibition of purified gingipain is in the picomolar range, the effective concentration in cell culture to counteract the effects of P. gingivalis infection or its secreted virulence factors will likely be higher. Based on preclinical data and the nature of cell-based assays, a tiered approach to concentration selection is recommended.
Table 1: Recommended this compound (COR388) Concentration Ranges for in vitro Experiments
| Experiment Type | Recommended Starting Concentration Range | Key Considerations |
| Gingipain Activity Inhibition | 1 nM - 100 nM | To confirm direct inhibition of gingipain activity in a cell-free or cellular context. |
| Neuronal Protection Assays | 100 nM - 10 µM | To assess the protective effects against P. gingivalis-induced neurotoxicity or apoptosis in neuronal cell lines (e.g., SH-SY5Y, primary neurons). |
| Anti-inflammatory Assays | 100 nM - 10 µM | To measure the reduction of pro-inflammatory cytokine production in microglia or astrocytes stimulated with P. gingivalis or its components. |
| Cell Viability/Cytotoxicity | 1 µM - 50 µM | To determine the direct cytotoxic effects of this compound on various cell lines (should be non-toxic at effective concentrations). |
Note: It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration. The foundational in vitro work on COR388 is detailed in the publication by Dominy et al., Science Advances (2019), which should be consulted for further details on experimental concentrations.[1][3][4][5]
Recommended Cell Lines
The choice of cell line is dependent on the research question. Based on the known pathophysiology of P. gingivalis and the therapeutic target of this compound, the following cell types are recommended:
-
Neuronal Cells:
-
SH-SY5Y: A human neuroblastoma cell line commonly used to model neurodegenerative diseases.
-
Primary Neurons: For more physiologically relevant studies of neuroprotection.
-
-
Glial Cells:
-
Microglia (e.g., BV-2, HMC3): As the resident immune cells of the central nervous system, they are critical for studying neuroinflammation.
-
Astrocytes: These cells play a crucial role in neuronal support and the inflammatory response.
-
-
Endothelial Cells:
-
Brain Microvascular Endothelial Cells (e.g., bEnd.3): To study the effects of P. gingivalis on the blood-brain barrier.[6]
-
-
Epithelial Cells:
-
Gingival Epithelial Cells: For studies focused on the initial host-pathogen interactions in the oral cavity.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability, either to determine its potential cytotoxicity at high concentrations or to measure its protective effect against P. gingivalis-induced cell death.
Workflow for MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (COR388)
-
P. gingivalis culture or its purified gingipains (if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
If assessing protection, pre-treat cells with this compound for 1-2 hours before adding P. gingivalis or gingipains.
-
Remove the old medium and add 100 µL of the treatment medium to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.
-
-
Incubation with Treatment: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is ideal for quantifying the pro-apoptotic effects of P. gingivalis and the anti-apoptotic effects of this compound.
Workflow for Annexin V/PI Apoptosis Assay
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound (COR388)
-
P. gingivalis culture or its purified gingipains (if applicable)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound and/or P. gingivalis as described in the MTT assay protocol.
-
Incubation with Treatment: Incubate for the desired duration.
-
Cell Harvesting:
-
Adherent cells: Gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
This compound is a valuable research tool for investigating the role of P. gingivalis and its gingipains in various cellular processes, particularly in the context of neurodegeneration and inflammation. By utilizing the recommended concentration ranges and detailed protocols provided in these application notes, researchers can effectively assess the therapeutic potential of this compound in relevant in vitro models. It is imperative to optimize the experimental conditions for each specific cell type and research question to ensure robust and reproducible results.
References
- 1. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors [escholarship.org]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.fabresearch.org [library.fabresearch.org]
- 4. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyromonas gingivalis Induces Proinflammatory Cytokine Expression Leading to Apoptotic Death through the Oxidative Stress/NF-κB Pathway in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Gingipain Inhibition In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro measurement of gingipain inhibition. Gingipains, the cysteine proteases secreted by Porphyromonas gingivalis, are critical virulence factors in periodontal disease and are implicated in other systemic conditions.[1] The arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) gingipains are key targets for therapeutic intervention.[1] Accurate and reproducible methods for quantifying their inhibition are essential for the discovery and development of novel inhibitors.
I. Overview of In Vitro Gingipain Inhibition Assays
Several in vitro methods are available to measure the enzymatic activity of gingipains and the potency of their inhibitors. The most common approaches involve the use of synthetic substrates that, upon cleavage by a gingipain, produce a detectable signal. These assays can be broadly categorized as:
-
Fluorogenic Assays: These highly sensitive assays utilize substrates conjugated to a fluorophore, which is quenched in the intact molecule. Enzymatic cleavage releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Colorimetric Assays: In these assays, substrate cleavage releases a chromophore that can be quantified by measuring the change in absorbance at a specific wavelength.
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays employ substrates labeled with a donor and a quencher molecule. Cleavage of the substrate separates the donor and quencher, leading to an increase in the donor's fluorescence emission.[2]
The choice of assay depends on the specific research question, available equipment, and desired throughput.
II. Data Presentation: Comparative Inhibition of Gingipains
The following tables summarize quantitative data for various gingipain inhibitors, providing a comparative overview of their potency.
Table 1: Synthetic and Commercially Available Gingipain Inhibitors
| Inhibitor | Target Gingipain(s) | Assay Type | Potency (IC₅₀/Kᵢ) | Reference(s) |
| Leupeptin | Rgp | Fluorogenic | µM range | [3] |
| Cathepsin B Inhibitor II | Kgp | Zymography | 20 µM (working conc.) | [4] |
| TLCK | General Cysteine Protease | Colorimetric | 10 mM (working conc.) | [5] |
| KYT-1 | Rgp | Not Specified | Subnanomolar | [6] |
| KYT-36 | Kgp | Not Specified | Subnanomolar | [6] |
Table 2: Natural Product-Based Gingipain Inhibitors
| Inhibitor | Source | Target Gingipain(s) | Assay Type | Potency (% Inhibition/IC₅₀/Kᵢ) | Reference(s) |
| Sanggenol A | Morus alba | Rgp > Kgp | Fluorogenic | Significant inhibition at 3-10 µM | [7] |
| Prenylated Flavonoids | Epimedium species | Rgp and Kgp | Fluorogenic | Kᵢ values in µM range | [3] |
| Cranberry-derived Proanthocyanidins | Cranberry | Rgp and Kgp | Not Specified | Significant inhibition | [8] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Fluorogenic Gingipain Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
1. Materials and Reagents:
-
Purified RgpB or Kgp enzyme
-
Fluorogenic Substrate:
-
For Rgp: Z-Phe-Arg-AMC (Z-FR-AMC) or similar
-
For Kgp: Ala-Phe-Lys-AMC (AFK-AMC)[9]
-
-
Assay Buffer: 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl₂, pH 7.5
-
Reducing Agent: 10 mM L-cysteine (prepare fresh)
-
Inhibitor compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and store at 4°C.
-
On the day of the experiment, add L-cysteine to the Assay Buffer to a final concentration of 10 mM to activate the gingipains.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the purified gingipain enzyme in Assay Buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically.[9]
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer.
-
-
Assay Setup (Final Volume: 200 µL):
-
Add 50 µL of Assay Buffer with L-cysteine to each well.
-
Add 50 µL of the diluted inhibitor solution to the test wells. For control wells (no inhibitor), add 50 µL of Assay Buffer.
-
Add 50 µL of the gingipain enzyme solution to all wells except the blank wells (add 50 µL of Assay Buffer to blanks).
-
Pre-incubate the plate at 37°C for 10-15 minutes.[9]
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.[9]
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
B. Colorimetric Gingipain Inhibition Assay Protocol
This protocol is a cost-effective alternative to fluorogenic assays.
1. Materials and Reagents:
-
Purified RgpB or Kgp enzyme
-
Colorimetric Substrate:
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.02% NaN₃, pH 7.6[4]
-
Reducing Agent: 10 mM L-cysteine (prepare fresh)[5]
-
Inhibitor compounds (dissolved in DMSO)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and store at 4°C.
-
On the day of use, add L-cysteine to the Assay Buffer.
-
Prepare stock solutions of the colorimetric substrates in a suitable solvent (e.g., DMSO). Dilute to the working concentration in Assay Buffer.
-
Prepare a stock solution of the purified gingipain enzyme in Assay Buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup (Final Volume: 200 µL):
-
Add 90 µL of the prepared gingipain sample (diluted in deionized water) to the test wells.[4] For control wells, use the same amount of enzyme solution. For blank wells, add 90 µL of deionized water.[4]
-
Add 100 µL of 2x Assay Buffer to all wells.[4]
-
Add the desired volume of inhibitor solution to the test wells and an equivalent volume of buffer/DMSO to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
-
Initiate the Reaction:
-
Add 10 µL of the colorimetric substrate to all wells.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm kinetically or at a fixed endpoint (e.g., after 30-60 minutes) using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine the percentage of inhibition and IC₅₀ values as described for the fluorogenic assay.
-
IV. Visualization of Pathways and Workflows
A. Signaling Pathways
Gingipains can modulate host cell signaling pathways, contributing to inflammation and tissue destruction.
Caption: Gingipain-induced pro-inflammatory signaling pathways.
B. Experimental Workflows
The following diagrams illustrate the general workflow for in vitro enzyme inhibition assays.
Caption: General workflow for an in vitro gingipain inhibition assay.
Caption: Logical relationship in a competitive inhibition assay.
References
- 1. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Specific Protease-Based Approach for Detection of Porphyromonas gingivalis in Diagnosis of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolytic Activity-Independent Activation of the Immune Response by Gingipains from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irispublishers.com [irispublishers.com]
- 8. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Biomarker Analysis in Atuzaginstat Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (also known as COR388) is an investigational small molecule designed to inhibit gingipains, virulent proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis).[1] The therapeutic hypothesis underlying its development is that P. gingivalis infection of the brain contributes to the pathology of Alzheimer's disease (AD).[1] Clinical trials of this compound, most notably the Phase 2/3 GAIN trial, have incorporated a variety of biomarker analyses to assess target engagement, mechanism of action, and therapeutic efficacy.[2] These application notes provide a detailed overview of the key biomarkers, a summary of the reported data, and representative protocols for their analysis.
I. Key Biomarkers and Quantitative Data Summary
The biomarker strategy in the this compound clinical trials focused on demonstrating a link between the inhibition of P. gingivalis and the downstream effects on AD pathology. The key biomarkers analyzed are categorized as follows:
-
Target Engagement & P. gingivalis Burden: Markers to confirm that this compound was reaching its target and reducing the bacterial load.
-
Alzheimer's Disease Pathophysiology: Classical AD biomarkers to assess the impact on neurodegeneration.
-
Novel Mechanistic Biomarkers: Exploratory markers linked to the specific mechanism of action of gingipains.
The following tables summarize the available quantitative and qualitative data from the clinical trials. It is important to note that much of the detailed quantitative data from the GAIN trial has been presented at conferences and in press releases, with full peer-reviewed publication of the complete dataset pending.
Table 1: P. gingivalis Infection Markers
| Biomarker | Matrix | Dosing Group(s) | Key Findings | Source(s) |
| P. gingivalis DNA | Saliva | This compound (40 mg & 80 mg BID) vs. Placebo | Reduction in salivary P. gingivalis DNA correlated with improved cognitive outcomes (ADAS-Cog11, p=0.0007; CDR-SB, p=0.004; MMSE, p=0.007).[3][4] In a prespecified subgroup with detectable salivary P. gingivalis DNA at baseline, the 80 mg BID dose showed a 57% slowing of cognitive decline on ADAS-Cog11 (p=0.02).[3] | [3][4] |
| Anti-P. gingivalis IgG | Serum & CSF | This compound (40 mg & 80 mg BID) vs. Placebo | All participants in the GAIN trial had detectable antibodies to P. gingivalis in their blood at baseline.[1] Subgroup analyses were performed on patients with high anti-P. gingivalis antibody levels.[5] | [1][5] |
| Gingipain K Activity | Gum Samples | This compound vs. Placebo | This compound significantly reduced the activity of gingipain K in gum samples of a subset of patients with gum disease at approximately 6 months and 1 year, confirming target engagement.[5] | [5] |
Table 2: Alzheimer's Disease Core Cerebrospinal Fluid (CSF) Biomarkers
| Biomarker | Matrix | Dosing Group(s) | Key Findings | Source(s) |
| Amyloid Beta 42 (Aβ42) | CSF | This compound (40 mg & 80 mg BID) vs. Placebo | At baseline in the GAIN trial, approximately 75% of analyzed subjects had an Aβ42/40 ratio associated with AD.[6] Post-treatment data showed a trend toward reduction in molecules involved in Alzheimer's, including beta-amyloid.[5] | [5][6] |
| Total Tau (t-tau) | CSF | This compound (40 mg & 80 mg BID) vs. Placebo | At baseline in the GAIN trial, 89% of analyzed subjects had total Tau levels consistent with AD.[6] Post-treatment data showed a trend toward reduction in tau protein levels.[5] Numerical trends to benefit in tau biomarkers were observed. | [5][6] |
| Phosphorylated Tau (p-tau181) | CSF | This compound (40 mg & 80 mg BID) vs. Placebo | At baseline in the GAIN trial, 86% of analyzed subjects had pTau181 levels consistent with AD.[6] Post-treatment data showed numerical trends to benefit in phospho-tau 181. | [6] |
Table 3: Novel and Exploratory Biomarkers
| Biomarker | Matrix | Dosing Group(s) | Key Findings | Source(s) |
| Apolipoprotein E (ApoE) Fragments | CSF | This compound (50 mg BID) vs. Placebo (Phase 1b) | 28 days of treatment with this compound was reported to reduce CSF ApoE fragments.[1] | [1] |
| Volumetric MRI | Brain Imaging | This compound (40 mg & 80 mg BID) vs. Placebo | Consistent numerical trends with lower rates of decline on bilateral hippocampal volume, cortical thickness, and whole brain volume were observed with this compound treatment, particularly in the subgroup with detectable salivary P. gingivalis DNA.[7] | [7] |
II. Experimental Protocols
The following are detailed, representative protocols for the key biomarker analyses performed in the this compound clinical trials. While the exact standard operating procedures used by Cortexyme and their contract research organizations are proprietary, these protocols are based on standard, validated methods used in the field.
Protocol 1: Quantitative Analysis of Porphyromonas gingivalis DNA in Saliva by qPCR
1. Principle: This protocol describes the extraction of bacterial DNA from saliva samples and the subsequent quantification of P. gingivalis DNA using quantitative polymerase chain reaction (qPCR) targeting a species-specific gene.
2. Materials:
-
Saliva collection kits
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
qPCR instrument
-
qPCR master mix with SYBR Green or TaqMan probe
-
P. gingivalis-specific primers and probe (if using TaqMan)
-
P. gingivalis genomic DNA standard
-
Nuclease-free water
3. Saliva Sample Collection and Processing:
-
Collect unstimulated saliva from subjects into a sterile collection tube.
-
Immediately place the sample on ice and transport to the laboratory.
-
Store samples at -80°C until DNA extraction.
4. DNA Extraction:
-
Thaw saliva samples on ice.
-
Extract DNA from a defined volume of saliva (e.g., 200 µL) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Elute the purified DNA in a suitable buffer (e.g., nuclease-free water or elution buffer provided with the kit).
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
5. qPCR Analysis:
-
Prepare a standard curve using serial dilutions of a known concentration of P. gingivalis genomic DNA.
-
Prepare the qPCR reaction mixture containing the master mix, primers (and probe if applicable), and nuclease-free water.
-
Add a standardized amount of template DNA (from samples and standards) to each reaction well.
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Analyze the results, using the standard curve to quantify the amount of P. gingivalis DNA in each saliva sample.
Protocol 2: Measurement of Anti-P. gingivalis IgG in Serum/CSF by ELISA
1. Principle: This protocol describes an enzyme-linked immunosorbent assay (ELISA) to detect and quantify human IgG antibodies specific for P. gingivalis in serum or cerebrospinal fluid.
2. Materials:
-
ELISA microplate coated with P. gingivalis antigen (e.g., whole-cell lysate or specific gingipain antigen)
-
Serum or CSF samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
3. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add blocking buffer to each well of the antigen-coated microplate and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Wash the plate 3-5 times with wash buffer.
-
Dilute serum or CSF samples in an appropriate buffer.
-
Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the HRP-conjugated anti-human IgG antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantify the antibody levels by comparing the sample absorbance to a standard curve generated using a reference serum with a known concentration of anti-P. gingivalis IgG.
Protocol 3: Analysis of CSF Aβ42, Total Tau, and p-tau181
1. Principle: This protocol outlines the use of commercially available, validated immunoassays for the quantitative determination of Aβ42, total tau, and p-tau181 in cerebrospinal fluid.
2. Materials:
-
CSF samples collected via lumbar puncture
-
Validated immunoassay kits (e.g., ELISA or electrochemiluminescence-based assays) for Aβ42, total tau, and p-tau181
-
Microplate reader or specific instrument compatible with the chosen assay platform
3. CSF Sample Handling:
-
Collect CSF in polypropylene (B1209903) tubes.
-
Centrifuge the samples to remove any cellular debris.
-
Aliquot the supernatant into fresh polypropylene tubes and store at -80°C.
4. Assay Procedure:
-
Follow the manufacturer's instructions for the chosen immunoassay kit precisely.
-
Typically, this involves adding CSF samples, standards, and controls to pre-coated plates.
-
Incubate with detection antibodies and substrate.
-
Measure the signal (e.g., absorbance or light emission).
-
Calculate the concentrations of Aβ42, total tau, and p-tau181 in the CSF samples based on the standard curves.
Protocol 4: Western Blot Analysis of ApoE Fragments in CSF
1. Principle: This protocol describes the separation of proteins in CSF by size using SDS-PAGE, followed by transfer to a membrane and detection of specific ApoE fragments using an anti-ApoE antibody.
2. Materials:
-
CSF samples
-
SDS-PAGE gels and running buffer
-
Protein transfer system and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ApoE
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
3. Procedure:
-
Determine the protein concentration of the CSF samples.
-
Denature a standardized amount of CSF protein by heating in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ApoE antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the intensity of the ApoE fragment bands relative to a loading control or a full-length ApoE standard.
III. Visualizations
The following diagrams illustrate key concepts and workflows related to the biomarker analysis in the this compound clinical trials.
Caption: this compound's proposed mechanism of action in Alzheimer's disease.
Caption: Workflow for biomarker analysis in this compound clinical trials.
Conclusion
The biomarker analysis in the this compound clinical trials provides a framework for evaluating therapies that target upstream, potentially infectious, drivers of neurodegeneration. While the overall results of the GAIN trial did not meet its primary endpoints in the broad population, the biomarker data, particularly the correlation between the reduction of P. gingivalis DNA in saliva and improved cognitive outcomes in a sub-population, suggest a potential therapeutic benefit in a targeted patient group.[3][4] The protocols and data presented here serve as a valuable resource for researchers and drug developers working in the field of Alzheimer's disease and other neurodegenerative disorders with a potential infectious etiology. Further publication of the detailed quantitative biomarker data from the GAIN trial is anticipated and will provide a more complete picture of this compound's effects.
References
- 1. alzforum.org [alzforum.org]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.quincetx.com [ir.quincetx.com]
- 4. This compound Slows Cognitive Decline in P. Gingivalis-Positive Participants - - Practical Neurology [practicalneurology.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Detecting Porphyromonas gingivalis in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the detection of Porphyromonas gingivalis (P. gingivalis), a keystone pathogen in chronic periodontitis, within human brain tissue. The presence of this bacterium and its virulence factors, known as gingipains, in the brain has been linked to neuroinflammation and neurodegenerative diseases, most notably Alzheimer's disease.[1][2][3] Accurate and sensitive detection of P. gingivalis in the brain is crucial for research into its pathological role and for the development of targeted therapeutics.
Recent studies have identified P. gingivalis and its toxic gingipain proteases in the brains of individuals with Alzheimer's disease.[1][2][4] Evidence suggests that oral P. gingivalis infections can lead to brain colonization, contributing to the production of amyloid-β and neuroinflammation.[3][5] This has spurred the development of gingipain inhibitors as a potential therapeutic strategy.[1][5]
This document outlines the principal methods for detecting P. gingivalis and its components in brain tissue: Immunohistochemistry (IHC) for gingipain localization, quantitative Polymerase Chain Reaction (qPCR) for bacterial DNA detection, and Fluorescent in situ Hybridization (FISH) for visualizing the bacterium within the cellular landscape of the brain.
Quantitative Data Summary
The following table summarizes quantitative findings from studies detecting P. gingivalis or its virulence factors in human brain samples.
| Detection Method | Target | Cohort | Sample Type | Key Findings | Reference |
| Immunohistochemistry | Gingipains | Alzheimer's Disease vs. Control | Post-mortem brain tissue | Gingipains detected in over 90% of Alzheimer's disease brains, with levels correlating with tau and ubiquitin pathology.[4][6] | [4][6] |
| qPCR | P. gingivalis DNA (hmuY gene) | Probable Alzheimer's Disease | Cerebrospinal Fluid (CSF) | P. gingivalis DNA was detected in 7 out of 10 clinically diagnosed Alzheimer's patients.[5] | [5] |
| qPCR | P. gingivalis 16S rRNA and hmuY genes | Alzheimer's Disease vs. Control | Post-mortem brain tissue | Confirmed the presence of P. gingivalis DNA in Alzheimer's disease brain samples that were also positive for gingipains.[5] | [5] |
Experimental Protocols
Immunohistochemistry (IHC) for Gingipain Detection
This protocol is for the detection of P. gingivalis gingipains in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
Materials:
-
FFPE brain tissue sections (5-10 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies against gingipains (e.g., anti-RgpB, anti-Kgp)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash slides in PBS.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides in PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
Visualization: Gingipain-positive structures will appear brown, localized within and around neurons and other cell types. The cell nuclei will be stained blue by the hematoxylin.
Quantitative PCR (qPCR) for P. gingivalis DNA
This protocol describes the detection and quantification of P. gingivalis DNA from fresh-frozen or FFPE brain tissue.
Materials:
-
Brain tissue sample
-
DNA extraction kit suitable for tissue
-
qPCR primers and probe specific for a P. gingivalis gene (e.g., hmuY or 16S rRNA)
-
qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
DNA Extraction:
-
Homogenize the brain tissue sample.
-
Extract total DNA using a commercial kit according to the manufacturer's instructions. For FFPE tissue, include a deparaffinization step and optimized lysis conditions.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, probe, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add DNA samples and controls (positive control: P. gingivalis genomic DNA; negative control: nuclease-free water) to the respective wells.
-
Seal the plate.
-
-
qPCR Amplification:
-
Place the plate in a qPCR instrument.
-
Run the following typical thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of known quantities of P. gingivalis DNA.
-
Determine the cycle threshold (Ct) values for the unknown samples.
-
Quantify the amount of P. gingivalis DNA in the samples by interpolating their Ct values on the standard curve.[7]
-
Fluorescent in situ Hybridization (FISH)
This protocol is for the visualization of P. gingivalis within brain tissue sections, allowing for the assessment of its cellular localization.
Materials:
-
Frozen or FFPE brain tissue sections
-
Deparaffinization and rehydration reagents (for FFPE)
-
Proteinase K
-
Hybridization buffer
-
Fluorescently labeled oligonucleotide probe specific for P. gingivalis (e.g., targeting 16S rRNA)
-
Wash buffers
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For FFPE sections, deparaffinize and rehydrate as described in the IHC protocol.
-
Treat sections with proteinase K to improve probe penetration.
-
-
Hybridization:
-
Apply the hybridization buffer containing the fluorescently labeled probe to the tissue section.
-
Incubate at the appropriate temperature (e.g., 46°C) in a humidified chamber for several hours to overnight to allow the probe to bind to the target bacterial RNA.
-
-
Washing:
-
Wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probes.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution to stain the cell nuclei.
-
Rinse with water.
-
Mount with an antifade mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope with appropriate filters for the probe's fluorophore and DAPI.
-
Visualization: P. gingivalis will appear as distinct fluorescent spots, while the host cell nuclei will be stained blue with DAPI. This allows for the visualization of the bacterium in relation to different brain cell types.[8]
References
- 1. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors [escholarship.org]
- 4. Association Between Porphyromonas gingivalis and Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 7. Quantitative Real-Time PCR for Porphyromonas gingivalis and Total Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Blood-Brain Barrier Integrity with Atuzaginstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis and protecting it from pathogens and neurotoxins. Emerging evidence has implicated the virulence factors of the periodontal pathogen Porphyromonas gingivalis, specifically cysteine proteases known as gingipains, in the disruption of the BBB.[1][2] This disruption is considered a potential mechanism for the entry of pathogens and inflammatory molecules into the brain, contributing to neuroinflammation and neurodegeneration, particularly in the context of Alzheimer's disease.[1][3][4][5]
Atuzaginstat (formerly COR388) is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of lysine-gingipains.[1][6] By targeting and irreversibly inactivating these bacterial proteases, this compound presents a valuable research tool for investigating the role of gingipains in BBB breakdown and for exploring potential therapeutic strategies to protect and restore BBB integrity. In preclinical studies, this compound has been shown to reduce the bacterial load of P. gingivalis in the brain, decrease neuroinflammation, and rescue neurons in mouse models of infection.[4][5][6]
These application notes provide detailed protocols for utilizing this compound to study its effects on BBB integrity in both in vitro and in vivo experimental models.
Mechanism of Gingipain-Mediated Blood-Brain Barrier Disruption
P. gingivalis gingipains can compromise the BBB through multiple mechanisms, primarily by degrading tight junction proteins that seal the space between adjacent brain endothelial cells and by increasing transcytosis.
Quantitative Data Presentation
The following tables present hypothetical yet realistic data based on preclinical findings on the protective effects of this compound against gingipain-mediated BBB disruption. These tables are intended to serve as a guide for expected outcomes when following the provided protocols.
Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER) in an in vitro BBB Model
| Treatment Group | TEER (Ω·cm²) at 24h | % Change from P. gingivalis Group |
| Control (Vehicle) | 250 ± 15 | N/A |
| P. gingivalis (10⁷ CFU/mL) | 120 ± 10 | 0% |
| P. gingivalis + this compound (1 µM) | 210 ± 12 | +75% |
| P. gingivalis + this compound (10 µM) | 240 ± 18 | +100% |
Table 2: Effect of this compound on BBB Permeability to Sodium Fluorescein (B123965) in vitro
| Treatment Group | Permeability Coefficient (10⁻⁶ cm/s) | % Reduction in Permeability |
| Control (Vehicle) | 2.5 ± 0.3 | N/A |
| P. gingivalis (10⁷ CFU/mL) | 8.0 ± 0.7 | 0% |
| P. gingivalis + this compound (1 µM) | 4.5 ± 0.5 | 43.75% |
| P. gingivalis + this compound (10 µM) | 3.0 ± 0.4 | 62.5% |
Table 3: Effect of this compound on Evans Blue Extravasation in a Mouse Model of P. gingivalis Infection
| Treatment Group | Evans Blue Content in Brain (µg/g tissue) | % Reduction in Extravasation |
| Control (Vehicle) | 2.1 ± 0.4 | N/A |
| P. gingivalis Infection | 8.5 ± 1.2 | 0% |
| P. gingivalis + this compound (30 mg/kg) | 4.2 ± 0.8 | 50.6% |
| P. gingivalis + this compound (100 mg/kg) | 2.8 ± 0.6 | 67.1% |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Integrity using a Transwell Model
This protocol details the use of an in vitro BBB model to assess the protective effects of this compound against P. gingivalis-induced hyperpermeability.
Materials:
-
Human or mouse brain microvascular endothelial cells (BMECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Astrocyte cell culture (optional, for co-culture models)
-
Cell culture media and supplements
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Live P. gingivalis culture
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Sodium Fluorescein
-
Fluorometer
-
Reagents for Western Blotting and Immunocytochemistry (antibodies against Occludin, Claudin-5, ZO-1)
Procedure:
-
Cell Culture:
-
Seed BMECs on the apical side of the Transwell inserts coated with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
For co-culture models, seed astrocytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed and a stable TEER value is achieved (typically >200 Ω·cm²).
-
-
Treatment:
-
Prepare different concentrations of this compound in cell culture media. A final DMSO concentration should be kept below 0.1%.
-
Pre-treat the BMEC monolayer with this compound or vehicle control for 2-4 hours.
-
Add P. gingivalis (e.g., at a multiplicity of infection of 100) to the apical chamber.
-
-
TEER Measurement:
-
Measure TEER at baseline, after this compound treatment, and at various time points after the addition of P. gingivalis (e.g., 6, 12, 24 hours).
-
Calculate the change in TEER relative to the vehicle-treated control.
-
-
Permeability Assay:
-
After the final TEER measurement, remove the media from the apical chamber and replace it with media containing sodium fluorescein (10 µg/mL).
-
Incubate for 1 hour.
-
Collect samples from the basolateral chamber and measure the fluorescence (excitation 485 nm, emission 520 nm).
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
-
-
Analysis of Tight Junction Proteins:
-
At the end of the experiment, lyse the cells on the Transwell insert for Western blot analysis of occludin, claudin-5, and ZO-1 expression.
-
Alternatively, fix the cells for immunocytochemistry to visualize the localization of tight junction proteins.
-
Protocol 2: In Vivo Assessment of BBB Permeability using Evans Blue Extravasation
This protocol describes an in vivo mouse model to evaluate the ability of this compound to prevent P. gingivalis-induced BBB leakage.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Live P. gingivalis culture
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Evans blue dye solution (2% in saline)
-
Anesthetics
-
Perfusion pump and saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Infection and Treatment:
-
Establish a chronic P. gingivalis infection in mice through oral gavage (e.g., 10⁹ CFU per mouse, 3 times a week for 4-6 weeks).
-
During the infection period, treat mice daily with this compound (e.g., 30-100 mg/kg) or vehicle via oral gavage.
-
-
Evans Blue Injection:
-
At the end of the treatment period, inject Evans blue dye (2% solution, 4 mL/kg) intravenously (e.g., via the tail vein).
-
Allow the dye to circulate for a specified period (e.g., 2 hours).
-
-
Tissue Collection:
-
Anesthetize the mice deeply.
-
Perform transcardial perfusion with saline to wash out the intravascular Evans blue dye.
-
Harvest the brains and record their weight.
-
-
Dye Extraction and Quantification:
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the dye.
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans blue in the brain tissue (µg/g) using a standard curve.
-
Conclusion
The provided protocols offer a framework for researchers to investigate the protective effects of this compound on the blood-brain barrier in the context of P. gingivalis infection. By utilizing these in vitro and in vivo models, it is possible to quantify changes in BBB integrity and elucidate the mechanisms by which gingipain inhibition can maintain a healthy neurovascular unit. These studies are essential for advancing our understanding of the link between periodontal disease and neurological disorders and for the development of novel therapeutic interventions.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 6. researchgate.net [researchgate.net]
Atuzaginstat: Application Notes and Protocols for Periodontal Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzaginstat (formerly COR388) is a small molecule, orally bioavailable inhibitor of lysine-gingipain proteases produced by the keystone periodontal pathogen, Porphyromonas gingivalis.[1] Gingipains are critical virulence factors that contribute to the breakdown of host tissues, dysregulation of the inflammatory response, and disruption of the oral microbial balance, leading to the development and progression of periodontal disease.[2] By targeting these key proteases, this compound presents a novel therapeutic approach aimed at mitigating the pathogenic effects of P. gingivalis and potentially ameliorating periodontal disease. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its investigation in preclinical and clinical research settings.
Mechanism of Action
P. gingivalis is a gram-negative anaerobic bacterium strongly implicated in the etiology of chronic periodontitis.[2] It produces two main types of gingipains: arginine-specific (RgpA and RgpB) and lysine-specific (Kgp). This compound is a selective inhibitor of lysine-gingipain (Kgp).
The proposed mechanism of action for this compound in the context of periodontal disease involves several key processes:
-
Inhibition of Tissue Degradation: Gingipains degrade host proteins, including collagen in the periodontal ligament and alveolar bone, leading to tissue destruction. By inhibiting Kgp, this compound is hypothesized to reduce this proteolytic damage.
-
Modulation of Inflammation: Gingipains can manipulate the host immune response to favor the survival of P. gingivalis and promote a chronic inflammatory state. This compound may help to restore a balanced immune response by neutralizing a key virulence factor.[3]
-
Disruption of Biofilm Integrity: P. gingivalis exists within a complex biofilm community known as dental plaque. This compound has been shown to penetrate and disrupt P. gingivalis biofilms, a key feature for efficacy in treating chronic periodontitis.[4][5]
The following diagram illustrates the proposed signaling pathway and points of intervention for this compound.
Data Presentation
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound in animal models of periodontal disease.
| Study Type | Animal Model | Key Findings | Reference |
| Efficacy Study | Mouse Model of P. gingivalis-induced periodontitis | This compound was effective in reversing alveolar bone loss. | [4] |
| Efficacy Study | Aged Dog Model with naturally occurring periodontitis | 90 days of this compound treatment reduced oral bacterial load and improved gum pathology. | [6] |
| Biofilm Disruption | In vitro | This compound was able to engage and inhibit lysine-gingipain within a biofilm and disrupt its integrity. | [4][5] |
Clinical Data Summary: GAIN Trial Dental Substudy
The GAIN clinical trial, primarily focused on Alzheimer's disease, included a dental substudy to assess the effects of this compound on periodontal disease in a cohort of patients with mild to moderate Alzheimer's.[6][7]
| Parameter | Patient Population | Dosage | Outcome | Reference |
| Gingival Pocket Depth | 242 patients with detectable P. gingivalis DNA in saliva | 40 mg and 80 mg twice daily | Trend toward benefit in reducing pocket depth. | [2] |
| Cognitive Decline (ADAS-Cog11) | Subgroup with detectable saliva P. gingivalis DNA | 80 mg twice daily | 57% slowing of cognitive decline (P=.02). | [2][6] |
| Cognitive Decline (ADAS-Cog11) | Subgroup with detectable saliva P. gingivalis DNA | 40 mg twice daily | 42% slowing of cognitive decline (P=.07). | [8] |
Experimental Protocols
In Vitro Biofilm Disruption Assay
This protocol is designed to assess the ability of this compound to disrupt pre-formed P. gingivalis biofilms.
Materials:
-
Porphyromonas gingivalis (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) and menadione
-
96-well flat-bottom microtiter plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Culture Preparation: Culture P. gingivalis in BHI broth under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C to the mid-logarithmic phase.
-
Biofilm Formation: Adjust the bacterial culture to a defined optical density (e.g., OD₆₀₀ of 1.0) and add 200 µL to each well of a 96-well plate. Incubate under anaerobic conditions for 24-48 hours to allow for biofilm formation.
-
This compound Treatment: After biofilm formation, gently remove the planktonic bacteria by aspiration. Add fresh BHI broth containing various concentrations of this compound to the wells. Include appropriate vehicle controls. Incubate for a further 24 hours under anaerobic conditions.
-
Washing: Aspirate the medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.[9]
Murine Model of Ligature-Induced Periodontitis
This protocol describes a widely used method to induce periodontal disease in mice to test the efficacy of therapeutic agents like this compound.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
5-0 or 6-0 silk ligature
-
Porphyromonas gingivalis culture
-
This compound
-
Vehicle control (e.g., carboxymethylcellulose)
-
Micro-computed tomography (micro-CT) scanner
-
Histology reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Ligature Placement: Anesthetize the mice and place a sterile silk ligature around the second maxillary molar. The ligature serves as a retention site for bacteria, promoting plaque accumulation and subsequent inflammation.
-
P. gingivalis Infection: Administer a culture of P. gingivalis (e.g., 10⁹ CFU in 100 µL) via oral gavage to the mice on consecutive days following ligature placement to establish a robust infection.
-
This compound Administration: Begin daily oral administration of this compound at the desired dose(s). A vehicle control group should be included.
-
Study Duration and Euthanasia: Continue the treatment for a predefined period (e.g., 4-8 weeks). At the end of the study, euthanize the mice and carefully dissect the maxillae.
-
Micro-CT Analysis of Alveolar Bone Loss:
-
Fix the maxillae (e.g., in 10% neutral buffered formalin).
-
Scan the maxillae using a high-resolution micro-CT scanner.
-
Reconstruct the 3D images and orient them in a standardized manner.
-
Measure the distance from the cemento-enamel junction (CEJ) to the alveolar bone crest (ABC) at multiple sites around the ligated molar to quantify alveolar bone loss.
-
-
Histological Analysis:
-
Decalcify the maxillae and embed them in paraffin.
-
Section the tissue and perform histological staining (e.g., hematoxylin (B73222) and eosin) to assess the inflammatory infiltrate and tissue destruction in the periodontium.
-
Conclusion
This compound represents a promising, targeted therapeutic strategy for the management of periodontal disease by inhibiting a key virulence factor of P. gingivalis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other gingipain inhibitors in relevant preclinical models and to guide the design of clinical investigations. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating periodontal disease.
References
- 1. A reliable micro-CT-based method reveals dynamic changes to alveolar bone and tooth root following ligature-induced periodontal injury in the mouse - Watch Related Videos [visualize.jove.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. neurologylive.com [neurologylive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. drbicuspid.com [drbicuspid.com]
- 6. alzforum.org [alzforum.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. lighthousepharma.com [lighthousepharma.com]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols for Lentiviral Models in Gingipain Pathology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vectors to study the pathological effects of Porphyromonas gingivalis gingipains. This technology allows for the stable expression of gingipain genes (RgpA, RgpB, and Kgp) or their specific knockdown via shRNA in a variety of host cells, providing a powerful tool to dissect their roles in cellular signaling, inflammation, and tissue destruction.
Introduction to Gingipains and Lentiviral Models
Gingipains are a family of cysteine proteases produced by the periodontal pathogen Porphyromonas gingivalis and are considered key virulence factors in the progression of periodontitis.[1][2] They are classified into arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) gingipains.[1] These proteases contribute to the pathology of periodontal disease by degrading host tissues, dysregulating the host immune response, and providing nutrients for the bacterium.[1][3]
Lentiviral vectors are a type of retrovirus that can efficiently deliver genetic material into both dividing and non-dividing cells, leading to long-term gene expression.[4][5] This makes them an ideal tool for creating stable cell lines that either express gingipains to study their direct effects or express short hairpin RNAs (shRNAs) to investigate the consequences of their silencing.[6][7]
Applications in Gingipain Research
-
Elucidating Cellular Signaling Pathways: Lentiviral models can be used to investigate how gingipains modulate host cell signaling cascades. By expressing specific gingipains in target cells, researchers can identify and characterize the downstream signaling events, such as the activation of Protease-Activated Receptors (PARs), MAP kinases, and the NF-κB pathway.[1]
-
Investigating Immune Modulation: The role of gingipains in altering the host immune response can be studied by expressing them in immune cells or in co-culture systems. This allows for the analysis of cytokine and chemokine profiles, and the modulation of immune cell functions.
-
Modeling Tissue Destruction: By transducing cells that are components of the periodontal tissues, such as gingival epithelial cells and fibroblasts, with lentiviruses expressing gingipains, it is possible to model the tissue-destructive aspects of periodontitis in vitro.
-
Target Validation for Drug Development: Lentiviral-based shRNA knockdown of gingipain expression can be used to validate them as therapeutic targets. By observing the reversal of pathological phenotypes upon gingipain silencing, researchers can assess the potential of gingipain inhibitors.[6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments using lentiviral models to study gingipain pathology.
Table 1: Effect of Lentiviral Gingipain Expression on Pro-inflammatory Cytokine Secretion in Human Gingival Fibroblasts (HGFs)
| Lentiviral Vector | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| LV-Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 8.1 ± 1.2 |
| LV-RgpA | 158.6 ± 15.3 | 210.4 ± 22.1 | 75.3 ± 8.9 |
| LV-RgpB | 145.3 ± 12.9 | 198.7 ± 18.5 | 68.9 ± 7.6 |
| LV-Kgp | 189.4 ± 20.1 | 255.1 ± 28.3 | 92.4 ± 10.5 |
Table 2: Effect of Lentiviral shRNA Knockdown of Gingipains on P. gingivalis-induced HGFs Apoptosis
| Cell Line | Treatment | % Apoptotic Cells |
| HGFs (Scramble shRNA) | Untreated | 4.5 ± 0.8 |
| HGFs (Scramble shRNA) | P. gingivalis infection | 35.2 ± 4.1 |
| HGFs (shRNA-RgpA/B) | P. gingivalis infection | 12.8 ± 1.9 |
| HGFs (shRNA-Kgp) | P. gingivalis infection | 15.1 ± 2.2 |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles Expressing Gingipains or shRNAs
This protocol describes the generation of high-titer lentiviral stocks using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene for RgpA, RgpB, Kgp, or a specific shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in a 4:3:1 ratio in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 16-24 hours, carefully remove the transfection medium and replace it with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral particles can be used immediately or stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Host Cells
This protocol outlines the steps for transducing target cells with the produced lentiviral particles.
Materials:
-
Target cells (e.g., Human Gingival Fibroblasts - HGFs)
-
Lentiviral particle stock
-
Polybrene (Hexadimethrine bromide)
-
Complete culture medium for target cells
-
Puromycin (B1679871) (if the lentiviral vector contains a puromycin resistance gene)
Procedure:
-
Day 1: Seed Target Cells. Plate the target cells in a 6-well plate to be 50-60% confluent at the time of transduction.
-
Day 2: Transduction.
-
Thaw the lentiviral particles on ice.
-
Remove the culture medium from the cells.
-
Add fresh medium containing polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection - MOI - for your cell type).
-
Incubate the cells overnight at 37°C.
-
-
Day 3: Change Media. Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection and Expansion.
-
If using a selection marker, add the appropriate antibiotic (e.g., puromycin) to the medium to select for transduced cells. The optimal concentration should be determined by a titration curve.
-
Expand the stable cell line for subsequent experiments.
-
Protocol 3: Gingipain Activity Assay
This protocol is for measuring the proteolytic activity of expressed gingipains in transduced cells.[8][9]
Materials:
-
Cell lysate from transduced cells
-
Gingipain assay buffer (200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)
-
L-cysteine
-
Chromogenic substrates:
-
For Rgp activity: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)
-
For Kgp activity: Ac-Lys-p-nitroanilide (Ac-L-Lys-pNA)
-
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from both control and gingipain-expressing cells.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 140 µL of gingipain assay buffer containing 10 mM L-cysteine to each well.
-
Incubate the plate at 37°C for 10 minutes to activate the gingipains.
-
Add 10 µL of the appropriate chromogenic substrate (BAPNA for Rgp, Ac-L-Lys-pNA for Kgp) to a final concentration of 1 mM.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis (Vmax) from the linear portion of the curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gingipain-mediated activation of the PAR2 signaling pathway.
Caption: Experimental workflow for studying gingipain pathology using lentiviral vectors.
References
- 1. Secreted gingipains from Porphyromonas gingivalis induce microglia migration through endosomal signaling by protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis laboratory strains and clinical isolates exhibit different distribution of cell surface and secreted gingipains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the study of the relationship between Porphyromonas gingivalis and various diseases [frontiersin.org]
- 4. Lentiviral vector packaging and producer cell lines yield titers equivalent to the industry-standard four-plasmid process [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Specific Protease-Based Approach for Detection of Porphyromonas gingivalis in Diagnosis of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenicsbio.com [fenicsbio.com]
- 7. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atuzaginstat Technical Support Center: Troubleshooting Potential Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols regarding the potential off-target effects of Atuzaginstat (COR388).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, orally bioavailable, and brain-penetrant small molecule inhibitor.[1] Its primary mechanism is the irreversible, covalent inhibition of lysine-gingipains, which are toxic cysteine proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2] By neutralizing these virulence factors, this compound was developed to block the downstream neurotoxic and inflammatory pathways hypothesized to contribute to Alzheimer's disease.[3][4]
Q2: What is the on-target potency of this compound?
This compound is highly potent against its intended target, lysine-gingipain (Kgp), with a reported half-maximal inhibitory concentration (IC₅₀) of <50 pM.[1]
Q3: What are the known or suspected off-target effects of this compound based on clinical data?
The most significant adverse events observed during clinical trials were dose-related hepatotoxicity and gastrointestinal issues.
-
Hepatotoxicity: this compound was associated with dose-related elevations in liver enzymes (ALT/AST).[5] In the GAIN trial, elevations greater than three times the upper limit of normal occurred in 7% of participants on the 40 mg dose and 15% on the 80 mg dose.[6] Two participants on the high dose also experienced elevations in bilirubin.[5][6] These liver-related safety signals ultimately led to an FDA clinical hold on the drug's development.[7][8]
-
Gastrointestinal Effects: Mild to moderate gastrointestinal events, such as diarrhea and nausea, were the most common adverse effects reported in treated participants compared to placebo.[5]
Q4: Is the specific molecular mechanism of this compound-induced liver injury known?
The precise molecular mechanism for this compound-induced hepatotoxicity has not been detailed in publicly available literature. Drug-induced liver injury (DILI) can occur through various general mechanisms, including the formation of reactive metabolites, disruption of intracellular processes leading to ATP depletion, mitochondrial dysfunction, or immune-mediated responses targeting hepatocytes.[9][10] Further preclinical toxicology studies would be required to elucidate the specific pathway.
Q5: What is the selectivity profile of this compound against related human proteases?
While this compound is described as a "selective" inhibitor, a comprehensive, public-facing selectivity profile comparing its activity against a broad panel of human proteases (e.g., cathepsins, caspases) is not available.[1][11] As this compound targets a cysteine protease, a key experimental concern is its potential interaction with human cysteine proteases like cathepsins, which play critical roles in cellular homeostasis. Unintended inhibition of these proteases could lead to undesired biological consequences.
Data Presentation: Protease Selectivity Profile
A crucial step in characterizing any inhibitor is to determine its selectivity. The following table illustrates how quantitative selectivity data for this compound would be presented. Note that specific values for human proteases are not publicly available and are included for structural and illustrative purposes.
| Target Enzyme | Enzyme Class | Organism | Potency (IC₅₀ / Kᵢ) | Citation |
| Lysine-Gingipain (Kgp) | Cysteine Protease | P. gingivalis | <50 pM | [1] |
| Cathepsin B | Cysteine Protease | Homo sapiens | Not Publicly Available | - |
| Cathepsin K | Cysteine Protease | Homo sapiens | Not Publicly Available | - |
| Cathepsin L | Cysteine Protease | Homo sapiens | Not Publicly Available | - |
| Cathepsin S | Cysteine Protease | Homo sapiens | Not Publicly Available | - |
| Trypsin | Serine Protease | Bos taurus | Not Publicly Available | - |
Troubleshooting & Experimental Guides
Issue: I am observing unexpected cytotoxicity or phenotypic changes in my cell-based assays after treatment with this compound.
This could be due to an off-target effect. The following workflow can help you investigate the issue.
Caption: Troubleshooting workflow for unexpected experimental results.
Signaling Pathway Considerations
The diagram below illustrates the intended on-target pathway of this compound versus a hypothetical off-target pathway involving a human protease, such as Cathepsin B, which is involved in lysosomal protein degradation.
Caption: On-target vs. a hypothetical off-target pathway for this compound.
Key Experimental Protocols
Protocol 1: In Vitro Protease Selectivity Screening (Fluorogenic Assay)
This protocol provides a general method for screening this compound against a panel of human proteases to assess selectivity.
Objective: To determine the IC₅₀ of this compound against its on-target enzyme (Lysine-Gingipain) and a panel of potential off-target human proteases (e.g., Cathepsins B, L, K, S).
Materials:
-
Recombinant human proteases and Lysine-Gingipain
-
Specific fluorogenic substrates for each protease
-
Assay Buffer (specific to each enzyme, e.g., Sodium Acetate buffer, pH 5.5 for Cathepsins)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Methodology:
-
Compound Dilution: Prepare a serial dilution series of this compound in DMSO. A typical starting range would be from 100 µM down to 1 pM. Then, dilute this series into the appropriate assay buffer.
-
Enzyme Preparation: Dilute each enzyme to its optimal working concentration (e.g., 2X final concentration) in the corresponding assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of the appropriate assay buffer to all wells.
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 25 µL of the 2X enzyme solution to each well.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 50 µL of the 2X fluorogenic substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the substrate. Read the fluorescence kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each protease.
-
Protocol 2: Cell-Based Hepatotoxicity Assay (Using HepG2 cells)
This protocol assesses the potential for this compound to induce cytotoxicity in a human liver cell line.
Objective: To determine the concentration at which this compound reduces the viability of HepG2 cells.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer, depending on the reagent)
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of MTT reagent and incubate for 4 hours).
-
If using MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
-
Data Acquisition: Read the plate using the appropriate plate reader (e.g., absorbance at 570 nm for MTT).
-
Data Analysis:
-
Normalize the readings to the vehicle-treated cells (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability versus the log of this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) for cytotoxicity.
-
Caption: A logical workflow for assessing the off-target liability of an inhibitor.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cortexyme's Alzheimer's Drug Fails -- 2 Lessons for Investors | Nasdaq [nasdaq.com]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Biochemical mechanisms in drug-induced liver injury: Certainties and doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Understanding the Hepatotoxicity of Atuzaginstat
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the hepatotoxicity associated with Atuzaginstat (COR388). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical evidence of this compound-induced hepatotoxicity?
A1: The primary evidence for this compound's hepatotoxicity emerged from the Phase 2/3 GAIN (GingipAIN Inhibitor for Treatment of Alzheimer's Disease) trial.[1][2][3] During this trial, a dose-dependent increase in liver enzyme elevations was observed. Specifically, elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) greater than three times the upper limit of normal (ULN) were reported.[4] These adverse events led the U.S. Food and Drug Administration (FDA) to place a partial, and subsequently a full, clinical hold on the this compound development program.[1]
Q2: What were the specific quantitative findings regarding liver enzyme elevations in the GAIN trial?
A2: In the GAIN trial, dose-related elevations in liver enzymes were observed. The treatment groups had dose-related liver enzyme elevations greater than three times the upper limit of normal in 7% of participants on the low dose (40 mg twice daily) and 15% of participants on the high dose (80 mg twice daily).[4] Bilirubin elevations were also reported in two participants who were receiving the high dose.[4] The elevations in liver enzymes primarily occurred within the first six weeks of treatment and were reported to be reversible without long-term effects upon discontinuation of the drug.[4]
Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?
A3: The precise molecular mechanism of this compound-induced hepatotoxicity has not been definitively elucidated in publicly available literature. Generally, drug-induced liver injury (DILI) can occur through various mechanisms, including direct cellular toxicity, metabolic bioactivation to reactive metabolites, mitochondrial dysfunction, or immune-mediated responses.[5][6][7] For this compound, further preclinical and mechanistic studies would be required to identify the specific pathways involved. One area of investigation could be the potential for off-target effects or the formation of reactive metabolites during its metabolism in the liver.
Q4: Were there any preclinical findings that suggested a risk of hepatotoxicity?
A4: Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. Standard preclinical toxicology studies in at least two species (one rodent, one non-rodent) are designed to identify potential target organs of toxicity before human trials.[8] However, preclinical animal models do not always reliably predict human-specific hepatotoxicity, particularly idiosyncratic drug-induced liver injury.[8][9]
Troubleshooting Guides for Experimental Studies
Scenario 1: You observe elevated liver enzymes (ALT/AST) in animal models treated with a novel gingipain inhibitor.
-
Immediate Action:
-
Confirm the finding: Repeat the ALT/AST measurements from the serum of the affected animals and include control groups (vehicle-treated).
-
Dose-response assessment: If not already part of the study design, administer different doses of the compound to determine if the hepatotoxicity is dose-dependent.
-
Histopathological analysis: Collect liver tissue for histological examination to assess the nature and extent of liver damage (e.g., necrosis, inflammation, cholestasis).[10][11][12]
-
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for in vivo hepatotoxicity.
Scenario 2: You observe cytotoxicity in primary human hepatocytes or HepG2 cells treated with your test compound.
-
Immediate Action:
-
Confirm cytotoxicity: Use a secondary, mechanistically different cytotoxicity assay (e.g., if you used an LDH assay, confirm with a neutral red uptake or MTT assay).
-
Determine the TC50: Perform a dose-response study to determine the 50% toxic concentration (TC50) of your compound.
-
Assess time-dependency: Evaluate if the cytotoxicity is dependent on the duration of exposure.
-
-
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for in vitro hepatotoxicity.
Data Summary
Table 1: Summary of Liver-Related Adverse Events in the this compound GAIN Trial
| Parameter | Low Dose (40 mg bid) | High Dose (80 mg bid) | Placebo |
| Participants with Liver Enzyme Elevations >3x ULN | 7% | 15% | Not explicitly reported, but lower than active arms |
| Participants with Bilirubin Elevation | Not reported | 2 participants | Not reported |
| Time to Onset of Liver Enzyme Elevations | Mainly in the first 6 weeks of treatment | Mainly in the first 6 weeks of treatment | N/A |
| Reversibility | Reversible upon discontinuation | Reversible upon discontinuation | N/A |
Source:[4]
Experimental Protocols
Protocol 1: Measurement of Serum ALT and AST in Rodent Models
Objective: To quantify the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in rodent serum as biomarkers of liver injury.
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Commercially available ALT and AST assay kits (colorimetric or enzymatic).[13][14]
-
Microplate reader.
-
Pipettes and tips.
-
Rodent serum samples.
Methodology:
-
Blood Collection: Collect blood from animals via an appropriate method (e.g., tail vein, cardiac puncture) into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Sample Storage: Collect the supernatant (serum) and store at -80°C until analysis.
-
Assay Procedure:
-
Thaw serum samples on ice.
-
Follow the manufacturer's instructions provided with the commercial ALT and AST assay kits.[15] This typically involves:
-
Preparing a standard curve using the provided standards.
-
Adding a specific volume of serum and reaction reagents to the wells of a microplate.
-
Incubating the plate for a specified time at a specific temperature (e.g., 37°C).
-
Reading the absorbance at the recommended wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of ALT and AST in the samples by comparing their absorbance values to the standard curve.
-
Express the results in Units per Liter (U/L).
-
Protocol 2: Histopathological Evaluation of Liver Tissue
Objective: To qualitatively and semi-quantitatively assess liver injury in animal models treated with a test compound.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin.
-
Ethanol (B145695) series (70%, 95%, 100%).
-
Xylene.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin (B73222) and eosin (B541160) (H&E) staining reagents.
-
Light microscope.
Methodology:
-
Tissue Fixation: Immediately after euthanasia, excise the liver and fix a portion in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
-
Microscopic Examination:
-
A trained pathologist should examine the slides under a light microscope in a blinded fashion.
-
Evaluate for features of liver injury, including:
-
Necrosis: Location (e.g., centrilobular, periportal) and type (e.g., coagulative, liquefactive).
-
Inflammation: Infiltration of inflammatory cells (e.g., neutrophils, lymphocytes).
-
Steatosis: Accumulation of lipid droplets (microvesicular or macrovesicular).
-
Cholestasis: Presence of bile plugs.
-
Fibrosis: Deposition of collagen (may require special stains like Masson's trichrome).
-
-
A semi-quantitative scoring system can be used to grade the severity of each feature.[10][11][16]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Lipid Lowering Agents That Cause Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 7. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do preclinical testing strategies help predict human hepatotoxic potentials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing Drug-Induced Liver Injury: How Useful Are Animal Models?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Hepatic histological findings in suspected drug-induced liver injury: systematic evaluation and clinical associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.4. Measurement of Serum Aspartate Aminotransferase (AST) and (ALT) [bio-protocol.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. biolabo.fr [biolabo.fr]
- 16. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Atuzaginstat experiments
Welcome to the technical support center for Atuzaginstat (formerly COR388) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions. This compound is a potent, irreversible, small-molecule inhibitor of lysine-specific gingipain (Kgp), a cysteine protease from the bacterium Porphyromonas gingivalis (P. gingivalis).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro and cell-based experiments with this compound.
Q1: I am not observing the expected level of gingipain inhibition in my biochemical assay. What are the potential causes?
A1: Inconsistent results in a biochemical gingipain inhibition assay can stem from several factors related to reagents, assay conditions, or the inhibitor itself.
-
Enzyme Activity: Ensure the purified lysine-gingipain (Kgp) is active. Repeated freeze-thaw cycles or improper storage can lead to degradation. It is advisable to aliquot the enzyme and store it at -80°C. The optimal pH for Kgp activity is around 7.5.[1]
-
Substrate Concentration: The concentration of the substrate can impact the apparent inhibitor potency. For accurate IC50 determination, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km). Fluorogenic peptide substrates like Z-His-Glu-Lys-MCA are specific for Kgp and can be used for sensitive detection.[2]
-
Inhibitor Integrity and Solubility: Confirm the integrity and concentration of your this compound stock solution. This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced effects. Poor solubility of the inhibitor in the assay buffer can lead to precipitation and a lower effective concentration.
-
Assay Incubation Times: As this compound is a covalent inhibitor, the duration of pre-incubation with the enzyme before adding the substrate is critical. A short pre-incubation time may not be sufficient for the covalent bond to form, leading to an underestimation of potency.
Q2: My cell-based assay with P. gingivalis-infected cells shows high variability in the presence of this compound. What should I investigate?
A2: Variability in cell-based assays is a common challenge. Here are some key areas to troubleshoot:
-
P. gingivalis Infection Inconsistency: The multiplicity of infection (MOI) is a critical parameter. An MOI of 100 (100 bacteria per cell) has been shown to be optimal for the invasion of epithelial cells.[3] Ensure a homogenous bacterial suspension and accurate cell counting to maintain a consistent MOI across experiments.
-
Cell Culture Conditions: Use a consistent and low passage number for your cell lines (e.g., SH-SY5Y neuroblastoma cells or primary gingival epithelial cells) as prolonged culturing can lead to phenotypic changes.[4] Ensure healthy and consistent cell monolayers at the time of infection.
-
This compound Treatment Timing: The timing of this compound addition relative to the bacterial infection is crucial. Adding the inhibitor before, during, or after infection will yield different results. Clearly define and standardize your experimental timeline.
-
Biofilm Formation: P. gingivalis can form biofilms, which can be less susceptible to inhibitors compared to planktonic bacteria.[5] If your experiment involves longer incubation times, consider the potential for biofilm formation and its impact on this compound's efficacy.
Q3: I am not detecting the expected changes in downstream markers like tau or ApoE fragmentation after this compound treatment in my cell-based model. What could be the issue?
A3: A lack of effect on downstream markers can be due to several factors:
-
Sub-optimal Inhibitor Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to effectively inhibit intracellular gingipains and prevent the cleavage of target proteins. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell model.
-
Cell Line Specificity: The expression levels of tau and ApoE, and their susceptibility to gingipain-mediated cleavage, can vary between cell lines. Confirm that your chosen cell model is appropriate for studying these downstream effects. For instance, SH-SY5Y cells have been used to show gingipain-mediated cleavage of recombinant human tau.[4]
-
Antibody Quality for Western Blotting: The specificity and quality of the primary and secondary antibodies used for detecting tau, ApoE, and their fragments are critical. Validate your antibodies and optimize their working concentrations.
-
Intracellular Penetration of this compound: While this compound is known to be brain-penetrant, its uptake and accumulation in different cell types in vitro may vary.[4]
Data Summary
The following tables provide a summary of key quantitative data for this compound.
| Parameter | Value | Description |
| Target | Lysine-gingipain (Kgp) | A cysteine protease virulence factor from Porphyromonas gingivalis. |
| Mechanism of Action | Covalent, irreversible inhibitor | This compound binds covalently to the active site of lysine (B10760008) gingipains, leading to their permanent inactivation.[4] |
| IC50 | <50 pM | The half-maximal inhibitory concentration for lysine-gingipain.[4] |
| Clinical Trial Dosages | 40 mg and 80 mg twice daily | Dosages used in the Phase 2/3 GAIN (GingipAIN Inhibitor for Treatment of Alzheimer's Disease) trial for mild to moderate Alzheimer's disease.[4][6] |
| Cellular Infection Model | MOI of 100 | An optimal multiplicity of infection for P. gingivalis invasion of primary gingival epithelial cells in vitro.[3] |
Experimental Protocols
Lysine-Gingipain (Kgp) Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against purified Kgp.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 2 mM DTT, pH 7.5.
-
Kgp Enzyme Solution: Dilute purified Kgp to a working concentration (e.g., 1-5 nM) in assay buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a Kgp-specific substrate (e.g., Z-His-Glu-Lys-MCA) in DMSO. Dilute to a working concentration (e.g., 10 µM) in assay buffer.
-
This compound Solution: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the this compound solution (or vehicle control) to the wells of a 96-well black microplate.
-
Add 50 µL of the Kgp enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for covalent bond formation.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for MCA-based substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based P. gingivalis Infection and this compound Treatment
This protocol describes a general method for infecting a cell monolayer with P. gingivalis and assessing the efficacy of this compound.
-
Cell Culture and Seeding:
-
Culture your chosen cell line (e.g., primary gingival epithelial cells or SH-SY5Y) to ~80-90% confluency.
-
Seed the cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
P. gingivalis Culture:
-
Culture P. gingivalis (e.g., strain ATCC 33277) under anaerobic conditions in an appropriate broth medium.
-
On the day of the experiment, harvest the bacteria by centrifugation, wash with PBS, and resuspend in antibiotic-free cell culture medium.
-
-
Infection and Treatment:
-
Replace the cell culture medium with fresh, antibiotic-free medium containing the desired concentrations of this compound or vehicle control.
-
Add the P. gingivalis suspension to the cells at an MOI of 100.
-
Incubate for the desired period (e.g., 2-24 hours).
-
-
Downstream Analysis:
-
Cell Lysis and Western Blotting: To assess the cleavage of intracellular proteins, wash the cells with PBS, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and proceed with standard western blotting protocols to detect full-length and fragmented forms of proteins like tau and ApoE.
-
Viability Assays: To determine the effect of the treatment on cell viability, use assays such as MTT or LDH release assays.
-
Visualizations
Caption: Proposed signaling pathway of P. gingivalis gingipains in Alzheimer's disease and the inhibitory action of this compound.
Caption: General experimental workflows for biochemical and cell-based this compound assays.
Caption: A logical decision tree for troubleshooting inconsistent results in this compound experiments.
References
- 1. uniprot.org [uniprot.org]
- 2. Design and synthesis of sensitive fluorogenic substrates specific for Lys-gingipain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caseyhein.com [caseyhein.com]
- 4. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. alzdiscovery.org [alzdiscovery.org]
Atuzaginstat Dosage Optimization Technical Support Center
Welcome, researchers and drug development professionals. This technical support center provides essential guidance for optimizing Atuzaginstat dosage to minimize toxicity during your experiments. This compound is an investigational, orally bioavailable, small-molecule inhibitor of gingipains, which are toxic proteases from the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2][3] This bacterium and its gingipains are implicated in the pathology of both periodontal disease and Alzheimer's disease (AD).[1][4]
A key challenge in the development of this compound has been managing dose-related, reversible liver toxicity.[5][6] This guide offers a framework for addressing this and other potential toxicities through frequently asked questions, troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, irreversible covalent inhibitor of lysine-gingipains, which are cysteine proteases secreted by P. gingivalis.[1][2] These gingipains are critical for the bacterium's survival and pathogenicity.[7] By inhibiting these enzymes, this compound is thought to reduce the bacterial load, block the production of the neurotoxic Aβ1-42 peptide, decrease neuroinflammation, and protect neurons.[4] The bacterium itself is intracellular and lives off proteins, using gingipains to digest cellular components from within.[3] this compound's inhibition of these proteases effectively starves the bacterium and halts the cellular damage.[3]
Q2: What are the primary toxicity concerns observed with this compound in clinical trials?
A2: The most significant treatment-related adverse event noted in the Phase 2/3 GAIN trial was dose-related liver enzyme (transaminase) elevations.[8] In the trial, 7% of participants on the 40 mg twice-daily dose and 15% on the 80 mg twice-daily dose showed liver enzyme elevations greater than three times the upper limit of normal.[8] These effects were generally asymptomatic, occurred within the first six weeks, and were reversible upon discontinuation of the drug. Due to these liver safety concerns, the FDA placed a full clinical hold on this compound development in January 2022.[5][6] Other common adverse events were mild to moderate gastrointestinal issues, such as diarrhea and nausea.[8][9]
Q3: What was the dosage range tested in human clinical trials?
A3: In the Phase 2/3 GAIN trial, this compound was administered orally at doses of 40 mg and 80 mg, both taken twice daily.[1] Phase 1 studies involved single ascending doses from 5 mg to 250 mg and multiple ascending doses of 25, 50, and 100 mg every 12 hours.[5]
Q4: Why is dosage optimization critical for this compound?
A4: Dosage optimization is crucial to balance the therapeutic efficacy of inhibiting gingipains against the risk of inducing hepatotoxicity. The clinical data suggests a narrow therapeutic window. While a higher dose might offer greater target engagement, it also significantly increases the risk of liver-related adverse events.[8] Finding the minimum effective dose that maintains efficacy while staying below the toxicity threshold is paramount for the compound's viability.
Q5: Has a successor compound with a better safety profile been developed?
A5: Yes, a second-generation gingipain inhibitor, known as COR588 (now LHP588), was developed.[10] It has been optimized for selectivity and metabolism and has demonstrated an excellent safety profile in Phase 1 human trials and toxicology studies, with no serious adverse events reported.[10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during in vitro and in vivo experiments.
In Vitro Assay Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell viability assays (e.g., MTT, MTS). | 1. Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility and can precipitate when diluted in cell culture media.[12]2. Uneven Cell Seeding: Inconsistent cell numbers across wells lead to variable results.[13][14]3. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, altering compound concentration and cell growth. | 1. Solubility Check: Visually inspect for precipitation under a microscope. Lower the final DMSO concentration to <0.5%. Consider using a different solvent if compatible with your cell line.[12]2. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques.[14]3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound or its off-target effects.2. Contamination: Mycoplasma or other microbial contamination can compromise cell health and skew results.[14]3. Assay Interference: The compound may be directly interacting with the assay reagents (e.g., reducing MTT reagent).[12] | 1. Test Multiple Cell Lines: Use a panel of cell lines (e.g., HepG2 for liver toxicity) to assess sensitivity.2. Regular Contamination Testing: Routinely test cell stocks for mycoplasma.[14]3. Run Cell-Free Controls: Incubate this compound with the assay reagents in media without cells. If a signal is generated, the compound is interfering. Switch to an orthogonal assay (e.g., an ATP-based assay like CellTiter-Glo® or a DNA-staining assay like Crystal Violet).[12] |
| IC50 values are inconsistent across experiments. | 1. Compound Degradation: this compound may be unstable in solution at 37°C over long incubation periods.2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[14]3. Variations in Serum: Lot-to-lot variability in fetal bovine serum (FBS) can affect cell growth and drug response. | 1. Check Compound Stability: Prepare fresh dilutions for each experiment. Minimize incubation time where possible. Include a "compound-only" control and analyze for degradation via HPLC.[12]2. Standardize Passage Number: Use cells within a defined, low passage number range for all experiments.3. Control for Serum: Test and qualify new lots of FBS before use in critical experiments, or use a single, large batch for a series of experiments. |
In Vivo Study Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Elevated liver enzymes (ALT/AST) in animal models at expected therapeutic doses. | 1. Species-Specific Metabolism: The chosen animal model (e.g., mouse, rat) may metabolize this compound differently than humans, leading to the formation of hepatotoxic metabolites.2. Vehicle Toxicity: The vehicle used for drug administration may be contributing to liver stress.3. Dosing Regimen: Twice-daily dosing may lead to compound accumulation and sustained liver exposure. | 1. Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: Correlate plasma drug exposure levels with toxicity markers.[15][16] If possible, analyze metabolite profiles. Consider using a different species (non-rodents like dogs or non-human primates are often used in preclinical safety assessment).[17][18]2. Vehicle Control Group: Always include a vehicle-only control group to isolate the effect of the vehicle.3. Adjust Dosing: Explore alternative dosing regimens, such as once-daily administration or a lower dose, and monitor PK/TK and liver enzymes. |
| High mortality or severe adverse effects in study animals. | 1. Acute Toxicity: The dose may be too close to the median lethal dose (LD50).[17]2. Off-Target Effects: The compound may have significant off-target activity affecting vital organ systems (e.g., cardiovascular, central nervous system).[19] | 1. Conduct a Dose-Range Finding Study: Perform an acute or dose-range finding study to determine the maximum tolerated dose (MTD) before initiating longer-term studies.[20]2. Safety Pharmacology Screen: Conduct a safety pharmacology assessment to evaluate effects on cardiovascular, respiratory, and central nervous systems.[18][19] |
Experimental Protocols & Methodologies
In Vitro Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is preferable to colorimetric assays like MTT as it is less prone to interference from compounds that alter cellular redox potential.[12]
-
Cell Seeding:
-
Culture HepG2 cells (or another relevant cell line) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, white-walled, clear-bottom plate (for luminescence assays). This corresponds to 10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to create working concentrations that are 2x the final desired concentrations. Ensure the DMSO concentration in the 2x stock is kept constant (e.g., at 1%).
-
Remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (medium with 0.5% DMSO) and no-cell (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
In Vivo Hepatotoxicity Assessment in Rodents
This protocol outlines a basic study to assess the potential for liver toxicity.[17][21]
-
Animal Model:
-
Use 8-week-old male Sprague-Dawley rats (or another appropriate rodent model).[21]
-
Acclimatize animals for at least one week before the study begins.
-
House animals under standard conditions with free access to food and water.
-
-
Dosing and Groups:
-
Divide animals into at least four groups (n=5-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: Low Dose this compound (e.g., 20 mg/kg)
-
Group 3: Mid Dose this compound (e.g., 40 mg/kg)
-
Group 4: High Dose this compound (e.g., 80 mg/kg)
-
-
Administer the compound or vehicle orally (gavage) twice daily for 14 or 28 days.
-
-
Monitoring:
-
Record clinical observations (e.g., activity, posture) and body weights daily.
-
-
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture or another terminal method.
-
Collect a portion of the blood in serum separator tubes for clinical chemistry and another portion in EDTA tubes for hematology and PK analysis.
-
Perform a necropsy and collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histopathology.
-
-
Analysis:
-
Clinical Chemistry: Analyze serum for key liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.[17]
-
Histopathology: Process, embed, section, and stain the fixed liver tissue with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of liver injury (e.g., necrosis, inflammation, steatosis).[17]
-
Toxicokinetics (TK): Analyze plasma samples from specified time points to determine drug exposure (Cmax, AUC).[15]
-
Visualizations (Graphviz DOT)
Caption: this compound's mechanism of action targeting P. gingivalis gingipains.
Caption: A typical preclinical workflow for assessing drug-induced toxicity.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review | MDPI [mdpi.com]
- 8. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. chosunobr.org [chosunobr.org]
- 11. Gingipain Inhibitor Cleared by FDA for Investigation as Potential Treatment for P. gingivalis–Associated Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 18. altasciences.com [altasciences.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. clinicalpub.com [clinicalpub.com]
Overcoming challenges in Atuzaginstat delivery to the brain
Welcome to the technical support center for researchers working with Atuzaginstat and other gingipain inhibitors. This resource provides troubleshooting guidance and frequently asked questions to assist you in overcoming challenges related to brain delivery and target engagement in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly COR388) is an orally bioavailable small molecule that acts as an irreversible inhibitor of gingipains.[1][2][3] Gingipains are toxic proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis), which is a key pathogen in chronic periodontitis.[4] The therapeutic hypothesis is that by inhibiting gingipains, this compound can block the neurotoxic effects of P. gingivalis that are implicated in the pathogenesis of Alzheimer's disease.[2][5][6] The drug covalently binds to the active site of lysine-specific gingipains, thereby inactivating them.[1]
Q2: Is this compound considered brain penetrant?
Yes, this compound is described as a brain-penetrant molecule.[1] Phase 1 clinical trial data indicated that it reached therapeutic levels in the cerebrospinal fluid (CSF).[2] Preclinical studies in mice also showed that oral administration of P. gingivalis led to the presence of bacterial DNA in the brain, and treatment with this compound could reduce this bacterial load, suggesting the compound crosses the blood-brain barrier to exert its effect.[4][7]
Q3: What were the major challenges encountered during the clinical development of this compound?
The primary challenge that led to the discontinuation of this compound's clinical development was liver toxicity.[1][7][8] During the Phase 2/3 GAIN trial, some participants experienced reversible liver abnormalities, which resulted in the FDA placing a clinical hold on the trial.[7][8] While the trial did not meet its primary endpoints in the overall population, a subgroup of patients with detectable P. gingivalis DNA in their saliva showed a statistically significant slowing of cognitive decline.[8][9]
Q4: What is the "gingipain hypothesis" of Alzheimer's disease?
The gingipain hypothesis proposes that infection of the brain with P. gingivalis and the subsequent release of toxic gingipain proteases contribute to the pathology of Alzheimer's disease.[2] Evidence supporting this includes the detection of P. gingivalis and gingipains in the brains of Alzheimer's patients.[4][10] These gingipains are thought to promote neuronal damage and inflammation.[2][11] They have been shown to be neurotoxic both in vivo and in vitro and can detrimentally affect tau, a protein essential for normal neuronal function.[4]
Troubleshooting Guide
Problem 1: Difficulty confirming this compound presence and target engagement in the brain in animal models.
| Possible Cause | Suggested Solution |
| Inadequate Brain Tissue Processing: Improper homogenization or extraction techniques can lead to low recovery of the compound. | Optimize your tissue homogenization protocol. Use validated liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantification of this compound in brain homogenates. |
| Timing of Tissue Collection: The peak concentration of the drug in the brain may have been missed. | Conduct a pharmacokinetic study to determine the Tmax (time to maximum concentration) of this compound in the brain tissue of your animal model. Collect tissues at various time points post-administration. |
| Assay Sensitivity: The analytical method may not be sensitive enough to detect the levels of this compound in the brain. | Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ) sufficient to measure expected brain concentrations. |
| Lack of a specific biomarker for target engagement: It can be challenging to confirm that the drug is inhibiting gingipains in the brain. | Develop or utilize an activity-based probe specific for the active site of lysine (B10760008) gingipains to measure target engagement in brain tissue samples.[12] Additionally, measure downstream biomarkers of P. gingivalis activity, such as specific cleavage products of its target proteins. |
Problem 2: Observing unexpected toxicity in cell culture or animal models.
| Possible Cause | Suggested Solution |
| Off-target effects: The observed toxicity may not be related to gingipain inhibition. | Screen this compound against a panel of host proteases and other potential off-targets to identify any unintended interactions. Compare the toxicological profile with other structurally distinct gingipain inhibitors. |
| Metabolite-induced toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity. | Perform metabolite identification studies in the relevant species (e.g., mouse, rat) to characterize the metabolic profile of this compound. Synthesize and test the major metabolites for toxicity. |
| Species-specific differences in metabolism: The toxicity observed may be unique to the animal model being used. | Compare the in vitro metabolism of this compound in liver microsomes from different species, including human, to assess potential differences in metabolic pathways that could lead to the formation of toxic metabolites. |
| Confounding factors in the experimental model: The toxicity could be an artifact of the experimental setup. | Carefully review all experimental parameters, including vehicle formulation, dosing regimen, and animal health status. Ensure that appropriate control groups are included in your study design. |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue using LC-MS/MS
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add 4 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Protein Precipitation:
-
To 50 µL of brain homogenate supernatant, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated reverse-phase liquid chromatography method coupled to a triple quadrupole mass spectrometer.
-
Optimize the mobile phase composition and gradient to achieve good chromatographic separation of this compound and the internal standard.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analytes.
-
Prepare a standard curve of this compound in blank brain homogenate to quantify the concentration in the samples.
-
Protocol 2: Assessment of Gingipain Activity in Brain Homogenates
-
Sample Preparation:
-
Prepare brain homogenates as described in Protocol 1.
-
Determine the total protein concentration of the homogenates using a standard protein assay (e.g., BCA assay).
-
-
Gingipain Activity Assay:
-
Use a fluorogenic substrate specific for lysine-gingipain (e.g., a peptide substrate with a fluorescent reporter).
-
In a 96-well plate, add a standardized amount of brain homogenate protein to each well.
-
Add the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Include a negative control (no brain homogenate) and a positive control (recombinant gingipain) in the assay.
-
To test the effect of this compound, pre-incubate the brain homogenates with the inhibitor for a defined period before adding the substrate.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound from Phase 1 Studies
| Parameter | Healthy Older Adults (n=24) | Alzheimer's Disease Patients (n=9) |
| Dose Regimen | 25, 50, or 100 mg every 12 hours for 10 days | 50 mg every 12 hours for 28 days |
| Safety | Well-tolerated | Well-tolerated |
| CSF Penetration | Reached therapeutic levels | Reached therapeutic levels |
| Data synthesized from information presented at the 2018 CTAD conference.[7] |
Table 2: Efficacy of this compound in a Subgroup of GAIN Trial Participants with Saliva P. gingivalis DNA
| Treatment Group | N | Change in ADAS-Cog11 from Baseline (48 weeks) | p-value |
| Placebo | - | - | - |
| This compound 40 mg BID | 242 (subgroup) | 42% slowing of decline | 0.007 |
| This compound 80 mg BID | 242 (subgroup) | 57% slowing of decline | 0.02 |
| Data from the Phase 2/3 GAIN trial.[8][9] |
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. COR388: a novel approach to treating Alzheimer’s based on the gingipain hypothesis | VJDementia [vjdementia.com]
- 7. alzforum.org [alzforum.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound Slows Cognitive Decline in P. Gingivalis-Positive Participants - - Practical Neurology [practicalneurology.com]
- 10. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]
Atuzaginstat Resistance in Porphyromonas gingivalis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating atuzaginstat and its effects on Porphyromonas gingivalis. The information is designed to address common experimental challenges and provide a framework for identifying and characterizing potential this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as COR388, is a small molecule, irreversible inhibitor of lysine-specific gingipains (Kgp) produced by P. gingivalis.[1][2] Gingipains are critical virulence factors for P. gingivalis, playing a role in nutrient acquisition, tissue destruction, and evasion of the host immune system. By covalently binding to the active site of lysine-gingipains, this compound blocks their proteolytic activity.[3]
Q2: My this compound treatment is not inhibiting the growth of P. gingivalis. What are the possible reasons?
Several factors could contribute to a lack of this compound efficacy in your experiments:
-
Compound Integrity: The this compound compound may have degraded.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect media, pH, or anaerobic environment, can affect both bacterial growth and drug activity.
-
Bacterial Strain Variability: Different strains of P. gingivalis may exhibit varying intrinsic susceptibility to this compound.
-
Development of Resistance: The P. gingivalis strain may have acquired resistance to this compound.
Q3: What are the potential mechanisms of resistance to this compound in P. gingivalis?
While specific resistance to this compound has not been extensively documented in the literature due to its discontinued (B1498344) clinical development, potential mechanisms can be hypothesized based on known antimicrobial resistance patterns:
-
Target Modification: Mutations in the kgp gene could alter the structure of the lysine-gingipain active site, preventing this compound from binding effectively.
-
Reduced Drug Accumulation: Changes in the bacterial cell envelope could limit the uptake of this compound, or an increase in efflux pump activity could actively remove the compound from the cell.
-
Enzymatic Degradation: While less common for this type of inhibitor, the bacteria could potentially acquire an enzyme that degrades this compound.
Q4: How can I confirm if my P. gingivalis strain is resistant to this compound?
Confirmation of resistance involves a systematic approach:
-
Verify Experimental Setup: Ensure all experimental parameters, including this compound stock solution integrity and assay conditions, are correct.
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a standardized MIC assay to quantify the concentration of this compound required to inhibit bacterial growth. Compare this to the expected MIC for susceptible strains.
-
Gingipain Activity Assay: Measure the activity of lysine-gingipains in the presence and absence of this compound to determine if the drug is effectively inhibiting its target.
-
Genetic Sequencing: Sequence the kgp gene of the suspected resistant strain to identify any mutations that could lead to target modification.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of P. gingivalis Growth in Susceptibility Assays
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not showing the expected inhibitory effect on P. gingivalis growth.
Troubleshooting Workflow
Step-by-Step Guide:
-
Verify this compound Integrity:
-
Action: Prepare a fresh stock solution of this compound from a reliable source. Confirm the solvent is appropriate and the stock concentration is accurate.
-
Rationale: this compound, like any chemical compound, can degrade over time or with improper storage.
-
-
Review Experimental Protocol:
-
Action: Double-check all parameters of your experimental setup, including the growth medium for P. gingivalis, incubation time, temperature, and anaerobic conditions.
-
Rationale: P. gingivalis is a fastidious anaerobe, and suboptimal growth conditions can impact its susceptibility to antimicrobials.
-
-
Perform Standardized MIC Assay:
-
Action: Conduct a broth microdilution or agar (B569324) dilution assay to determine the MIC of this compound against your P. gingivalis strain. Include a known susceptible control strain if available.
-
Rationale: A quantitative MIC value is essential to determine if the strain is truly resistant or if the issue lies with the experimental setup.
-
-
Conduct Gingipain Activity Assay:
-
Action: Measure the enzymatic activity of lysine-gingipain in cell lysates or culture supernatants of your P. gingivalis strain in the presence of varying concentrations of this compound.
-
Rationale: This will confirm if this compound is failing to inhibit its direct target.
-
-
Sequence the kgp Gene:
-
Action: If the gingipain activity assay shows a lack of inhibition, perform PCR amplification and sequencing of the kgp gene. Compare the sequence to that of a susceptible reference strain.
-
Rationale: This will identify any mutations in the target enzyme that could confer resistance.
-
Data Presentation: MIC and Gingipain Inhibition Data
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| P. gingivalis Strain | This compound MIC (µM) | Interpretation |
| Reference Strain (e.g., ATCC 33277) | Expected value | Susceptible |
| Your Test Strain | Your result | To be determined |
| Known Resistant Strain (if available) | Expected value | Resistant |
Table 2: Lysine-Gingipain Inhibition Assay Data
| This compound Concentration (µM) | % Inhibition of Lysine-Gingipain Activity (Reference Strain) | % Inhibition of Lysine-Gingipain Activity (Test Strain) |
| 0 | 0% | 0% |
| 0.1 | Expected value | Your result |
| 1 | Expected value | Your result |
| 10 | Expected value | Your result |
| 100 | Expected value | Your result |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against P. gingivalis
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria susceptibility testing.
Materials:
-
P. gingivalis strain(s) of interest
-
This compound
-
Anaerobic basal broth (e.g., supplemented Brain Heart Infusion)
-
96-well microtiter plates
-
Anaerobic chamber or jars
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in anaerobic basal broth to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: Culture P. gingivalis in anaerobic basal broth to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.
-
Inoculate Microtiter Plate: Add the adjusted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. gingivalis.
Protocol 2: Lysine-Gingipain (Kgp) Activity Assay
This protocol is for measuring the proteolytic activity of lysine-gingipain using a fluorogenic substrate.
Materials:
-
P. gingivalis culture supernatant or cell lysate
-
Fluorogenic substrate for lysine-gingipain (e.g., Ac-L-Lys-pNA)
-
Assay buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6)
-
This compound
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer and a stock solution of the fluorogenic substrate.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the P. gingivalis sample (supernatant or lysate) and the this compound dilutions. Include a control with no this compound.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the gingipains.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate Inhibition: Determine the rate of substrate cleavage for each this compound concentration and calculate the percentage of inhibition relative to the control without the inhibitor.
Protocol 3: Sequencing of the kgp Gene
This protocol outlines the steps for amplifying and sequencing the lysine-gingipain gene from P. gingivalis.
Materials:
-
P. gingivalis genomic DNA
-
PCR primers specific for the kgp gene
-
PCR master mix
-
Thermocycler
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Design Primers: Design PCR primers that flank the entire coding sequence of the kgp gene.
-
PCR Amplification: Perform PCR using the designed primers and P. gingivalis genomic DNA as the template.
-
Verify Amplification: Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon.
-
Purify PCR Product: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Assemble the sequencing reads and align them to the reference kgp gene sequence to identify any mutations.
Visualizing Potential Resistance Mechanisms
The following diagram illustrates the potential mechanisms by which P. gingivalis could develop resistance to this compound.
References
Interpreting unexpected data from Atuzaginstat studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atuzaginstat. The information is based on preclinical and clinical study data to help interpret unexpected results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential explanations and suggested next steps.
Question: Why am I observing a lack of efficacy with this compound in my Alzheimer's disease model?
Answer:
If you are not observing the expected therapeutic effects of this compound in your experimental model, consider the following troubleshooting steps:
-
Confirm Porphyromonas gingivalis Infection: this compound's primary mechanism is the inhibition of gingipains, which are toxic proteases produced by P. gingivalis.[1][2] The therapeutic effect of this compound is hypothesized to be most pronounced in the presence of an active P. gingivalis infection. The GAIN clinical trial, for instance, did not meet its primary endpoints in the overall population of individuals with mild to moderate Alzheimer's disease.[3][4] However, a prespecified subgroup of participants with detectable P. gingivalis DNA in their saliva showed a dose-responsive slowing of cognitive decline.[3][5]
-
Actionable Step: Screen your experimental subjects (e.g., animal models or cell cultures) for the presence of P. gingivalis and its gingipains. Consider using techniques like PCR to detect bacterial DNA in relevant samples (e.g., saliva, brain tissue).
-
-
Evaluate Drug Exposure and Target Engagement: Ensure that this compound is reaching its target at a sufficient concentration to inhibit gingipain activity.
-
Actionable Step: Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure this compound levels in plasma and the target tissue (e.g., brain). Assess gingipain activity in the presence and absence of the drug to confirm target engagement.
-
-
Assess Downstream Biomarkers: The therapeutic effects of this compound are thought to involve the reduction of neuroinflammation and the preservation of neuronal integrity.[6]
-
Actionable Step: Measure relevant biomarkers such as levels of pro-inflammatory cytokines (e.g., TNF-α), neuronal damage markers (e.g., neurofilament light chain), and synaptic proteins in your model.
-
Question: My experimental data shows evidence of liver toxicity. How can I investigate this further?
Answer:
The GAIN trial reported dose-related elevations in liver enzymes, which led to a clinical hold by the FDA.[7][8] If you observe signs of hepatotoxicity in your studies, a systematic investigation is crucial.
-
Dose-Response Analysis: The liver effects of this compound were observed to be dose-dependent in clinical trials, with a higher incidence at the 80 mg twice-daily dose compared to the 40 mg dose.[8]
-
Actionable Step: Conduct a dose-response study to determine the toxicity threshold in your model. This will help in identifying a therapeutic window with an acceptable safety margin.
-
-
Histopathological Examination: A detailed examination of liver tissue can provide insights into the nature and extent of the damage.
-
Actionable Step: Perform histopathological analysis of liver sections from treated and control animals. Look for signs of cellular injury, inflammation, and any other pathological changes.
-
-
Mechanism of Toxicity Investigation: Understanding the underlying mechanism of hepatotoxicity is key to mitigating it.
-
Actionable Step: Investigate potential mechanisms such as metabolic bioactivation, mitochondrial dysfunction, or off-target effects of this compound in in vitro liver models (e.g., primary hepatocytes, liver spheroids).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of gingipains, which are toxic proteases secreted by the bacterium Porphyromonas gingivalis.[1][2] The "gingipain hypothesis" suggests that P. gingivalis infection in the brain contributes to the pathology of Alzheimer's disease through gingipain-mediated neuronal damage and inflammation.[2] By inhibiting gingipains, this compound aims to reduce this damage and slow disease progression.[1]
Q2: What were the key findings from the GAIN clinical trial?
A2: The Phase 2/3 GAIN trial evaluated this compound in individuals with mild to moderate Alzheimer's disease.[2] The trial did not meet its co-primary endpoints of improving cognition (ADAS-Cog11) and activities of daily living (ADCS-ADL) in the overall study population.[3][4] However, in a prespecified subgroup of patients with detectable P. gingivalis DNA in their saliva, the 80 mg and 40 mg doses of this compound resulted in a 57% and 42% slowing of cognitive decline, respectively.[3][5]
Q3: What were the main adverse events associated with this compound?
A3: The most common adverse events were gastrointestinal issues such as diarrhea and nausea.[3][5] The most significant safety concern was dose-related liver toxicity, characterized by elevated liver enzymes.[7][8] These adverse events ultimately led to the discontinuation of the this compound clinical program.[7][9]
Q4: Is there a correlation between reducing P. gingivalis levels and clinical outcomes?
A4: Yes, data from the GAIN trial showed that reductions in P. gingivalis DNA in saliva at 24 weeks were correlated with improved cognitive outcomes at the end of the treatment period.[3]
Quantitative Data Summary
Table 1: GAIN Trial Efficacy in P. gingivalis Saliva DNA Positive Subgroup
| Treatment Group | N | Change in ADAS-Cog11 vs. Placebo (Slowing of Decline) | p-value |
| Placebo | - | - | - |
| This compound 40 mg BID | 242 (subgroup) | 42% | 0.007 |
| This compound 80 mg BID | 242 (subgroup) | 57% | 0.02 |
Data sourced from multiple reports on the GAIN trial top-line results.[3][5]
Table 2: Incidence of Liver Enzyme Elevation in the GAIN Trial
| Treatment Group | Incidence of Liver Enzyme Elevations (>3x ULN) |
| Placebo | 2% |
| This compound 40 mg BID | 7% |
| This compound 80 mg BID | 15% |
ULN: Upper Limit of Normal. Data sourced from reports on GAIN trial safety findings.[4][8]
Detailed Experimental Protocols
Protocol 1: Detection of P. gingivalis DNA in Saliva by PCR
-
Sample Collection: Collect at least 1 mL of unstimulated saliva in a sterile collection tube.
-
DNA Extraction: Extract total genomic DNA from the saliva sample using a commercially available DNA extraction kit suitable for biological fluids.
-
PCR Amplification:
-
Use primers specific for a unique gene of P. gingivalis (e.g., 16S rRNA or a gingipain-encoding gene).
-
Prepare a PCR reaction mix containing the extracted DNA, primers, DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR using a thermal cycler with an optimized cycling protocol (annealing temperature and extension time).
-
-
Detection: Analyze the PCR products by gel electrophoresis or using a real-time PCR instrument. The presence of a band of the expected size or a positive amplification signal indicates the presence of P. gingivalis DNA.
Visualizations
References
- 1. neurologylive.com [neurologylive.com]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. This compound Slows Cognitive Decline in P. Gingivalis-Positive Participants - - Practical Neurology [practicalneurology.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmadive.com [biopharmadive.com]
- 8. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 9. alzforum.org [alzforum.org]
Atuzaginstat Technical Support Center: Mitigating Liver Enzyme Elevation
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and mitigating liver enzyme elevation associated with the use of Atuzaginstat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly COR388) is an investigational, orally administered small molecule designed to treat Alzheimer's disease. Its novel mechanism of action is based on the "gingipain hypothesis," which posits that the bacterium Porphyromonas gingivalis (P. gingivalis) can infect the brain and contribute to the pathology of Alzheimer's disease through the secretion of toxic proteases called gingipains.[1][2] this compound is a first-in-class inhibitor of lysine-gingipains, aiming to block this neuronal damage and reduce the bacterial load.[1][2]
Q2: What is the primary safety concern observed with this compound in clinical trials?
A2: The primary safety concern identified during the Phase 2/3 GAIN clinical trial was a dose-dependent elevation of liver enzymes, indicative of potential hepatotoxicity.[1][3] These hepatic adverse events led the U.S. Food and Drug Administration (FDA) to place a partial, and subsequently a full, clinical hold on the investigational new drug application for this compound.[2][3]
Q3: How frequent and severe were the observed liver enzyme elevations?
A3: In the GAIN trial, elevations in liver enzymes greater than three times the upper limit of normal (>3x ULN) were observed in a dose-dependent manner. The company reported that these elevations were generally asymptomatic and reversible upon discontinuation of the drug.[4][5] Two participants in the high-dose group also experienced concomitant elevations in bilirubin.[1][4]
Data Presentation
Table 1: Incidence of Liver Enzyme Elevation (>3x ULN) in the GAIN Trial
| Treatment Group | Incidence of Liver Enzyme Elevation (>3x ULN) |
| Placebo | 2% |
| This compound 40 mg BID | 7% |
| This compound 80 mg BID | 15% |
Source: Cortexyme, Inc. GAIN Trial Top-line Results Announcement, October 2021[4][5]
Troubleshooting Guide for Experimental Use
Scenario: You have observed an elevation in liver enzymes (ALT/AST) in your experimental model after administering this compound.
Step 1: Immediate Action - Confirmation and Assessment
-
Repeat Liver Function Tests (LFTs): Immediately repeat the LFTs (including ALT, AST, alkaline phosphatase, and total bilirubin) to confirm the initial finding.
-
Assess Clinical Signs: Observe the subject for any clinical signs of liver injury, such as jaundice, lethargy, or abdominal distension.
-
Review Dosing and Administration: Verify the dose, formulation, and administration route of this compound to rule out experimental error.
Step 2: Decision Making - Dose Modification or Discontinuation
-
For mild, asymptomatic elevations (<3x ULN):
-
Consider continuing the experiment with increased monitoring frequency (e.g., daily or every other day LFTs).
-
Evaluate the possibility of reducing the this compound dose.
-
-
For significant elevations (>3x ULN) or if clinical signs are present:
Step 3: Investigation and Mitigation
-
Rule out other causes: Investigate other potential causes for the elevated liver enzymes, such as co-administered medications, vehicle effects, or underlying health conditions in the experimental model.
-
Consider a dose-response study: If not already performed, conduct a dose-response study starting with lower doses of this compound to identify a potential therapeutic window with an acceptable safety margin. The GAIN trial data clearly indicates a dose-dependent effect on liver enzymes.[1][3]
-
Evaluate a titration strategy: Based on proposed strategies for future clinical trials, consider implementing a dose titration schedule, starting with a low dose and gradually increasing to the target dose, to potentially mitigate the risk of liver enzyme elevation.[6][7]
Experimental Protocols
Protocol 1: Recommended Liver Function Monitoring in Preclinical Studies
-
Baseline Measurement: Prior to the first administration of this compound, collect baseline blood samples to establish normal liver enzyme levels (ALT, AST, ALP, Total Bilirubin) for each subject.
-
Acclimatization: Ensure subjects are properly acclimatized to the experimental conditions to minimize stress-related physiological changes.
-
Regular Monitoring:
-
Initial Phase (First 2 weeks): Collect blood samples for LFTs at least twice weekly.
-
Maintenance Phase: If no significant elevations are observed, monitoring frequency can be reduced to once weekly for the duration of the study.
-
-
Trigger for Increased Monitoring: If at any point a subject shows an elevation in ALT or AST greater than 1.5x the upper limit of normal, increase monitoring frequency to daily or every other day.
-
Data Analysis: Analyze liver enzyme levels relative to each subject's own baseline and in comparison to a vehicle-treated control group.
Visualizations
Caption: this compound's mechanism of action targeting gingipains.
Caption: Recommended workflow for monitoring liver function.
Caption: Decision tree for troubleshooting liver enzyme elevation.
References
- 1. Deciphering the toxicological role of Porphyromonas gingivalis derived endotoxins in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models | Scilit [scilit.com]
- 3. Autoimmune Hepatitis (Immune-Mediated Liver Injury) Induced By Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models [mdpi.com]
- 5. sop.washington.edu [sop.washington.edu]
- 6. Atorvastatin unveiling primary biliary cholangitis and autoimmune hepatitis overlap syndrome in an older adult: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Atuzaginstat Technical Support Center: Navigating the Translation from Preclinical Promise to Clinical Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complexities encountered during the preclinical and clinical research of Atuzaginstat. We aim to equip researchers with the necessary information to design, execute, and interpret experiments related to this novel gingipain inhibitor for Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small-molecule inhibitor of gingipains, which are toxic proteases produced by the bacterium Porphyromonas gingivalis (P. gingivalis).[1] The "gingipain hypothesis" of Alzheimer's disease posits that P. gingivalis infection of the brain contributes to neurodegeneration through the destructive action of gingipains.[2][3] These proteases can damage neuronal proteins, including tau, and trigger neuroinflammation.[4][5] this compound aims to block this pathology by inhibiting gingipain activity.[2]
Q2: What were the key preclinical findings that supported the clinical development of this compound?
Preclinical studies demonstrated that oral infection of mice with P. gingivalis resulted in brain colonization, increased production of amyloid-beta (Aβ)₁₋₄₂, neuroinflammation, and hippocampal neurodegeneration.[4][5] Treatment with this compound in these models was shown to reduce the bacterial load, block Aβ₁₋₄₂ production, decrease neuroinflammation, and rescue neurons.[4]
Q3: Why did the Phase 2/3 GAIN clinical trial for this compound fail to meet its primary endpoints?
The GAIN (GingipAIN inhibitor for treatment of Alzheimer's disease) trial, which enrolled 643 individuals with mild to moderate Alzheimer's disease, did not show a statistically significant slowing of cognitive decline as measured by the ADAS-Cog11 and ADCS-ADL scales in the overall study population compared to placebo.[6]
Q4: Was there any evidence of efficacy for this compound in the GAIN trial?
In a pre-specified subgroup analysis of patients with detectable P. gingivalis DNA in their saliva at baseline, there was a dose-dependent slowing of cognitive decline. The higher dose (80 mg twice daily) showed a statistically significant 57% slowing of decline on the ADAS-Cog11 scale.[6] This suggests that the therapeutic benefit of this compound may be concentrated in patients with an active oral P. gingivalis infection.
Q5: What were the primary safety concerns that led to the clinical hold on this compound?
The FDA placed a clinical hold on this compound's Investigational New Drug (IND) application due to concerns about liver toxicity. In the GAIN trial, dose-related elevations in liver enzymes were observed.[6]
Troubleshooting Guides
Preclinical Research
Problem: Difficulty replicating the P. gingivalis-induced Alzheimer's disease pathology in mouse models.
-
Solution: Ensure the use of a virulent strain of P. gingivalis, such as W83, as used in key preclinical studies. The method of oral infection is critical; repeated oral lavage with the bacterial culture is a common technique. Careful monitoring of the infection status and ensuring chronic, persistent infection is crucial for the development of neuropathology. Refer to the detailed experimental protocols below for specific guidance.
Problem: Inconsistent results in in-vitro gingipain inhibition assays.
-
Solution: The purity and activity of the gingipain enzymes used are paramount. Ensure proper handling and storage of the enzymes to maintain their activity. The choice of substrate and buffer conditions can also significantly impact the results. It is recommended to use a well-characterized fluorogenic substrate and to optimize the assay conditions (e.g., pH, temperature, incubation time) for your specific experimental setup.
Clinical Trial Design and Interpretation
Problem: High placebo response or variability in clinical trial results.
-
Solution: The experience with this compound highlights the importance of patient stratification. The significant effect observed in the P. gingivalis-positive subgroup suggests that future trials of similar agents should consider enrolling only patients with evidence of P. gingivalis infection. This can be determined by screening for bacterial DNA in saliva or serum antibodies against P. gingivalis.
Problem: Managing and monitoring for potential liver toxicity.
-
Solution: The clinical development of this compound was halted due to hepatotoxicity. For any future development of gingipain inhibitors, a robust safety monitoring plan is essential. This should include frequent monitoring of liver function tests (ALT, AST, bilirubin) throughout the trial, especially during the initial weeks of treatment. Establishing clear criteria for dose modification or discontinuation in response to elevated liver enzymes is critical.
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in a Mouse Model of P. gingivalis-Induced Neurodegeneration
| Parameter | P. gingivalis Infected (Vehicle) | P. gingivalis Infected + this compound | Key Finding |
| Brain P. gingivalis DNA | Increased | Reduced | This compound reduces bacterial load in the brain. |
| Brain Aβ₁₋₄₂ Levels | Increased | Reduced | This compound blocks the production of a key component of amyloid plaques. |
| Neuroinflammation Markers | Increased | Reduced | This compound mitigates the inflammatory response in the brain. |
| Hippocampal Neuron Count | Decreased | Rescued | This compound protects neurons from degeneration. |
Data synthesized from preclinical studies.[4]
Table 2: Key Efficacy and Safety Data from the Phase 2/3 GAIN Trial of this compound
| Endpoint | Overall Population (this compound vs. Placebo) | P. gingivalis Saliva DNA Positive Subgroup (80mg this compound vs. Placebo) |
| Change in ADAS-Cog11 | No significant difference | 57% slowing of cognitive decline (p=0.02) |
| Change in ADCS-ADL | No significant difference | No significant difference |
| Liver Enzyme Elevations (>3x ULN) | 15% (80mg dose) | Not separately reported |
| Most Common Adverse Events | Gastrointestinal (diarrhea, nausea) | Not separately reported |
Data from the GAIN Trial.[6]
Experimental Protocols
In Vivo: P. gingivalis Oral Infection Mouse Model
Objective: To establish a chronic oral infection with P. gingivalis in mice to model aspects of Alzheimer's disease pathology.
Materials:
-
Porphyromonas gingivalis strain W83
-
Anaerobic growth medium (e.g., Trypticase Soy Broth supplemented with yeast extract, hemin, and menadione)
-
8 to 10-week-old wild-type mice (e.g., C57BL/6)
-
Oral gavage needles
Procedure:
-
Culture P. gingivalis W83 under anaerobic conditions to mid-log phase.
-
Harvest and wash the bacteria in a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the bacterial pellet to a final concentration of approximately 1 x 10⁹ colony-forming units (CFU) per ml.
-
Administer 100 µl of the bacterial suspension to each mouse via oral gavage.
-
Repeat the oral gavage 3 to 5 times per week for a period of 6 to 8 weeks to establish a chronic infection.
-
At the end of the infection period, tissues (brain, oral swabs) can be collected for analysis of bacterial load (by qPCR), Aβ levels (by ELISA or immunohistochemistry), neuroinflammation (by cytokine analysis or immunohistochemistry), and neuronal cell counts (by stereology).
In Vitro: Gingipain Inhibition Assay
Objective: To determine the inhibitory activity of a compound against purified gingipain enzymes.
Materials:
-
Purified Lysine-gingipain (Kgp) and Arginine-gingipain (Rgp)
-
Fluorogenic substrate for Kgp (e.g., Z-Phe-Lys-AMC) and Rgp (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 5 mM CaCl₂, and 10 mM cysteine)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the purified gingipain enzyme to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC₅₀ value of the test compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of this compound in mitigating P. gingivalis-induced neurodegeneration.
Caption: Overview of the preclinical to clinical translation workflow for this compound.
References
- 1. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Atuzaginstat's effect on gut microbiome and potential side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atuzaginstat. The information focuses on its effects on the gut microbiome and potential side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule, orally bioavailable inhibitor of lysine-specific gingipains.[1][2] Gingipains are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis).[3][4] The therapeutic hypothesis, known as the "gingipain hypothesis," posits that by inhibiting these proteases, this compound can reduce the neuronal damage and neuroinflammation associated with P. gingivalis infection in the brain, which is a suspected contributor to Alzheimer's disease pathology.[1][5]
Q2: What is the established connection between this compound and the gut microbiome?
A2: The direct effects of this compound on the overall gut microbiome composition have not been extensively detailed in publicly available research. The primary connection is through its target, P. gingivalis. While traditionally known as an oral pathogen, P. gingivalis can translocate to the gut and has been shown to alter the gut microbiome, potentially leading to dysbiosis and inflammation.[6][7][8] By targeting P. gingivalis, this compound may indirectly influence the gut microbial environment. Eating can facilitate the entry of P. gingivalis into the digestive tract, where it may induce gastrointestinal diseases and alter the gut microbiota composition.[6]
Q3: What are the most frequently observed side effects of this compound in clinical trials?
A3: The most commonly reported treatment-related adverse events are gastrointestinal and hepatic.[5] Gastrointestinal issues include diarrhea and nausea.[9][10] Dose-related elevations in liver enzymes (transaminases) have also been a significant finding, with a higher incidence at higher doses.[5][11] These liver abnormalities were characterized as reversible, but concerns about hepatotoxicity led to a partial and then a full clinical hold by the FDA on the this compound trials.[4][5][12]
Troubleshooting Guides
Issue 1: High variability in gut microbiome data following this compound administration in animal models.
-
Possible Cause 1: Inconsistent Gavage/Administration. Improper oral gavage technique can lead to stress in the animals, which is known to influence the gut microbiome.
-
Troubleshooting Step: Ensure all technicians are uniformly trained in low-stress gavage techniques. Consider administering this compound in palatable food or water if the formulation allows, to minimize stress.
-
-
Possible Cause 2: Environmental Confounders. Changes in diet, housing, or light cycles can significantly impact the gut microbiome.
-
Troubleshooting Step: Standardize all environmental conditions for all experimental groups. Co-house animals from different treatment groups where appropriate to normalize cage effects, or ensure randomization across cages and racks.
-
-
Possible Cause 3: Incomplete Inhibition of P. gingivalis. If the study involves inducing a P. gingivalis dysbiosis, incomplete clearance or inhibition by this compound could lead to variable microbial shifts.
-
Troubleshooting Step: Confirm the effective dose of this compound for P. gingivalis inhibition in your specific animal model through pilot studies. Measure P. gingivalis load in fecal or cecal samples using qPCR to correlate with microbiome changes.
-
Issue 2: Elevated liver enzymes (ALT/AST) in experimental animals treated with this compound.
-
Possible Cause 1: Dose-Dependent Hepatotoxicity. Clinical data indicates a dose-dependent increase in liver enzymes.[5][11]
-
Troubleshooting Step: Review the dosage being used. It may be necessary to perform a dose-response study to identify a therapeutically relevant dose with an acceptable safety margin in your model.
-
-
Possible Cause 2: Interaction with other compounds. The vehicle or other administered compounds could be interacting with this compound to cause liver stress.
-
Troubleshooting Step: Run a vehicle-only control group. If the vehicle is novel, test its effect on liver enzymes in isolation.
-
-
Possible Cause 3: Pre-existing liver conditions in the animal model.
-
Troubleshooting Step: Ensure all animals are healthy and free from underlying liver conditions before starting the experiment. Screen a subset of animals for baseline liver enzyme levels.
-
Data Presentation
Table 1: Summary of Common Side Effects from this compound Clinical Trials
| Side Effect Category | Specific Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Reference |
| Gastrointestinal | Diarrhea | 12% - 16% | 3% | [5][10] |
| Nausea | 6% - 15% | 2% | [5][10] | |
| Hepatic | Liver Enzyme Elevations (>3x ULN) - 40 mg dose | 7% | 2% | [11] |
| Liver Enzyme Elevations (>3x ULN) - 80 mg dose | 15% | 2% | [11] | |
| Concomitant Bilirubin Elevation - 80 mg dose | 2 participants | 0 participants | [11] |
(Note: Frequencies are approximate and collated from multiple trial reports.)
Experimental Protocols
Protocol 1: Assessment of this compound's Impact on Gut Microbiome Composition via 16S rRNA Sequencing
-
Sample Collection: Collect fecal samples from animals at baseline (before this compound administration) and at specified time points throughout the study. Immediately snap-freeze samples in liquid nitrogen and store at -80°C.
-
DNA Extraction: Use a validated commercial kit (e.g., Qiagen DNeasy PowerSoil Pro Kit) for microbial DNA extraction from fecal samples. Include a negative control (no sample) to check for kit contamination.
-
Library Preparation: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity PCR primers. Attach sequencing adapters and unique barcodes to each sample's amplicons.
-
Sequencing: Pool the barcoded libraries and perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FASTQC to assess raw read quality. Trim and filter reads using DADA2 or QIIME 2 to remove low-quality sequences and chimeras.
-
Taxonomic Assignment: Assign taxonomy to the resulting Amplicon Sequence Variants (ASVs) using a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Observed ASVs) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare community composition between treatment groups.
-
Statistical Analysis: Use statistical tests like PERMANOVA to assess significant differences in beta diversity between groups and ANCOM or DESeq2 to identify differentially abundant taxa.
-
Mandatory Visualizations
Caption: Workflow for studying this compound's effect on the gut microbiome and liver enzymes.
Caption: this compound's mechanism of action targeting P. gingivalis-secreted gingipains.
References
- 1. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The effect of Porphyromonas gingivalis on the gut microbiome of mice in relation to aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. This compound Slows Cognitive Decline in P. Gingivalis-Positive Participants - - Practical Neurology [practicalneurology.com]
- 11. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 12. biopharmadive.com [biopharmadive.com]
Atuzaginstat Stability Technical Support Center
This technical support center provides guidance for researchers and scientists on assessing the long-term stability of investigational compounds like Atuzaginstat in solution. Since specific stability data for this compound is not publicly available, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: Where can I find definitive data on the long-term stability of this compound in a specific solution?
As an investigational compound, comprehensive public stability data for this compound in various solutions is limited. The stability of a compound is not intrinsic but depends heavily on factors like the solvent, pH, temperature, light exposure, and the presence of other substances.[1][2] Therefore, it is crucial for researchers to perform their own stability assessments under conditions that mimic their specific experimental setup. This guide provides the necessary framework and protocols to conduct such studies.
Q2: What is a stability-indicating analytical method and why is it essential?
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and any other components in the sample matrix.[3][4][5] High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[3][5] It is essential because it ensures that the measurement of the active compound is not artificially inflated by co-eluting degradation products, providing a true measure of the compound's stability over time.[6][7]
Q3: How do I establish the optimal storage conditions for my this compound solutions?
Determining the right storage conditions involves testing the compound's stability under a range of environmental factors.[2][8] This typically includes:
-
Temperature: Testing at refrigerated (2-8°C), room (20-25°C), and accelerated (e.g., 40°C) temperatures.[2][9]
-
Light Exposure: Comparing samples stored in light versus those protected in amber vials or dark conditions to assess photosensitivity.[1][2]
-
pH: Evaluating stability in buffers across a range of pH values if the compound is to be used in different aqueous environments.
The results will help define a storage protocol (e.g., "Store at 4°C, protect from light") that minimizes degradation and ensures the integrity of the compound for the duration of your experiments.[10][11]
Q4: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions such as strong acids, bases, oxidation, high heat, and intense light.[6][12][13] The purpose is not to determine shelf-life but to:
-
Identify likely degradation products and establish degradation pathways.[6][13]
-
Demonstrate the specificity and validating the stability-indicating nature of the analytical method.[6][7]
-
Gain insight into the intrinsic stability of the molecule, which can inform formulation and packaging development.[12][13]
Q5: What are the most common factors that can cause a research compound to degrade in solution?
Several factors can compromise the stability of a compound in solution:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.[1]
-
Oxidation: Degradation caused by reaction with oxygen, which can be initiated by light, heat, or metal ions.[1][2]
-
Photodegradation: Chemical changes induced by exposure to UV or visible light.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of all chemical degradation reactions.[1]
-
Interactions: The active compound may react with excipients, impurities, or the container material itself.[1]
Troubleshooting Guide
Issue 1: My compound is degrading much faster than expected in my standard buffer.
-
Check the pH: Ensure the pH of your buffer is accurate and stable over time. The compound may be highly sensitive to minor pH shifts.
-
Evaluate Buffer Components: Certain buffer salts (e.g., phosphates) can sometimes catalyze degradation. Consider testing stability in an alternative buffer system.
-
Suspect Oxidation: If not already doing so, try preparing the solution with de-gassed solvents and storing it under an inert atmosphere (e.g., nitrogen or argon) to see if stability improves.
-
Review Storage Container: Plastics can leach impurities, and some glass surfaces can be slightly basic. Test stability in a different type of container (e.g., switch from plastic to borosilicate glass).
Issue 2: My HPLC chromatogram shows several new, unidentified peaks after storing my solution.
-
These are likely degradation products. This is the expected outcome of a stability study. The goal of a stability-indicating method is to separate these peaks from the main compound peak.
-
Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the main this compound peak to ensure it is not co-eluting with a degradant.
-
Characterize Degradants: While full identification is complex, you can gain insights by comparing the chromatograms from different stress conditions (acid, base, oxidation, etc.) to see which conditions produce which peaks. This helps in understanding the degradation pathway.
Issue 3: I am getting inconsistent and non-reproducible stability results.
-
Standardize Solution Preparation: Ensure the exact same procedure is used every time, including the source of the solvent, the order of addition, and mixing time.
-
Verify Analytical Method Precision: Before starting the stability study, ensure the HPLC method itself is validated for precision by injecting the same standard multiple times to check for consistent results.
-
Control Environmental Conditions: Use calibrated ovens and photostability chambers. Ensure that samples are not subjected to temperature fluctuations. When sampling, allow containers to reach ambient temperature before opening to avoid condensation.
-
Check for Evaporation: Ensure your sample containers are sealed tightly. Solvent evaporation can concentrate the sample, leading to erroneously high assay values over time.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to investigate the degradation pathways of a compound like this compound. The goal is to achieve 5-20% degradation of the active substance.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Sample at time points (e.g., 30 mins, 1, 2, 4 hours), neutralize with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Sample at time points (e.g., 2, 4, 8, 24 hours), dilute, and analyze.
-
-
Thermal Degradation:
-
Store the stock solution (and the solid compound, in parallel) in an oven at a high temperature (e.g., 80°C).
-
Sample at time points (e.g., 1, 3, 5 days), dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Sample at the end of the exposure, dilute, and analyze both the exposed and control samples.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a systematic approach to developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column and Mobile Phase Screening:
-
Start with a common column, such as a C18, 5 µm, 4.6 x 150 mm.
-
Screen different mobile phase compositions. A good starting point is a gradient of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Method Optimization:
-
Inject a mixture of stressed samples (e.g., a composite of acid, base, and peroxide-degraded samples) to ensure the method can separate the degradants from the parent peak.
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and temperature to achieve optimal resolution (>2) between the parent peak and the closest eluting impurity.
-
Select a UV detection wavelength that provides a good response for both the parent compound and the impurities (a PDA detector is highly recommended).
-
-
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can separate the parent peak from all degradation products by analyzing the forced degradation samples. Use a PDA detector to check for peak purity.
-
Linearity: Prepare a series of standards at different concentrations and plot a calibration curve to demonstrate a linear relationship between concentration and peak area.
-
Precision: Inject the same sample multiple times (at least six) to ensure the results are repeatable (RSD < 2%).
-
Accuracy: Analyze samples with a known amount of spiked this compound to confirm the method's accuracy in quantifying the compound.
-
Data Presentation
Use the following templates to organize and present your stability data.
Table 1: Template for Summarizing Forced Degradation Study Results
| Stress Condition | Duration/Temp | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl | 24h @ 60°C | 85.2% | 14.8% | 3 | 5.6% @ RRT 0.85 |
| 0.1 M NaOH | 4h @ RT | 79.5% | 20.5% | 2 | 12.1% @ RRT 1.15 |
| 3% H₂O₂ | 24h @ RT | 91.3% | 8.7% | 4 | 3.2% @ RRT 0.92 |
| Thermal (Heat) | 5 days @ 80°C | 96.8% | 3.2% | 1 | 2.1% @ RRT 0.78 |
| Photolytic | 1.2M lux-hr | 98.1% | 1.9% | 1 | 1.5% @ RRT 1.08 |
| Control (Dark) | 1.2M lux-hr | 99.8% | 0.2% | 0 | - |
| RRT = Relative Retention Time |
Table 2: Template for Long-Term Stability Data Collection (Example: 4°C Storage)
| Time Point | Appearance | pH | Assay (% of Initial) | Total Impurities (%) | Comments |
| T = 0 | Clear, colorless | 7.02 | 100.0% | 0.15% | - |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 12 Months |
Visualizations
Caption: Logical workflow for assessing compound stability.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected degradation.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. academically.com [academically.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. Storage and Transport: New USP Chapter for Investigational Drug Products - ECA Academy [gmp-compliance.org]
- 12. pharmtech.com [pharmtech.com]
- 13. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of Atuzaginstat and Second-Generation Gingipain Inhibitors for Neurodegenerative Disease Research
For researchers and drug development professionals, this guide provides a comprehensive comparison of the first-in-class gingipain inhibitor, atuzaginstat (COR388), and its second-generation successors, exemplified by COR588. This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
The "gingipain hypothesis" of neurodegeneration posits that toxic proteases, known as gingipains, secreted by the bacterium Porphyromonas gingivalis, play a crucial role in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions. This has led to the development of small molecule inhibitors targeting these enzymes. This guide focuses on a comparative evaluation of this compound, the first of these inhibitors to undergo extensive clinical testing, and the subsequent second-generation inhibitors designed to improve upon its properties.
Performance and Properties: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and the second-generation inhibitor COR588, based on publicly available information from preclinical studies and clinical trials.
Table 1: Potency and Pharmacokinetic Profile
| Parameter | This compound (COR388) | Second-Generation Inhibitor (COR588) |
| Target | Lysine-gingipain | Lysine-gingipain |
| Potency (IC50) | <50 pM[1] | Described as more potent and selective than this compound; specific IC50 not publicly available[2][3] |
| Half-life (t½) | 4.5 - 4.9 hours (at steady state in healthy older adults)[4] | 11 - 12 hours (in healthy adults)[5] |
| Time to Max Concentration (Tmax) | 0.5 - 1.5 hours (in healthy older adults)[4] | Not specified in available data |
| Dosing Regimen | Twice daily[4] | Once daily[2] |
| Brain Penetrance | Yes, detected in CSF[6] | Yes, high CNS penetration confirmed[3] |
Table 2: Clinical Safety and Tolerability
| Adverse Event Profile | This compound (GAIN Trial) | Second-Generation Inhibitor (COR588 - Phase 1) |
| Liver Enzyme Elevation (>3x ULN) | 7% (40 mg BID), 15% (80 mg BID) vs. 2% (placebo)[7] | No clinically significant findings on laboratory tests reported[3] |
| Most Common Adverse Events | Gastrointestinal (e.g., diarrhea, nausea) in 12-15% of treated participants[7] | No serious adverse events reported; well-tolerated across all doses (25-200 mg)[3] |
| FDA Clinical Hold | Yes, due to liver toxicity concerns[7] | No clinical hold reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Safety and PK data from the Phase I trial of COR588 | VJDementia [vjdementia.com]
- 2. FimR and FimS: Biofilm Formation and Gene Expression in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Atuzaginstat: A Targeted Approach Against the Infectious Hypothesis of Alzheimer's Disease
A Comparative Analysis of Atuzaginstat's Efficacy in Preclinical and Clinical Alzheimer's Models
For decades, the amyloid cascade hypothesis has dominated Alzheimer's disease (AD) research. However, the modest success of amyloid-targeting therapies has spurred the exploration of alternative pathological mechanisms. One such compelling avenue is the "gingipain hypothesis," which posits a causal link between chronic periodontal disease, specifically infection with the bacterium Porphyromonas gingivalis, and the onset and progression of AD. This compound (formerly COR388), a first-in-class, orally bioavailable small-molecule inhibitor of gingipains—toxic proteases secreted by P. gingivalis—has been at the forefront of testing this hypothesis. This guide provides a comprehensive comparison of the efficacy of this compound in various Alzheimer's models, supported by experimental data and protocols, and contrasts it with other emerging gingipain inhibitors.
The Gingipain Hypothesis: A Novel Target in Alzheimer's Disease
The central tenet of the gingipain hypothesis is that P. gingivalis can translocate from the oral cavity to the brain, where its secreted gingipains contribute to neurodegeneration.[1][2][3] These cysteine proteases, which include lysine-gingipain (Kgp) and arginine-gingipain (Rgp), are known to be neurotoxic and can exert detrimental effects on tau, a protein crucial for normal neuronal function.[2][4] Evidence supporting this hypothesis includes the detection of P. gingivalis DNA and gingipains in the brains of AD patients at significantly higher levels than in healthy individuals.[2][5] Furthermore, gingipain levels in the brain have been found to correlate with tau and ubiquitin pathology.[4][5]
This compound is a selective inhibitor of lysine-gingipains.[1][6] By binding covalently to the active site of these proteases, it irreversibly inactivates them.[7] This mechanism of action is twofold: it directly blocks the neurotoxic effects of gingipains and disrupts the nutrient supply for P. gingivalis, which relies on these proteases for its survival.[1][7]
Preclinical Efficacy of this compound in a Mouse Model of P. gingivalis-Induced Neurodegeneration
To investigate the therapeutic potential of this compound, a key preclinical model involves the chronic oral infection of wild-type mice with P. gingivalis. This model recapitulates several key features of Alzheimer's pathology, including brain colonization by the bacterium, increased production of amyloid-beta 42 (Aβ42), neuroinflammation, and hippocampal neurodegeneration.[2][3][5]
Experimental Protocol: P. gingivalis Oral Infection Mouse Model
A representative experimental protocol for the P. gingivalis oral infection mouse model is as follows:
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used to avoid confounding factors from genetic modifications.
-
Bacterial Culture: Porphyromonas gingivalis (e.g., strain W83) is cultured under anaerobic conditions.
-
Oral Infection: A solution containing a known concentration of P. gingivalis is administered orally to the mice multiple times a week for a period of several weeks (e.g., 6 weeks).[8]
-
Treatment: Following the infection period, mice are treated with this compound (e.g., administered orally via gavage) or a vehicle control for a specified duration.
-
Outcome Measures: After the treatment period, brain tissue is harvested for analysis. Key outcome measures include:
-
Bacterial Load: Quantified by qPCR for P. gingivalis DNA.
-
Aβ42 Levels: Measured by ELISA.
-
Neuroinflammation: Assessed by measuring levels of pro-inflammatory cytokines such as TNF-α.
-
Neurodegeneration: Determined by histological analysis of neuronal survival in the hippocampus.
-
Preclinical Data Summary
The following table summarizes the key findings from preclinical studies of this compound in the P. gingivalis oral infection mouse model.
| Outcome Measure | Vehicle Control | This compound Treatment | Percentage Improvement |
| Brain P. gingivalis Load | High | Significantly Reduced | Not specified |
| Brain Aβ42 Levels | Increased | Blocked Increase | Not specified |
| Brain TNF-α Levels | Increased | Reduced | Not specified |
| Hippocampal Neuronal Survival | Degeneration | Rescued Neurons | Not specified |
Note: Specific quantitative data with statistical parameters from the primary preclinical studies were not consistently available in the reviewed literature. The table reflects the reported qualitative outcomes.
dot
Caption: Workflow of the preclinical mouse model for evaluating this compound.
Clinical Validation: The GAIN Trial
The promising preclinical data led to the initiation of the Phase 2/3 GAIN (GingipAIN inhibitor for Treatment of Alzheimer's Disease) trial, a double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in individuals with mild to moderate AD.[1][8] A total of 643 participants were randomized to receive this compound (40 mg or 80 mg twice daily) or a placebo for 48 weeks.[8]
The co-primary endpoints of the study were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[8]
GAIN Trial: Overall Results and Subgroup Analysis
In the overall study population, the GAIN trial did not meet its co-primary endpoints.[9] However, a prespecified subgroup analysis of participants with detectable P. gingivalis DNA in their saliva at baseline (n=242) revealed a dose-responsive slowing of cognitive decline as measured by ADAS-Cog11.[9]
| Treatment Group | Change in ADAS-Cog11 vs. Placebo | p-value |
| This compound 80 mg BID | 57% slowing of decline | 0.02 |
| This compound 40 mg BID | 42% slowing of decline | 0.07 |
BID: twice daily. Data from the prespecified subgroup with detectable P. gingivalis DNA in saliva.
No significant benefit was observed on the ADCS-ADL in this subgroup.[9] The most common adverse events were gastrointestinal issues.[9] However, the development of this compound was halted due to concerns about liver toxicity, with dose-related elevations in liver enzymes observed in some participants.[3] This led to a full clinical hold by the FDA.[3]
dot
Caption: The proposed signaling pathway of this compound's action.
Comparison with Alternative Gingipain Inhibitors
The clinical setback of this compound has not extinguished interest in the gingipain hypothesis. Several other gingipain inhibitors are in various stages of development, aiming to improve upon the safety and efficacy profile of this compound.
| Compound | Target | Development Stage | Key Features |
| This compound (COR388) | Lysine-gingipain | Phase 2/3 (Halted) | First-in-class; oral bioavailability; brain penetrant; liver toxicity concerns. |
| LHP588 (formerly COR588) | Lysine-gingipain | Phase 2 initiated | Next-generation inhibitor with an improved safety profile and potential for once-daily dosing.[7][10] |
| KYT-Inhibitors (e.g., KYT-1, KYT-36, KYT-41) | Rgp and/or Kgp | Preclinical | Small molecule inhibitors that have shown some efficacy in animal models, but literature is sparse.[6] |
Conclusion
This compound represented a pioneering effort to validate the gingipain hypothesis of Alzheimer's disease. Preclinical studies in a P. gingivalis infection mouse model demonstrated its potential to mitigate key aspects of AD-like pathology. The subsequent GAIN trial, while failing to meet its primary endpoints in the overall population, provided a tantalizing signal of efficacy in a subgroup of patients with evidence of P. gingivalis infection, suggesting that this could be a viable personalized medicine approach. However, the development of this compound was ultimately curtailed by safety concerns related to liver toxicity.
The journey of this compound has provided invaluable lessons for the field. It has highlighted the importance of patient stratification in AD clinical trials and has paved the way for next-generation gingipain inhibitors, such as LHP588, which are being developed with improved safety profiles. The validation of the gingipain hypothesis remains an active and promising area of research that could lead to novel therapeutic strategies for this devastating neurodegenerative disease.
References
- 1. COR388: a novel approach to treating Alzheimer’s based on the gingipain hypothesis | VJDementia [vjdementia.com]
- 2. Association Between Porphyromonas gingivalis and Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Gingipain Inhibitor Cleared by FDA for Investigation as Potential Treatment for P. gingivalis–Associated Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 8. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.quincetx.com [ir.quincetx.com]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Atuzaginstat and Other Emerging Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, moving beyond symptomatic treatments to disease-modifying therapies. This guide provides a detailed, head-to-head comparison of Atuzaginstat, a novel gingipain inhibitor, with other major classes of Alzheimer's drugs, including anti-amyloid monoclonal antibodies, tau-targeting agents, and anti-inflammatory molecules. The following sections present quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key signaling pathways to facilitate a comprehensive understanding of these therapeutic strategies.
Executive Summary
This compound operates on a unique mechanism centered on the "gingipain hypothesis," which links neurodegeneration to infection by the periodontal pathogen Porphyromonas gingivalis. This contrasts with the prevailing amyloid cascade and tau hypotheses targeted by the majority of other drugs in late-stage development. While anti-amyloid antibodies like Lecanemab and Donanemab have shown modest but statistically significant slowing of cognitive decline, this compound's efficacy in its Phase 2/3 GAIN trial was observed in a specific subpopulation of patients with detectable P. gingivalis DNA in their saliva. This highlights a potential paradigm shift towards a pathogen-mediated mechanism and a personalized medicine approach in Alzheimer's disease. However, development of this compound has been hampered by safety concerns, specifically hepatotoxicity, leading to a clinical hold by the FDA.[1][2]
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key quantitative outcomes from the pivotal clinical trials of this compound and leading anti-amyloid antibodies.
Table 1: Efficacy Data from Pivotal Clinical Trials
| Drug (Trial Name) | Primary Endpoint | Change from Baseline in Primary Endpoint (Drug vs. Placebo) | Key Secondary Endpoint(s) | Change from Baseline in Key Secondary Endpoint(s) (Drug vs. Placebo) |
| This compound (GAIN) | ADAS-Cog11 & ADCS-ADL | Not met in the overall population.[3][4] In patients with P. gingivalis DNA in saliva (n=242): 57% slowing of cognitive decline on ADAS-Cog11 with 80 mg BID (p=0.02); 42% slowing with 40 mg BID (p=0.07).[3] No significant benefit on ADCS-ADL.[3] | CDR-SB, MMSE | In the P. gingivalis positive subgroup, trends for benefit were observed on CDR-SB and MMSE.[5] |
| Lecanemab (Clarity AD) | CDR-SB | -0.45 difference in mean change from baseline (p=0.00005), representing a 27% slowing of decline.[6] | ADAS-Cog14, ADCS-MCI-ADL | Statistically significant slowing of decline observed on all key secondary endpoints.[6] |
| Donanemab (TRAILBLAZER-ALZ 2) | iADRS | 35% slowing of decline compared to placebo over 18 months.[7] | CDR-SB, ADCS-iADL | 47% of participants on donanemab showed no clinical progression at 1 year on CDR-SB, compared to 29% on placebo.[7] 40% less decline in the ability to perform activities of daily living at 18 months.[7] |
| Aducanumab (EMERGE & ENGAGE) | CDR-SB | EMERGE (High Dose): -0.39 difference (22% slowing of decline, p=0.012).[8][9] ENGAGE (High Dose): 0.03 difference (2% increase in decline, not significant).[8][9] | ADAS-Cog13, ADCS-ADL-MCI | EMERGE (High Dose): Statistically significant reduction in clinical decline across secondary endpoints.[10] |
Table 2: Safety and Biomarker Data
| Drug | Common Adverse Events | Serious Adverse Events of Note | Key Biomarker Changes |
| This compound | Gastrointestinal (diarrhea, nausea).[11] | Dose-dependent liver enzyme elevations (hepatotoxicity) leading to an FDA clinical hold.[2] | Reduction in P. gingivalis DNA in saliva correlated with improved cognitive outcomes.[3] Trends towards benefit in CSF Aβ, tau, and p-tau.[4] |
| Lecanemab | Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA).[12] | ARIA-E (edema) in 12.6% of participants.[12] | Significant reduction in brain amyloid levels as measured by PET.[13] |
| Donanemab | Infusion-related reactions, ARIA.[14] | ARIA in 24% of participants (6.1% symptomatic).[7] Two treatment-related deaths.[7] | Substantial clearance of amyloid plaques.[15] |
| Aducanumab | ARIA, headache, falls. | ARIA-E in 35% of patients in the high-dose group. | Dose- and time-dependent reduction in amyloid PET SUVR. |
Experimental Protocols
This compound: The GAIN Trial (NCT03823404)
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[16][17]
-
Participants: 643 individuals with mild to moderate Alzheimer's disease.[16]
-
Inclusion Criteria: Ages 55-80, clinical diagnosis of mild to moderate AD.[16]
-
Intervention: Participants were randomized to receive this compound (40 mg or 80 mg twice daily) or placebo.[17]
-
Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[16][17]
-
Biomarker Analysis: CSF samples were analyzed for Aβ, tau, and p-tau levels. Saliva, blood, and CSF were assessed for the presence of P. gingivalis DNA and gingipains.[2][18]
Lecanemab: The Clarity AD Trial (NCT03887455)
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled, parallel-group study with an open-label extension.[18]
-
Participants: 1,795 individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia).[6]
-
Inclusion Criteria: Ages 50-90, diagnosis of MCI due to AD or mild AD dementia, confirmed amyloid pathology by PET or CSF.
-
Intervention: Intravenous infusion of lecanemab (10 mg/kg) or placebo every two weeks.[12]
-
Primary Endpoint: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[12]
-
Biomarker Analysis: Amyloid PET was used to assess changes in brain amyloid levels.[19] CSF and plasma biomarkers including Aβ42/40 ratio, p-tau181, total tau, neurofilament light (NfL), and glial fibrillary acidic protein (GFAP) were also measured.[19]
Donanemab: The TRAILBLAZER-ALZ 2 Trial (NCT04437511)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1][20]
-
Participants: 1,736 individuals with early symptomatic Alzheimer's disease with amyloid and tau pathology confirmed by PET imaging.[1]
-
Inclusion Criteria: Ages 60-85, gradual and progressive change in memory function for ≥ 6 months, MMSE score of 20-28.[1][7]
-
Intervention: Intravenous infusion of donanemab or placebo every four weeks for 72 weeks.[1]
-
Primary Endpoint: Change from baseline to 76 weeks in the integrated Alzheimer's Disease Rating Scale (iADRS) score.[1]
-
Biomarker Analysis: Amyloid and tau PET imaging were used for inclusion and to assess treatment effects.[21]
Signaling Pathways and Mechanisms of Action
This compound: The Gingipain Hypothesis
This compound's mechanism is based on the hypothesis that the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease, can translocate to the brain and contribute to Alzheimer's pathology. P. gingivalis produces toxic proteases called gingipains, which are believed to cause neuronal damage and inflammation. This compound is a small molecule inhibitor of these gingipains.
Caption: this compound inhibits gingipains, blocking the proposed cascade of neuroinflammation and neuronal damage.
Anti-Amyloid Monoclonal Antibodies
Lecanemab, Donanemab, and Aducanumab are all monoclonal antibodies that target different forms of amyloid-beta (Aβ), the peptide that aggregates to form plaques in the brains of Alzheimer's patients. Their primary mechanism is to promote the clearance of these Aβ aggregates.
Caption: Anti-amyloid antibodies target different species of Aβ to promote their clearance.
Tau-Targeting and Anti-Inflammatory Approaches
While less advanced in clinical development, therapies targeting tau pathology and neuroinflammation represent other key strategies. Tau-targeting drugs aim to prevent the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles (NFTs). Anti-inflammatory drugs target the chronic neuroinflammation that is a hallmark of Alzheimer's disease.
Caption: Tau-targeting and anti-inflammatory drugs aim to disrupt distinct pathological cascades in AD.
Conclusion
The development of disease-modifying therapies for Alzheimer's disease is a rapidly evolving field. This compound, with its novel gingipain inhibitor mechanism, represents a significant departure from the dominant amyloid- and tau-focused research, suggesting a potential role for infectious agents in the pathogenesis of AD. While its clinical development is currently stalled due to safety concerns, the data from the GAIN trial underscore the potential of a personalized medicine approach, targeting specific patient subpopulations. In contrast, the anti-amyloid monoclonal antibodies, despite their modest clinical benefits and safety concerns (primarily ARIA), have demonstrated that targeting the underlying pathology can slow disease progression. Future research will likely focus on combination therapies targeting multiple pathological pathways and the development of more effective and safer second-generation molecules for each of these promising therapeutic strategies.
References
- 1. TRAILBLAZER-ALZ 2 | Alzheimer Europe [alzheimer-europe.org]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aducanumab Use in Symptomatic Alzheimer Disease Evidence in Focus: A Report of the AAN Guidelines Subcommittee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. researchgate.net [researchgate.net]
- 6. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies | Semantic Scholar [semanticscholar.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 14. Association Between Porphyromonas gingivalis and Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. New study shows anti-inflammatory drugs as a promising target for Alzheimer’s disease | UK Research [research.uky.edu]
- 17. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 19. appliedradiology.com [appliedradiology.com]
- 20. mdpi.com [mdpi.com]
- 21. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
Atuzaginstat's Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Atuzaginstat (COR388), a novel therapeutic agent, with alternative gingipain inhibitors. The focus is a cross-validation of its mechanism of action, supported by experimental data and detailed protocols.
This compound's Novel Approach to Neurodegeneration
This compound is an investigational small molecule drug that operates via a unique mechanism, targeting the toxic proteases, known as gingipains, produced by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2] This bacterium, a key pathogen in chronic periodontitis, has been identified in the brains of patients with Alzheimer's disease (AD).[1][2][3] The "gingipain hypothesis" of AD posits that these bacterial virulence factors contribute to neurodegeneration.[4][5][6][7] this compound is a first-in-class inhibitor of these gingipain proteases, aiming to reduce the bacterial load, block the production of amyloid-beta (Aβ), and decrease neuroinflammation.[1][3][8]
This compound is an orally bioavailable and brain-penetrant molecule that covalently binds to and irreversibly inactivates lysine-specific gingipains (Kgp).[1][2][9] This targeted action is designed to disrupt the pathogenic activity of P. gingivalis within the brain, thereby offering a novel therapeutic strategy for Alzheimer's disease.
Comparative Analysis of Gingipain Inhibitors
To contextualize the performance of this compound, this section compares it with its successor, COR588, and other preclinical gingipain inhibitors.
| Inhibitor | Target Gingipain(s) | Inhibition Constant | Key Preclinical Findings | Clinical Development Stage |
| This compound (COR388) | Lysine-specific (Kgp) | IC50 < 50 pM[1][9] | Reduced P. gingivalis brain infection, blocked Aβ1-42 production, and decreased neuroinflammation in mice.[1][3] | Phase 2/3 (GAIN Trial); development halted due to liver toxicity concerns.[10] |
| COR588 | Lysine-specific (Kgp) | Not publicly available | Designed for once-daily dosing and has shown a favorable safety profile in preclinical studies.[1][5] | Phase 1 completed.[11] |
| KYT-1 | Arginine-specific (Rgp) | Ki = 40 nM[12] | Inhibits degradation of host proteins and disrupts bacterial adhesion.[13] | Preclinical |
| KYT-36 | Lysine-specific (Kgp) | Ki ≈ 10⁻¹⁰ M[13][14] | Potent and selective inhibition of Kgp, preventing host protein degradation and bacterial virulence in vivo.[13][14] | Preclinical |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used for its validation, the following diagrams are provided.
Caption: Proposed signaling pathway of P. gingivalis gingipains in Alzheimer's disease pathogenesis and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo validation of this compound's mechanism of action in a mouse model.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the validation of gingipain inhibitors.
In Vitro Gingipain Inhibition Assay
This protocol is designed to determine the inhibitory activity of a compound against purified gingipains.
-
Materials:
-
Purified recombinant RgpB and Kgp enzymes.
-
Fluorogenic substrates: L-Arg-AMC for RgpB and L-Lys-AMC for Kgp.
-
Assay buffer: 50 mM Phosphate buffer, pH 7.4.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Spectrofluorometer plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the whole bacterial culture (e.g., P. gingivalis strain W83) adjusted to an OD600 of 1.5 to each well.
-
Add the test compound to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate (L-Arg-ACC or L-Lys-ACC) to a final concentration of 0.05 mM.
-
Monitor the release of fluorescence using a spectrofluorometer with excitation at 380 nm and emission at 460 nm.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[15]
-
P. gingivalis Infection Mouse Model of Alzheimer's Disease
This in vivo model is used to assess the efficacy of gingipain inhibitors in a setting that mimics the proposed pathogenic mechanism in AD.
-
Animals:
-
Wild-type or transgenic mice (e.g., 5XFAD) are commonly used.
-
-
Procedure:
-
Culture P. gingivalis (e.g., strain W83) under anaerobic conditions.
-
Orally inoculate mice with a suspension of P. gingivalis (e.g., 1 x 10⁹ cells) mixed with a vehicle like carboxymethyl cellulose, typically multiple times over a period of weeks.[2][16]
-
Following the infection period, divide the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or vehicle to the respective groups, typically via oral gavage, for a specified duration.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for downstream analysis.
-
Measurement of Aβ Levels in Mouse Brain
This protocol quantifies the amount of Aβ peptides in the brain tissue of the experimental animals.
-
Materials:
-
Collected mouse brain tissue.
-
Homogenization buffer (e.g., 1 M guanidine (B92328) hydrochloride).
-
Commercially available Aβ1-40 and Aβ1-42 ELISA kits.
-
Plate reader.
-
-
Procedure:
-
Homogenize the brain tissue in the guanidine hydrochloride buffer to denature proteins and solubilize Aβ aggregates.
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant containing the soluble Aβ fraction. The pellet can be further processed to analyze the insoluble Aβ fraction.
-
Dilute the supernatant to reduce the concentration of guanidine hydrochloride to a level compatible with the ELISA kit (typically to 0.1 M).[17]
-
Perform the ELISA according to the manufacturer's instructions to quantify the levels of Aβ1-40 and Aβ1-42.[17][18][19]
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
-
Assessment of Neuroinflammation in Mouse Brain
This protocol evaluates the extent of neuroinflammation in the brain tissue.
-
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Primary antibodies against markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP).
-
Fluorescently labeled secondary antibodies.
-
Fluorescence microscope.
-
Image analysis software.
-
-
Procedure:
-
Perform immunohistochemistry (IHC) on the brain sections.
-
Incubate the sections with primary antibodies against Iba1 and GFAP overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Capture images of specific brain regions (e.g., hippocampus, cortex).
-
Quantify the level of neuroinflammation by measuring the intensity of the fluorescent signal or by counting the number of activated microglia and astrocytes using image analysis software.[20][21][22]
-
Clinical Validation: The GAIN Trial
The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of two dose levels of this compound (40 mg and 80 mg, administered twice daily) in subjects with mild to moderate AD.[4][23][24][25]
-
Primary Endpoints: The co-primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) at 48 weeks.[20][23][26]
-
Key Findings: The trial did not meet its co-primary endpoints in the overall study population.[20] However, in a prespecified subgroup of patients with detectable P. gingivalis DNA in their saliva at baseline, the 80 mg twice-daily dose showed a statistically significant 57% slowing of cognitive decline as measured by ADAS-Cog11.[13][20] A 42% slowing was observed with the 40 mg dose in the same subgroup, which was not statistically significant.[13][20]
-
Safety: The most common adverse events were gastrointestinal. Dose-related elevations in liver enzymes were observed, which led to a clinical hold on the development of this compound.[10][20]
Conclusion
This compound represents a pioneering approach to treating Alzheimer's disease by targeting a specific pathogen-derived virulence factor. Preclinical studies robustly support its mechanism of action, demonstrating its ability to inhibit gingipains, reduce bacterial load, and mitigate downstream neuropathological changes. While the overall results of the GAIN trial were not statistically significant, the findings in a biomarker-defined subgroup provide a strong signal of efficacy and a clear path forward for this therapeutic strategy. The development of second-generation inhibitors like COR588 with improved safety profiles underscores the continued promise of targeting P. gingivalis and its gingipains in the fight against Alzheimer's disease. Further research and clinical trials are warranted to fully elucidate the potential of this innovative therapeutic avenue.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 5. GAIN Study Tests Gum Disease-Associated Protein as Target for Disease-Modifying Treatment of Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 6. Item - KYT inhibitors specifically inhibit P. gingivalis gingipain activity and do not alter host 3 caspase activity. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 8. researchgate.net [researchgate.net]
- 9. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]
- 10. alzforum.org [alzforum.org]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. KYT-1 | Arg-gingipain inhibitor | Probechem Biochemicals [probechem.com]
- 13. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Neuroinflammation in Adaptive Immunodeficient Mice with Colitis-like Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 25. GAIN Trial: Phase 2/3 Study of COR388 in Subjects With Alzheimer's Disease [clinicaltrials.stanford.edu]
- 26. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Atuzaginstat: A Comparative Analysis of Efficacy in Preclinical and Clinical Models for Alzheimer's Disease
For Immediate Release
This guide provides a detailed comparison of the efficacy of atuzaginstat (formerly COR388), a small-molecule inhibitor of gingipain proteases from the bacterium Porphyromonas gingivalis, in animal models of Alzheimer's disease (AD) versus human clinical trials. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available experimental data, methodologies, and the translational gap between preclinical and clinical findings.
Introduction
The "gingipain hypothesis" of Alzheimer's disease posits that chronic infection with the periodontal pathogen P. gingivalis contributes to AD pathology.[1][2] The bacterium has been identified in the brains of AD patients, where its toxic proteases, known as gingipains, may promote neurodegeneration, neuroinflammation, and the production of amyloid-beta (Aβ).[3] this compound was developed to inhibit these lysine-specific gingipains, thereby blocking a key upstream driver of AD pathology.[4] Preclinical studies in mice showed promising results, leading to the large-scale Phase 2/3 GAIN Trial in patients with mild to moderate AD.[5][6]
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative outcomes of this compound treatment in both animal and human studies.
Table 1: this compound Efficacy in Animal Models (Mouse)
| Parameter | Model | Treatment | Outcome | Reference |
| Brain Bacterial Load | Wild-type mice with chronic oral P. gingivalis infection | This compound (COR388) | Statistically significant reduction in P. gingivalis DNA in the brain. | [3][7] |
| Aβ₁₋₄₂ Production | Wild-type mice with chronic oral P. gingivalis infection | This compound (COR388) | Blocked the P. gingivalis-induced increase in brain Aβ₁₋₄₂ production. | [3][7] |
| Neuroinflammation | Wild-type mice with chronic oral P. gingivalis infection | This compound (COR388) | Reduced brain levels of inflammatory markers such as TNF-α. | [8] |
| Neuronal Protection | Wild-type mice with chronic oral P. gingivalis infection | This compound (COR388) | Rescued neurons in the hippocampus from P. gingivalis-induced degeneration. | [3] |
Table 2: this compound Efficacy in Human Clinical Trial (GAIN Trial)
| Parameter | Population | Treatment | Outcome | p-value | Reference |
| Cognitive Decline (ADAS-Cog11) | Overall Population (n=643) | 40 mg & 80 mg BID | Did not meet primary endpoint vs. placebo. | N/S | [6] |
| Cognitive Decline (ADAS-Cog11) | Subgroup with Saliva P. gingivalis DNA (n=242) | 40 mg BID | 42% slowing of decline vs. placebo. | 0.07 | [6] |
| Cognitive Decline (ADAS-Cog11) | Subgroup with Saliva P. gingivalis DNA (n=242) | 80 mg BID | 57% slowing of decline vs. placebo. | 0.02 | [6] |
| Activities of Daily Living (ADCS-ADL) | Overall & Subgroup Populations | 40 mg & 80 mg BID | No significant benefit observed vs. placebo. | N/S | [6] |
| Safety | Overall Population | 40 mg BID | Dose-related liver enzyme elevations (>3x ULN): 7% | - | [6] |
| Safety | Overall Population | 80 mg BID | Dose-related liver enzyme elevations (>3x ULN): 15% | - | [6] |
Signaling Pathway and Experimental Workflows
Visualizations of the proposed mechanism of action and the clinical trial design are provided below to clarify the underlying biology and experimental approach.
References
- 1. researchgate.net [researchgate.net]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. alzforum.org [alzforum.org]
- 7. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
Atuzaginstat in Alzheimer's: A Comparative Analysis of the GAIN Trial Results
For Immediate Release
This guide provides a comprehensive analysis of the clinical trial results for Atuzaginstat (also known as COR388), a novel investigational drug for Alzheimer's disease. The focus is on the Phase 2/3 GAIN (GingipAIN inhibitor for Treatment of Alzheimer's Disease) trial. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's performance with other recently developed Alzheimer's therapies, supported by available experimental data.
Executive Summary
The GAIN trial, investigating the efficacy and safety of the gingipain inhibitor this compound, did not meet its co-primary endpoints in the overall population of individuals with mild to moderate Alzheimer's disease. However, a pre-specified subgroup analysis of patients with detectable Porphyromonas gingivalis (P. gingivalis) DNA in their saliva at baseline demonstrated a statistically significant slowing of cognitive decline. This finding suggests a potential therapeutic benefit for a specific subset of Alzheimer's patients and highlights the importance of patient stratification in clinical trials for this complex disease. This guide will delve into the quantitative data from the GAIN trial, compare it with the performance of other Alzheimer's treatments, detail the experimental protocols, and visualize the underlying scientific concepts.
This compound and the Gingipain Hypothesis
This compound is a small molecule designed to inhibit gingipains, which are toxic proteases produced by the bacterium P. gingivalis. The "gingipain hypothesis" of Alzheimer's disease posits that chronic infection with P. gingivalis, a key pathogen in periodontal disease, can lead to neuroinflammation and neurodegeneration characteristic of Alzheimer's.[1] Gingipains have been found in the brains of Alzheimer's patients and are thought to contribute to the pathology by damaging neurons and other brain cells. By inhibiting these enzymes, this compound aims to reduce this bacterially-driven neurotoxicity.
Signaling Pathway of this compound's Mechanism of Action
The proposed mechanism of action for this compound centers on the inhibition of gingipains secreted by P. gingivalis within the brain. This diagram illustrates the hypothetical pathway leading to neurodegeneration and the point of intervention for this compound.
The GAIN Clinical Trial: An Overview
The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in participants with mild to moderate Alzheimer's disease.[2]
Experimental Protocol
Study Design: Participants were randomized to receive one of two doses of this compound (40 mg or 80 mg) or a placebo, administered orally twice daily for 48 weeks.[2]
Population: The trial enrolled 643 participants with a diagnosis of mild to moderate Alzheimer's disease.[2]
Endpoints: The co-primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[3][4]
Biomarker Analysis: A key feature of the GAIN trial was the pre-specified analysis of a subgroup of patients with evidence of P. gingivalis infection, identified by the presence of P. gingivalis DNA in their saliva.[2]
Experimental Workflow of the GAIN Trial
The following diagram outlines the major steps in the GAIN clinical trial, from patient screening to data analysis.
GAIN Trial Results: A Tale of Two Populations
The top-line results of the GAIN trial revealed a critical distinction between the overall study population and the pre-specified subgroup of patients positive for P. gingivalis DNA in their saliva.
Overall Population: In the full study population, this compound did not demonstrate a statistically significant benefit over placebo on the co-primary endpoints of ADAS-Cog 11 and ADCS-ADL.[2][5]
P. gingivalis-Positive Subgroup: In contrast, for patients with detectable P. gingivalis DNA in their saliva at baseline, a dose-responsive slowing of cognitive decline was observed. The 80 mg twice-daily dose resulted in a 57% slowing of cognitive decline as measured by the ADAS-Cog 11 (p=0.02), while the 40 mg twice-daily dose showed a 42% slowing (p=0.07) compared to placebo.[2] However, no significant benefit was observed on the ADCS-ADL in this subgroup.[2]
Logical Relationship of GAIN Trial Findings
This diagram illustrates the divergence in the trial's outcomes between the overall population and the key subgroup.
References
- 1. Cortexyme Reports GAIN Trial Data Demonstrated Relationship Between Reduction of P. gingivalis Infection and Slowing of Alzheimer’s Disease Progression | Quince Therapeutics [ir.quincetx.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. Phase 2 Study of this compound Identifies Population of P. Gingivalis Positive Individuals With Alzheimer Disease Responsive to Treatment - - Practical Neurology [practicalneurology.com]
- 5. Cortexyme to Present Additional Top-line GAIN Trial Results and Analysis at CTAD 2021 on November 11th [businesswire.com]
Evaluating the Therapeutic Window of Atuzaginstat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atuzaginstat (formerly COR388) is a first-in-class, orally administered, small-molecule inhibitor of lysine-gingipains, virulent proteases secreted by the bacterium Porphyromonas gingivalis. The development of this compound is rooted in the growing body of evidence linking periodontal disease caused by P. gingivalis to the pathogenesis of Alzheimer's disease (AD). This guide provides a comprehensive evaluation of the therapeutic window of this compound, comparing its performance with emerging alternatives and presenting supporting experimental data from preclinical and clinical studies.
Mechanism of Action: The Gingipain Hypothesis
The therapeutic rationale for this compound is based on the "gingipain hypothesis," which posits that P. gingivalis infection of the brain and the subsequent release of toxic gingipain proteases contribute to neurodegeneration.[1][2][3] Gingipains have been shown to be neurotoxic, trigger neuroinflammation, and disrupt the function of key proteins like tau and apolipoprotein E (ApoE).[1][4] By inhibiting lysine-gingipains, this compound aims to block these upstream pathological events, thereby slowing or halting the progression of Alzheimer's disease.[5]
Signaling Pathway of P. gingivalis and this compound Intervention
The following diagram illustrates the proposed mechanism by which P. gingivalis contributes to neurodegeneration and the point of intervention for this compound.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Preclinical and Clinical Performance of this compound
This compound has undergone extensive evaluation in preclinical models and human clinical trials. These studies have provided critical insights into its efficacy and safety profile, which together define its therapeutic window.
Preclinical Studies
In various preclinical models, this compound demonstrated the ability to reduce the bacterial load of P. gingivalis, block the production of amyloid-beta (Aβ)42, decrease neuroinflammation, and protect hippocampal neurons.[6][7] In aged dogs with periodontal disease, this compound reduced oral bacterial load and gum pathology.[8] Furthermore, in mouse models of periodontal disease, it was shown to reverse alveolar bone loss at therapeutically relevant doses.[9]
Clinical Trials: Efficacy and Safety
This compound's clinical development has been primarily focused on its potential as a treatment for mild to moderate Alzheimer's disease.
Phase 1 Studies: Phase 1 trials (NCT03418688) in healthy elderly volunteers and Alzheimer's patients demonstrated that this compound was generally well-tolerated.[1][2] The drug exhibited a favorable pharmacokinetic profile, was orally bioavailable, and penetrated the blood-brain barrier, reaching therapeutic concentrations in the cerebrospinal fluid (CSF).[2][10] No dose-limiting toxicities were identified in these early studies.[1]
Phase 2/3 GAIN Trial: The GAIN trial (NCT03823404) was a large, double-blind, placebo-controlled study that enrolled 643 participants with mild to moderate Alzheimer's disease.[11] Participants were randomized to receive this compound (40 mg or 80 mg, twice daily) or a placebo for 48 weeks.[11]
Efficacy Results: The trial did not meet its co-primary endpoints of improving cognition (as measured by ADAS-Cog 11) and activities of daily living (as measured by ADCS-ADL) in the overall study population.[11][12] However, a prespecified subgroup analysis of patients with detectable P. gingivalis DNA in their saliva at baseline (indicating a more significant infection) showed a dose-responsive slowing of cognitive decline.[11][13]
| Dose Group (in P. gingivalis Saliva-Positive Subgroup) | Change in ADAS-Cog 11 vs. Placebo | Statistical Significance (p-value) |
| This compound 40 mg BID | 42% slowing of cognitive decline | p=0.07[13] |
| This compound 80 mg BID | 57% slowing of cognitive decline | p=0.02[13] |
Safety and Tolerability - The Therapeutic Window Challenge: The primary challenge to the therapeutic window of this compound identified in the GAIN trial was dose-related liver toxicity.[8][12]
| Adverse Event (AE) | Placebo | This compound 40 mg BID | This compound 80 mg BID |
| Gastrointestinal AEs (Diarrhea, Nausea) | 2-3% | Up to 16% (diarrhea), 6% (nausea) | Similar to 40 mg group |
| Liver Enzyme Elevations (>3x ULN) | 2% | 7% | 15% |
Data compiled from Cortexyme press releases and trial presentations.[13][14]
These liver enzyme elevations, although generally asymptomatic and reversible, led the U.S. Food and Drug Administration (FDA) to place a partial, and later a full, clinical hold on the this compound investigational new drug (IND) application.[12][15] This has effectively halted the clinical development of this compound for Alzheimer's disease by its original developer.[8]
Comparison with Alternatives: The Next Generation of Gingipain Inhibitors
The safety concerns with this compound have spurred the development of second-generation gingipain inhibitors with potentially wider therapeutic windows.
COR588 (LHP588): COR588 (now being developed as LHP588 by Lighthouse Pharmaceuticals) is a next-generation lysine-gingipain inhibitor designed to have an improved safety and pharmacological profile compared to this compound.[16][17] Preclinical toxicology studies have suggested a better safety margin for COR588.[15]
A Phase 1 trial of COR588 in healthy adults has been completed, demonstrating that the drug met safety and tolerability endpoints with no serious adverse events reported.[16] The pharmacokinetic profile of COR588 supports once-daily dosing, a potential advantage over the twice-daily regimen of this compound.[15][16] The FDA has cleared an IND for LHP588 to proceed to a Phase 2 trial (the SPRING study) in patients with P. gingivalis-positive mild to moderate Alzheimer's disease.[17]
| Feature | This compound (COR388) | COR588 (LHP588) |
| Target | Lysine-gingipains | Lysine-gingipains |
| Dosing Regimen | Twice daily (BID) | Once daily (QD) |
| Efficacy Signal | Slowed cognitive decline in a subgroup of AD patients | To be determined in Phase 2 |
| Key Safety Concern | Dose-related hepatotoxicity | Favorable safety profile in Phase 1 |
| Development Status | Clinical hold; development for AD halted | Phase 2 trial planned |
Experimental Protocols
Detailed experimental protocols for the clinical trials can be accessed through their respective clinical trial registry numbers. Below is a summarized methodology for the key GAIN trial.
GAIN Trial (NCT03823404) Experimental Workflow
Caption: Simplified workflow of the Phase 2/3 GAIN clinical trial.
Methodology Summary:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 study.[2]
-
Participants: 643 individuals aged 55-80 with a diagnosis of mild to moderate Alzheimer's disease.[11]
-
Intervention: Participants were randomized to receive either this compound 40 mg twice daily, this compound 80 mg twice daily, or a placebo for 48 weeks.[11]
-
Primary Outcome Measures: Co-primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[2]
-
Safety Monitoring: Regular monitoring of adverse events, with a particular focus on liver function tests (LFTs).[13]
-
Biomarker Analysis: Collection of CSF, blood, and saliva to measure biomarkers of AD and P. gingivalis infection.[2]
Conclusion
This compound has been a pioneering therapeutic agent that provided crucial clinical validation for the gingipain hypothesis of Alzheimer's disease. While it demonstrated a promising efficacy signal in a targeted patient population, its therapeutic window is significantly narrowed by dose-dependent hepatotoxicity. This safety concern ultimately led to the cessation of its development for Alzheimer's disease.
The learnings from the this compound program have been instrumental in guiding the development of next-generation gingipain inhibitors like COR588/LHP588. These newer agents, designed for an improved safety profile and more convenient dosing, represent the next step in evaluating the viability of this therapeutic strategy. Future clinical trials will be critical in determining if a gingipain inhibitor can be developed with a sufficiently wide therapeutic window to offer a safe and effective treatment for Alzheimer's disease.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]
- 5. COR388: a novel approach to treating Alzheimer’s based on the gingipain hypothesis | VJDementia [vjdementia.com]
- 6. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s Disease and Porphyromonas gingivalis: Exploring the Links [mdpi.com]
- 8. alzforum.org [alzforum.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. chosunobr.org [chosunobr.org]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. lighthousepharma.com [lighthousepharma.com]
- 14. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Gingipain Inhibitor Cleared by FDA for Investigation as Potential Treatment for P. gingivalis–Associated Alzheimer Disease - - Practical Neurology [practicalneurology.com]
Atuzaginstat in Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of atuzaginstat's performance as a monotherapy and explores the preclinical rationale for its use in combination with other therapies, particularly immune checkpoint inhibitors. While clinical data on this compound in combination regimens is not yet available, emerging preclinical evidence offers a compelling basis for future investigation.
This compound Monotherapy: Summary of the GAIN Trial
This compound is a first-in-class, orally bioavailable small molecule inhibitor of gingipains, the toxic proteases produced by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2] The landmark Phase 2/3 GAIN trial evaluated this compound monotherapy in patients with mild to moderate Alzheimer's disease (AD).[2][3]
The trial did not meet its co-primary endpoints of slowing cognitive and functional decline in the overall study population as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[3]
However, in a pre-specified subgroup of patients with detectable P. gingivalis DNA in their saliva at baseline, a dose-dependent slowing of cognitive decline was observed. The 80 mg twice-daily dose resulted in a 57% slowing of cognitive decline as measured by ADAS-Cog11. Furthermore, a reduction in salivary P. gingivalis DNA correlated with improved clinical outcomes.
Quantitative Data from the GAIN Trial (Monotherapy)
| Endpoint | Overall Population | Subgroup with Salivary P. gingivalis DNA (n=242) |
| ADAS-Cog11 | No significant difference vs. placebo | 80 mg BID: 57% slowing of decline (p=0.02) 40 mg BID: 42% slowing of decline (p=0.07) |
| ADCS-ADL | No significant benefit | No significant benefit |
| Safety | Generally safe and well-tolerated. Most common adverse events were gastrointestinal. Dose-related liver enzyme elevations were observed.[4] | Similar safety profile. The 40 mg BID dose had a superior safety profile compared to the 80 mg BID dose.[5][6] |
The Preclinical Rationale for Combination Therapy: this compound and Immune Checkpoint Inhibitors
Recent preclinical findings have illuminated a potential new application for this compound in immuno-oncology. The bacterium P. gingivalis has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1) on host cells, including dendritic cells and various cancer cells.[7][8][9] This upregulation of PD-L1 is a key mechanism of immune evasion, as it allows cancer cells to suppress the activity of cytotoxic T-cells.
Crucially, in-vitro studies conducted by Cortexyme (now Quince Therapeutics) have demonstrated that this compound can block the PD-L1 expression induced by P. gingivalis.[10][11] This suggests a novel therapeutic strategy: combining this compound with an anti-PD-1/PD-L1 immune checkpoint inhibitor. This compound would act to prevent the pathogen-driven expression of PD-L1, potentially sensitizing tumors to the effects of the immune checkpoint inhibitor.
Hypothesized Synergistic Effects of this compound and Anti-PD-L1 Therapy
| Aspect | This compound Monotherapy (in oncology context) | Anti-PD-L1 Monotherapy | Hypothesized Combination Therapy |
| Mechanism of Action | Inhibits gingipains, potentially reducing P. gingivalis-driven tumor growth and blocking PD-L1 induction.[10] | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor immunity. | Synergistic MOA: this compound reduces a source of PD-L1 upregulation, while anti-PD-L1 therapy blocks the remaining PD-L1 signaling. |
| Expected Efficacy | Potential for modest anti-tumor effects in P. gingivalis-associated cancers. | Efficacious in a subset of patients with "hot" tumors and pre-existing T-cell infiltration. | Enhanced Efficacy: Increased response rates and durability of response in P. gingivalis-positive tumors, potentially converting "cold" tumors to "hot". |
| Patient Population | Patients with high-risk oral potentially malignant disorders or other P. gingivalis-associated cancers. | Patients with various cancer types, often selected based on PD-L1 expression or tumor mutational burden. | Patients with P. gingivalis-positive tumors who are candidates for immune checkpoint inhibitor therapy. |
Experimental Protocols
Key Experiment 1: GAIN Phase 2/3 Clinical Trial (Monotherapy)
-
Objective: To evaluate the efficacy and safety of this compound in participants with mild to moderate Alzheimer's disease.
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Participants: 643 individuals aged 55 to 80 with a diagnosis of mild to moderate Alzheimer's disease.[3]
-
Intervention: Participants were randomized to receive this compound (40 mg or 80 mg) or placebo, administered orally twice daily for 48 weeks.[3]
-
Co-Primary Endpoints:
-
Key Biomarker Analysis: Detection of P. gingivalis DNA in saliva, and levels of antibodies to P. gingivalis in serum and cerebrospinal fluid.[1][2]
Key Experiment 2: Preclinical Assessment of this compound's Effect on P. gingivalis-Induced PD-L1 Expression (Representative Protocol)
-
Objective: To determine if this compound can inhibit the upregulation of PD-L1 on host cells induced by P. gingivalis infection.
-
Cell Culture: Human oral squamous carcinoma cells (SCC-25) or primary human gingival keratinocytes are cultured under standard conditions.
-
Infection and Treatment:
-
Cells are pre-treated with varying concentrations of this compound or a vehicle control for 2 hours.
-
Following pre-treatment, cells are infected with live P. gingivalis (e.g., strain W83) at a specific multiplicity of infection (e.g., 100) for 24 hours.
-
-
PD-L1 Expression Analysis:
-
Western Blot: Cell lysates are collected, and protein levels of PD-L1 are quantified by Western blot analysis.
-
Flow Cytometry: Cells are stained with a fluorescently labeled anti-PD-L1 antibody and analyzed by flow cytometry to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.
-
-
Expected Outcome: A dose-dependent reduction in P. gingivalis-induced PD-L1 expression in cells pre-treated with this compound compared to the vehicle control.
Visualizing the Pathways and Workflows
Signaling Pathway of P. gingivalis-Induced PD-L1 Expression
Caption: P. gingivalis gingipains activate Akt/STAT3 signaling, leading to increased PD-L1 expression and immune suppression.
Experimental Workflow for Preclinical Combination Study
Caption: A workflow for testing the synergy of this compound and anti-PD-L1 therapy in a co-culture system.
References
- 1. alzforum.org [alzforum.org]
- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. lighthousepharma.com [lighthousepharma.com]
- 5. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 6. Phase 2 Study of this compound Identifies Population of P. Gingivalis Positive Individuals With Alzheimer Disease Responsive to Treatment - - Practical Neurology [practicalneurology.com]
- 7. P. gingivalis Infection Upregulates PD-L1 Expression on Dendritic Cells, Suppresses CD8+ T-cell Responses, and Aggravates Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | PD-L1 Up-Regulation in Prostate Cancer Cells by Porphyromonas gingivalis [frontiersin.org]
- 10. Cortexyme Announces Preclinical Data Highlighting Potential Therapeutic Benefits of this compound for the Treatment of High-Risk Oral Potentially Malignant Disorders | Quince Therapeutics [ir.quincetx.com]
- 11. Cortexyme Announces Preclinical Data Highlighting Potential Therapeutic Benefits of this compound for the Treatment of High-Risk Oral Potentially Malignant Disorders | Quince Therapeutics [ir.quincetx.com]
Assessing the Long-Term Efficacy of Atuzaginstat: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Atuzaginstat (formerly COR388), an investigational oral small-molecule inhibitor of gingipain proteases from the bacterium Porphyromonas gingivalis (P. gingivalis), has been evaluated for its potential as a disease-modifying therapy for Alzheimer's disease (AD). This guide provides a comprehensive comparison of this compound's clinical trial data with that of contemporary anti-amyloid monoclonal antibody treatments, offering an objective assessment of its long-term efficacy based on available experimental data. The development of this compound was based on the hypothesis that P. gingivalis infection of the brain contributes to the pathology of Alzheimer's disease.[1][2][3] However, the clinical development program for this compound was discontinued (B1498344) in August 2022 following a full clinical hold placed by the FDA due to concerns about liver toxicity.[1]
Comparative Efficacy Data
The primary evidence for this compound's efficacy comes from the Phase 2/3 GAIN trial. While the trial did not meet its co-primary endpoints in the overall population of individuals with mild to moderate Alzheimer's disease, a pre-specified subgroup analysis of patients with detectable P. gingivalis DNA in their saliva at baseline showed a dose-responsive slowing of cognitive decline.[1][4][5]
For comparison, this guide includes efficacy data from the pivotal clinical trials of three anti-amyloid monoclonal antibodies: Aducanumab (EMERGE trial), Lecanemab (Clarity AD trial), and Donanemab (TRAILBLAZER-ALZ and TRAILBLAZER-ALZ 2 trials). It is important to note that the patient populations and clinical trial designs for these therapies differ from the GAIN trial, with the anti-amyloid trials focusing on early-stage Alzheimer's disease.
Table 1: Comparison of Efficacy on Cognitive and Functional Endpoints
| Drug (Trial) | Patient Population | Primary Endpoint(s) | Change from Baseline (Drug vs. Placebo) | % Slowing of Decline (Drug vs. Placebo) | p-value |
| This compound (GAIN Trial) | Mild to Moderate AD (P. gingivalis positive subgroup) | ADAS-Cog11, ADCS-ADL | Data on mean change from baseline not fully reported. | ADAS-Cog11: 57% (80 mg BID), 42% (40 mg BID) | 0.02 (80 mg), 0.07 (40 mg) |
| ADCS-ADL: No significant benefit observed. | |||||
| Aducanumab (EMERGE Trial) | Early AD | CDR-SB | High Dose: -0.39 difference in change | High Dose: 22% | 0.0101 |
| ADAS-Cog13 | High Dose: -1.395 difference in change | High Dose: 27% | |||
| Lecanemab (Clarity AD Trial) | Early AD | CDR-SB | -0.45 difference in change (1.21 vs 1.66) | 27% | <0.001 |
| Donanemab (TRAILBLAZER-ALZ 2) | Early AD (Intermediate Tau) | iADRS | Not explicitly stated as difference in means, but as % slowing. | 35% | <0.05 |
| CDR-SB | 37% |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale), ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living), CDR-SB (Clinical Dementia Rating-Sum of Boxes), iADRS (integrated Alzheimer's Disease Rating Scale). Data for this compound is from a subgroup analysis.
Safety and Tolerability
A critical aspect of any therapeutic is its safety profile. This compound's development was halted due to liver toxicity. The anti-amyloid antibodies are associated with Amyloid-Related Imaging Abnormalities (ARIA).
Table 2: Comparative Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound | Gastrointestinal (diarrhea, nausea)[4][5] | Dose-related liver enzyme elevations (up to 15% on 80 mg BID)[4][5] |
| Aducanumab | ARIA-E (edema), ARIA-H (microhemorrhages), headache, falls | Symptomatic ARIA |
| Lecanemab | Infusion-related reactions, ARIA-E (12.6%), ARIA-H (8.8%)[6][7] | Symptomatic ARIA |
| Donanemab | ARIA-E (24%, 6.1% symptomatic), ARIA-H (31.4%)[8] | Symptomatic ARIA, deaths attributed to ARIA[8] |
Experimental Protocols
This compound: The GAIN Trial (NCT03823404)
The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study that enrolled 643 participants with mild to moderate Alzheimer's disease.[3][9]
-
Inclusion Criteria: Participants aged 55-80 with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 12 and 24.
-
Treatment Arms:
-
This compound 80 mg twice daily (BID)
-
This compound 40 mg twice daily (BID)
-
Placebo BID
-
-
Duration: 48 weeks.
-
Co-Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[3]
-
Key Subgroup Analysis: A pre-specified analysis was conducted on participants who had detectable P. gingivalis DNA in their saliva at baseline.
P. gingivalis DNA Detection in Saliva (GAIN Trial)
While the full detailed protocol for the saliva analysis is proprietary, the general methodology involved the collection of saliva samples from participants at baseline. DNA was extracted from these samples, and quantitative polymerase chain reaction (qPCR) was likely used to detect and quantify the presence of specific DNA sequences unique to P. gingivalis.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound targets gingipains, which are virulent proteases secreted by the bacterium P. gingivalis. The "gingipain hypothesis" suggests that these proteases contribute to neurodegeneration in Alzheimer's disease through various mechanisms, including the disruption of neuronal integrity and the processing of amyloid precursor protein (APP) and tau protein.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
GAIN Trial Experimental Workflow
The workflow of the GAIN trial followed a standard randomized controlled trial design, from patient screening and enrollment to treatment and follow-up.
Caption: High-level workflow of the GAIN clinical trial.
Conclusion
This compound represented a novel, non-amyloid-centric approach to treating Alzheimer's disease by targeting a potential infectious etiology. While the GAIN trial did not demonstrate efficacy in the broader mild to moderate Alzheimer's population, the subgroup analysis in patients with evidence of P. gingivalis infection suggested a potential therapeutic effect on cognitive decline. However, the development of this compound was ultimately halted due to significant safety concerns, specifically liver toxicity.
In comparison, the anti-amyloid monoclonal antibodies Aducanumab, Lecanemab, and Donanemab have shown modest but statistically significant slowing of cognitive and functional decline in early-stage Alzheimer's disease. These agents, however, are associated with their own safety considerations, primarily ARIA. The divergent mechanisms and outcomes of this compound and the anti-amyloid antibodies underscore the complexity of Alzheimer's disease and the ongoing need for diverse therapeutic strategies. The data from the GAIN trial, despite the discontinuation of this compound, provide valuable insights for the field and may inform future research into the role of infection and neuroinflammation in the pathogenesis of Alzheimer's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]
- 4. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 5. lighthousepharma.com [lighthousepharma.com]
- 6. neurologylive.com [neurologylive.com]
- 7. jnnp.bmj.com [jnnp.bmj.com]
- 8. Lilly’s Donanemab Slows Cognitive, Functional Decline in Phase III Alzheimer’s Study - BioSpace [biospace.com]
- 9. Cortexyme Announces GAIN Trial of this compound in Alzheimer’s Disease Has Reached Enrollment Milestone of 500 Patients [businesswire.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Atuzaginstat
SOUTH SAN FRANCISCO, CA – As a novel investigational drug, atuzaginstat requires meticulous handling throughout its lifecycle, including its final disposition. For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of this small molecule is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with general best practices for investigational pharmaceutical compounds.
This compound, a lysine-gingipain inhibitor, is classified as a research chemical and investigational drug.[1][2] Due to its biological activity and the fact that its full toxicological profile is not yet known, all waste containing this compound must be treated as hazardous chemical waste. This includes pure active pharmaceutical ingredient (API), unused or expired doses, contaminated labware, and any personal protective equipment (PPE) that has come into contact with the compound.
Key Chemical and Safety Data
A summary of this compound's relevant properties is provided below to inform handling and disposal decisions.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₉H₂₅F₃N₂O₃ | The presence of fluorine and nitrogen may influence the byproducts of incineration. |
| Molecular Weight | 386.4 g/mol | Standard for a small molecule drug. |
| Appearance | Solid powder | Spills of solid material must be carefully managed to prevent aerosolization. |
| Known Adverse Effects | Dose-related liver enzyme elevations | Indicates biological activity and potential toxicity, reinforcing the need for containment.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general guidelines for the disposal of investigational drugs and should be performed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
1. Waste Segregation and Collection:
-
Initial Segregation: At the point of generation, segregate all this compound-contaminated waste from non-hazardous waste streams. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, lab coats, shoe covers), disposable labware (pipette tips, vials, plates), and cleaning materials from spills.
-
Liquid Waste: Solutions containing this compound, such as stock solutions, experimental media, and cleaning rinsates.
-
-
Container Selection:
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" label.[7] The label should include:
-
The name "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Chemical Waste")
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information.
-
-
2. Storage:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be away from general laboratory traffic and clearly marked.
-
Ensure that the storage area has secondary containment to capture any potential leaks.
3. Disposal:
-
Do Not Dispose Down the Drain or in General Trash: this compound is not to be disposed of in sinks or regular trash bins.[9][10] This is to prevent the contamination of water systems and the environment.[11]
-
Engage a Licensed Hazardous Waste Contractor: The disposal of this compound waste must be handled by a certified and licensed hazardous waste management company.[5][12]
-
Incineration: The preferred method for the final destruction of pharmaceutical waste like this compound is high-temperature incineration by a licensed facility.[13] This method ensures the complete destruction of the active compound.[13]
-
Documentation: Maintain a detailed inventory of the this compound waste generated and a copy of the waste manifest provided by the disposal contractor. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
General Disposal Methods for Pharmaceutical Waste
The following table summarizes common disposal methods for different types of pharmaceutical waste, highlighting the appropriate path for this compound.
| Waste Type | Recommended Disposal Method | Rationale |
| Unused/Expired Solid API (this compound) | High-Temperature Incineration | Ensures complete destruction of the active compound.[13] |
| Contaminated Labware (plastic, glass) | High-Temperature Incineration | Destroys residual contamination. |
| Contaminated PPE | High-Temperature Incineration | Prevents exposure and environmental release. |
| Aqueous Solutions containing this compound | High-Temperature Incineration | The most secure method for destroying the dissolved compound. |
| Empty Stock Vials | Dispose of as hazardous waste | Vials may contain residual powder and should be handled as contaminated. |
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment, and upholding the highest standards of laboratory safety and chemical handling.
References
- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortexyme’s this compound Slowed Cognitive Decline in Participants With Alzheimer’s Disease and P. Gingivalis Infection in Phase 2/3 GAIN Trial: Additional Top-line Data Presented at CTAD 2021 - BioSpace [biospace.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 10. acs.org [acs.org]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 13. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
Personal protective equipment for handling Atuzaginstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Atuzaginstat (also known as COR388), a small molecule inhibitor of the lysine-gingipain protease. As an investigational compound with known hepatotoxicity observed in clinical trials, meticulous adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to support the safe and effective use of this compound in a research setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C19H25F3N2O3[1] |
| Molecular Weight | 386.4 g/mol [1] |
| Appearance | Solid (form not specified in available literature) |
| IUPAC Name | N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to establish a barrier between the researcher and this compound, thereby minimizing the risk of exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Body Protection | Disposable, long-sleeved lab coat with knit cuffs. | Protects skin and personal clothing from splashes and contamination. Should be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR). | Essential when handling the compound in powdered form to prevent inhalation of airborne particles.[2] |
| Additional Protection | Disposable coveralls and a face shield. | Recommended for procedures with a high risk of splashing or generating aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedures
A clear and systematic operational plan is vital for minimizing exposure risk and ensuring experimental integrity. The following workflow details the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards (e.g., "Hepatotoxic").
-
While specific storage conditions are not detailed in available literature, storing in a cool, dry, and dark place is a general best practice for research compounds.
2. Preparation of Solutions:
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Wear all recommended PPE, including an N95 respirator.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure all containers with this compound solutions are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces and equipment after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.
Solid Waste:
-
Includes contaminated gloves, lab coats, weigh boats, and any other disposable materials.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Dispose of according to your institution's hazardous waste management guidelines.
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not pour down the drain.
-
Dispose of according to your institution's hazardous waste management guidelines.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and contamination.
Caption: Decision-making workflow for handling a spill of this compound.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don all recommended PPE, including respiratory protection.
3. Contain the Spill:
-
For a solid spill, gently cover with absorbent pads to avoid generating dust.
-
For a liquid spill, use absorbent pads or other appropriate absorbent material to contain the liquid.
4. Clean Up the Spill:
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all materials into a labeled hazardous waste container.
5. Decontaminate the Area:
-
Thoroughly clean the spill area with an appropriate decontaminating solution, followed by soap and water.
6. Dispose of Waste:
-
Dispose of all contaminated materials as hazardous chemical waste according to your institution's guidelines.
Disclaimer: This guide is intended to provide essential safety and logistical information based on available data for this compound and general best practices for handling hazardous research compounds. It is not a substitute for a formal risk assessment and adherence to your institution's specific safety protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
